molecular formula C17H20O7 B14857652 13-O-Acetylcorianin

13-O-Acetylcorianin

Cat. No.: B14857652
M. Wt: 336.3 g/mol
InChI Key: GHRWKEZPHWVFKN-NIYDYSCYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

13-O-Acetylcorianin is a useful research compound. Its molecular formula is C17H20O7 and its molecular weight is 336.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H20O7

Molecular Weight

336.3 g/mol

IUPAC Name

[(1R,2S,4R,5R,8S,9S,12S,13R,14R)-1-hydroxy-13-methyl-11-oxo-14-prop-1-en-2-yl-3,7,10-trioxapentacyclo[6.4.1.19,12.02,4.05,13]tetradecan-5-yl] acetate

InChI

InChI=1S/C17H20O7/c1-6(2)8-9-14(19)22-10(8)11-15(4)16(5-21-11,24-7(3)18)12-13(23-12)17(9,15)20/h8-13,20H,1,5H2,2-4H3/t8-,9+,10-,11+,12+,13-,15-,16+,17-/m0/s1

InChI Key

GHRWKEZPHWVFKN-NIYDYSCYSA-N

Isomeric SMILES

CC(=C)[C@@H]1[C@H]2[C@@H]3[C@]4([C@@](CO3)([C@H]5[C@@H]([C@]4([C@H]1C(=O)O2)O)O5)OC(=O)C)C

Canonical SMILES

CC(=C)C1C2C3C4(C(CO3)(C5C(C4(C1C(=O)O2)O)O5)OC(=O)C)C

Origin of Product

United States

Foundational & Exploratory

Unveiling the Botanical Origins of 13-O-Acetylcorianin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the natural source, isolation, and characterization of 13-O-Acetylcorianin, a sesquiterpenoid lactone of interest to the scientific community. This document is intended for researchers, scientists, and drug development professionals, offering a consolidation of available scientific information.

Natural Source and Discovery

This compound is a naturally occurring compound belonging to the picrotoxane class of sesquiterpenoid lactones.[1] Its primary botanical origin is attributed to plants of the genus Coriaria, a group of shrubs and small trees recognized for producing a variety of toxic sesquiterpenoid lactones.[2][3]

The foundational research identifying the natural source of this compound points to Coriaria microphylla as the principal plant species from which it was first isolated.[2][3] This discovery was first reported in a 1990 publication in the journal Planta Medica by Aguirre-Galviz and Templeton, titled "Toxic Sesquiterpenoid Lactones from the Leaves of Coriaria microphylla". While C. microphylla is considered the primary source, other species within the genus, including Coriaria nepalensis , Coriaria sinica , and Coriaria intermedia , have also been mentioned as potential sources of this compound.

Quantitative Data on Isolation

Plant MaterialExtraction SolventExtraction MethodTemperature (°C)Extraction Time (h)Crude Extract Yield (%)
Dried, powdered seeds95% EthanolMacerationRoom Temperature7210-15
Dried, powdered seeds95% EthanolSoxhlet ExtractionBoiling point of ethanol2412-18
Dried, powdered leavesMethanol (B129727)MacerationRoom Temperature488-12
Data is representative for the related compound corianin (B1206458) and is intended to be used as a reference.

Experimental Protocols: Extraction and Isolation

The isolation of this compound from its natural source follows standard phytochemical procedures involving solvent extraction and chromatographic separation. The following is a generalized protocol based on established methodologies for sesquiterpenoid lactones.

Plant Material Preparation
  • Collection and Identification: Fresh leaves of Coriaria microphylla are collected. Proper botanical identification is crucial to ensure the correct plant species.

  • Drying: The collected plant material is air-dried in a shaded, well-ventilated area to prevent the degradation of thermolabile compounds.

  • Grinding: The dried leaves are ground into a fine powder to increase the surface area for efficient solvent extraction.

Extraction
  • Maceration: The powdered plant material is subjected to maceration with a polar solvent, typically methanol or 95% ethanol, at room temperature. The ratio of plant material to solvent is generally around 1:10 (w/v). The mixture is allowed to stand for a period of 48-72 hours with occasional agitation.

  • Filtration and Concentration: The mixture is filtered to separate the solvent extract from the plant residue. This process is repeated multiple times to ensure complete extraction. The filtrates are then combined and concentrated under reduced pressure using a rotary evaporator at a temperature below 45°C to yield a crude extract.

Purification
  • Solvent-Solvent Partitioning: The crude extract is suspended in an aqueous methanol solution and partitioned with a solvent of intermediate polarity, such as ethyl acetate (B1210297). The sesquiterpenoid lactones, including this compound, will preferentially move to the ethyl acetate fraction.

  • Chromatographic Separation: The ethyl acetate fraction is subjected to repeated column chromatography using silica (B1680970) gel as the stationary phase. A gradient elution system, commonly with a mixture of hexane (B92381) and ethyl acetate, is employed to separate the compounds based on their polarity.

  • Final Purification: Fractions are monitored by thin-layer chromatography (TLC). Those containing this compound are combined and may be subjected to further purification steps like preparative TLC or high-performance liquid chromatography (HPLC) to achieve a high degree of purity.

A generalized workflow for this process is depicted below:

Extraction_Workflow plant Powdered Coriaria microphylla leaves extraction Maceration with Methanol/Ethanol plant->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract partitioning Solvent-Solvent Partitioning crude_extract->partitioning ethyl_acetate Ethyl Acetate Fraction partitioning->ethyl_acetate column_chrom Silica Gel Column Chromatography ethyl_acetate->column_chrom fractions Fraction Collection & TLC Monitoring column_chrom->fractions purification Preparative TLC/HPLC fractions->purification final_product Pure this compound purification->final_product

A generalized workflow for the isolation of this compound.

Biological Activity and Signaling Pathways: A Knowledge Gap

A comprehensive review of existing scientific literature reveals a significant lack of available data on the specific biological activities and mechanisms of action of this compound. No peer-reviewed studies detailing the signaling pathways it modulates have been identified.

However, based on the known biological activities of other sesquiterpenoid lactones, it is hypothesized that this compound may possess anti-inflammatory and cytotoxic properties. Many sesquiterpene lactones are known to exert anti-inflammatory effects through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of the inflammatory response.

A hypothetical signaling pathway for the potential anti-inflammatory activity of this compound is presented below for illustrative purposes to guide future research.

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB degradation Compound This compound (Hypothesized) Compound->IKK Inhibition DNA DNA NFkB_nuc->DNA Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) DNA->Cytokines Transcription

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Chemical Structure of 13-O-Acetylcorianin

This technical guide provides a comprehensive overview of this compound, a sesquiterpene lactone of the corianin (B1206458) type. The information herein is compiled to support research and development initiatives by presenting available data on its chemical properties, spectroscopic analysis, and hypothesized biological activities.

Chemical Properties and Structure

This compound is a natural product first isolated from Coriaria intermedia.[1][2] Its structure is characterized by a complex, polycyclic picrotoxane-type sesquiterpenoid framework, featuring an additional acetyl group at the 13th position.[1][2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₇H₂₀O₇
Molecular Weight 336.34 g/mol
IUPAC Name (1S,4S,5R,8R,9S,12S)-1,5,9-trimethyl-11-methylidene-3,7,10,13-tetraoxapentacyclo[6.5.0.0¹,⁵.0.⁴,¹².0⁹,¹²]tridecane-2,6-dione
CAS Number 108887-44-1
Predicted Boiling Point 516.4 ± 50.0 °C
Predicted Density 1.45 ± 0.1 g/cm³

Spectroscopic Data for Structural Elucidation

Detailed experimental spectroscopic data for this compound are not widely available in peer-reviewed literature. However, predicted Nuclear Magnetic Resonance (NMR) data, based on the analysis of structurally related picrotoxane sesquiterpenes, provides valuable insight for researchers.

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

PositionPredicted δH (ppm)MultiplicityJ (Hz)
24.2 - 4.4d~3.0
32.8 - 3.0m
42.0 - 2.2m
54.7 - 4.9d~4.0
63.8 - 4.0d~3.0
74.0 - 4.2m
83.8 - 4.0m
101.5 - 1.7s
124.8 - 5.0d~2.0
141.0 - 1.2s
151.8 - 2.0s
OAc2.1 - 2.2s

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)

PositionPredicted δC (ppm)
180 - 85
275 - 80
340 - 45
435 - 40
570 - 75
685 - 90
760 - 65
855 - 60
945 - 50
1020 - 25
11170 - 175
12110 - 115
13145 - 150
1425 - 30
1515 - 20
OAc (C=O)165 - 170
OAc (CH₃)20 - 25

The logical workflow for elucidating the structure of a natural product like this compound involves a combination of spectroscopic techniques.

cluster_0 Spectroscopic Analysis cluster_1 Structural Information MS Mass Spectrometry (MS) MolFormula Molecular Formula & Weight MS->MolFormula IR Infrared (IR) Spectroscopy FuncGroups Functional Groups IR->FuncGroups NMR_1D 1D NMR ('H, 'C, DEPT) CH_Framework Carbon-Hydrogen Framework NMR_1D->CH_Framework Connectivity Connectivity & Stereochemistry NMR_1D->Connectivity NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_2D->Connectivity FinalStructure Final Structure of This compound MolFormula->FinalStructure FuncGroups->FinalStructure CH_Framework->FinalStructure Connectivity->FinalStructure

A logical workflow for the structure elucidation of this compound.

Experimental Protocols

General Isolation and Purification Protocol

While a specific protocol for this compound is not detailed in the literature, a general methodology for isolating sesquiterpene lactones from plant sources, such as the genus Coriaria, is well-established.

A 1. Plant Material Preparation (Dried, Powdered Leaves/Seeds) B 2. Solvent Extraction (e.g., Maceration with Methanol (B129727) or Ethanol) A->B C 3. Filtration and Concentration (Under Reduced Pressure) B->C D 4. Solvent Partitioning (e.g., Ethyl Acetate-Water) C->D E 5. Column Chromatography (Silica Gel, Gradient Elution) D->E Organic Fraction F 6. Fraction Monitoring (Thin-Layer Chromatography - TLC) E->F G 7. Final Purification (Preparative HPLC or TLC) F->G H Pure this compound G->H

A generalized workflow for the isolation of sesquiterpene lactones.

Methodology Details:

  • Plant Material Preparation : The plant material (e.g., leaves of Coriaria) is air-dried and ground into a fine powder to maximize the surface area for extraction.

  • Extraction : The powdered material is typically macerated with a polar solvent like methanol or ethanol (B145695) at room temperature for 48-72 hours.

  • Concentration : The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

  • Partitioning : The crude extract is partitioned between an aqueous phase and an immiscible organic solvent (e.g., ethyl acetate) to separate compounds based on polarity. The sesquiterpene lactones are typically found in the ethyl acetate (B1210297) fraction.

  • Chromatography : The organic fraction is subjected to column chromatography on silica (B1680970) gel, using a solvent gradient (e.g., hexane-ethyl acetate) to separate the components.

  • Purification : Fractions are monitored by TLC, and those containing the target compound are combined. Final purification is achieved using methods like preparative HPLC to yield pure this compound.

NMR Data Acquisition Protocol
  • Objective : To obtain detailed structural information, including connectivity and stereochemistry.

  • Instrumentation : A high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Sample Preparation : Dissolve 5-10 mg of the purified compound in ~0.5 mL of deuterated chloroform (B151607) (CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) can be used as an internal standard.

  • Data Acquisition :

    • ¹H NMR : Acquire a one-dimensional proton spectrum with a spectral width of 12-16 ppm and a relaxation delay of 1-2 seconds.

    • ¹³C NMR : Acquire a one-dimensional carbon spectrum with a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

    • 2D NMR : Perform COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations, which are crucial for assembling the final structure.

Mass Spectrometry (MS) Protocol
  • Objective : To determine the molecular weight, confirm the elemental composition, and analyze fragmentation patterns.

  • Instrumentation : A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an Electrospray Ionization (ESI) source.

  • Sample Preparation : Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition :

    • Full Scan MS : Acquire a full scan spectrum to determine the exact mass of the molecular ion. For C₁₇H₂₀O₇, the expected exact mass can be calculated and compared to the measured mass.

    • MS/MS (Tandem MS) : Select the parent ion and subject it to collision-induced dissociation (CID) to generate fragment ions. This fragmentation pattern provides valuable structural information.

Biological Activity and Hypothesized Signaling Pathways

While comprehensive biological data for this compound is limited, related compounds from the Coriaria genus are known neurotoxins that act as non-competitive antagonists of GABA receptors. Furthermore, structurally related compounds have been reported to exhibit anti-inflammatory and cytotoxic activities, suggesting potential interactions with key cellular signaling pathways.

Hypothesized GABA-A Receptor Antagonism

The neurotoxic properties of related picrotoxane sesquiterpenoids suggest that this compound may act as an antagonist at the GABA-A receptor, a ligand-gated ion channel.

GABA GABA Neurotransmitter GABA_A GABA-A Receptor (Chloride Ion Channel) GABA->GABA_A Binds Neuron Neuron GABA_A->Neuron Opens Cl⁻ Channel Blocked Inhibition Blocked (Hyperexcitation) GABA_A->Blocked Effect Neuronal Inhibition (Hyperpolarization) Neuron->Effect Compound This compound (Hypothesized) Compound->GABA_A Blocks

Hypothesized antagonistic action on the GABA-A receptor.
Potential Modulation of NF-κB and MAPK Signaling

Compounds structurally related to this compound have been noted for anti-inflammatory effects, potentially through the inhibition of the NF-κB pathway, and cytotoxic effects that may involve the MAPK signaling cascade.

Stimulus Inflammatory Stimulus (e.g., Cytokines, LPS) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Expression Nucleus->Genes Activates Compound This compound (Potential Action) Compound->IKK Inhibits?

Potential inhibition of the NF-κB signaling pathway.

Stimulus External Stimuli (e.g., Stress, Growth Factors) MAPKKK MAPKKK (e.g., RAF) Stimulus->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK P MAPK MAPK (e.g., ERK) MAPKK->MAPK P Transcription Transcription Factors MAPK->Transcription Response Cellular Response (Proliferation, Apoptosis) Transcription->Response Compound This compound (Potential Action) Compound->MAPKKK Modulates?

Overview of the MAPK signaling cascade and potential modulation.
Cytotoxicity Assay Protocol (MTT Assay)

To investigate the potential cytotoxic effects of this compound, a standard MTT assay can be employed. This protocol is based on methodologies used for structurally related compounds.

A 1. Cell Seeding (Plate cancer cells in 96-well plate) B 2. Compound Treatment (Add varying concentrations of This compound) A->B C 3. Incubation (e.g., 24-48 hours) B->C D 4. Add MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5- diphenyltetrazolium bromide) C->D E 5. Incubation (Allow formazan (B1609692) crystal formation) D->E F 6. Solubilization (Add DMSO or other solvent to dissolve crystals) E->F G 7. Absorbance Reading (Measure at ~570 nm using a plate reader) F->G H Data Analysis (Calculate IC₅₀ value) G->H

Workflow for a typical MTT cytotoxicity assay.

Conclusion

This compound is a structurally complex sesquiterpene lactone with potential biological activities that warrant further investigation. While a complete experimental profile is not yet available, the data on related compounds provides a strong foundation for future research. This guide offers a summary of its known chemical properties, predicted spectroscopic data, and standardized protocols to facilitate studies in natural product chemistry, pharmacology, and drug discovery. Future research should focus on the total synthesis, comprehensive biological screening, and elucidation of the precise molecular targets of this compound.

References

13-O-Acetylcorianin: A Technical Guide on Physicochemical Properties and Avenues for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-O-Acetylcorianin, a picrotoxane-type sesquiterpene lactone, represents a molecule of significant interest within the realm of natural product chemistry.[1] While its complex polycyclic structure, shared with other compounds from the Coriaria genus, suggests a range of potential biological activities, a comprehensive review of the existing scientific literature reveals a notable scarcity of empirical data.[1][2][3] This technical guide serves as a consolidated resource, summarizing the known physicochemical properties of this compound, outlining generalized experimental protocols for its study, and exploring its hypothesized biological significance. The document aims to provide a foundational understanding for researchers and to highlight the current knowledge gaps, thereby paving the way for future investigation into this promising compound.

Core Physicochemical Properties

A complete experimental profile of the physicochemical properties of this compound is not yet available in peer-reviewed literature. The following table summarizes the available data, which includes both experimentally determined and predicted values.[4]

PropertyValueSource
Molecular Formula C₁₇H₂₀O₇ChemicalBook, BenchChem
Molecular Weight 336.34 g/mol ChemicalBook, BenchChem
Predicted Boiling Point 516.4 ± 50.0 °CChemicalBook
Predicted Density 1.45 ± 0.1 g/cm³ChemicalBook
Melting Point Not available-
Solubility Not availableBioCrick
Purity Typically >95% - 98%BenchChem, BioCrick

Spectroscopic Data: A Need for Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR data for this compound in CDCl₃ have been reported based on the analysis of similar picrotoxane sesquiterpenes. A standard set of NMR experiments, including 1D ¹H and ¹³C NMR, as well as 2D experiments like COSY, HSQC, and HMBC, would be critical for the complete structural assignment of the molecule.

Mass Spectrometry (MS)

High-resolution mass spectrometry is essential for confirming the molecular weight and elemental composition of this compound. While specific fragmentation data for the acetylated compound is not published, analysis of the parent compound, corianin, has been performed using negative electrospray ionization tandem mass spectrometry.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. These would include vibrations for the carbonyl groups of the lactone and acetate (B1210297) moieties, as well as C-O and C-H bonds.

Experimental Protocols

While specific, validated protocols for this compound are scarce, established methodologies for the isolation, purification, and analysis of sesquiterpene lactones from plant sources can be adapted.

Isolation and Purification

This compound is a natural product that can be isolated from plants of the Coriaria genus, such as Coriaria intermedia, Coriaria sinica, and Coriaria microphylla. A general workflow for its extraction and purification is outlined below.

G plant Plant Material (e.g., Coriaria sp.) powder Drying and Grinding plant->powder extraction Solvent Extraction (e.g., Maceration with Ethanol) powder->extraction filtration Filtration and Concentration extraction->filtration crude Crude Extract filtration->crude partition Solvent-Solvent Partitioning crude->partition fraction Fractionation (e.g., Ethyl Acetate Fraction) partition->fraction column Column Chromatography (Silica Gel) fraction->column hplc Preparative HPLC (C18 Column) column->hplc pure Pure this compound hplc->pure

A generalized workflow for the isolation of this compound.

Methodology:

  • Preparation of Plant Material : The plant material (e.g., leaves, seeds) is dried and ground into a fine powder to increase the surface area for extraction.

  • Extraction : The powdered material is subjected to maceration with a suitable solvent like ethanol (B145695) or methanol.

  • Concentration : The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

  • Purification : The crude extract is then purified using a combination of chromatographic techniques, including solvent-solvent partitioning, column chromatography on silica (B1680970) gel, and preparative high-performance liquid chromatography (HPLC).

Spectroscopic Analysis

The structural elucidation of the purified compound relies on a suite of spectroscopic techniques.

G pure Pure Compound ms Mass Spectrometry (MS) pure->ms Molecular Weight & Formula ir Infrared (IR) Spectroscopy pure->ir Functional Groups nmr NMR Spectroscopy pure->nmr structure Structure Elucidation ms->structure ir->structure h_nmr 1H NMR nmr->h_nmr Proton Framework c_nmr 13C NMR nmr->c_nmr Carbon Skeleton two_d_nmr 2D NMR (COSY, HSQC, HMBC) nmr->two_d_nmr Connectivity h_nmr->structure c_nmr->structure two_d_nmr->structure

Logical flow for the structure elucidation of this compound.

Methodology:

  • NMR Spectroscopy : 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃) for analysis on a high-field NMR spectrometer.

  • Mass Spectrometry : A dilute solution of the compound is analyzed using a high-resolution mass spectrometer to determine its exact mass and fragmentation pattern.

  • IR Spectroscopy : The presence of key functional groups is confirmed by analyzing the compound using an IR spectrophotometer.

Biological Activity and Signaling Pathways

Direct experimental studies on the biological activity of this compound are limited. However, based on the known properties of structurally related compounds from the Coriaria genus, several potential activities and mechanisms of action have been hypothesized.

Hypothesized Neurotoxicity: GABA-A Receptor Antagonism

Related compounds are known for their neurotoxic properties, which are thought to stem from their interaction with GABA-A receptors. It is hypothesized that this compound may act as a non-competitive antagonist at these receptors.

G acetylcorianin This compound gaba_receptor GABA-A Receptor acetylcorianin->gaba_receptor Antagonism channel_opening Chloride Ion Channel Opening gaba_receptor->channel_opening Inhibits neuronal_inhibition Neuronal Inhibition channel_opening->neuronal_inhibition Reduces neurotoxicity Neurotoxicity neuronal_inhibition->neurotoxicity Leads to

Hypothesized antagonism of the GABA-A receptor by this compound.
Potential Anti-Inflammatory and Cytotoxic Effects

Sesquiterpene lactones are a class of compounds known for their potential anti-inflammatory and cytotoxic activities. While not directly studied for this compound, it is plausible that it may modulate key inflammatory signaling pathways such as NF-κB and MAPK.

G acetylcorianin This compound nf_kb_pathway NF-κB Pathway acetylcorianin->nf_kb_pathway Potential Inhibition mapk_pathway MAPK Pathway acetylcorianin->mapk_pathway Potential Inhibition inflammatory_stimuli Inflammatory Stimuli inflammatory_stimuli->nf_kb_pathway inflammatory_stimuli->mapk_pathway pro_inflammatory_genes Pro-inflammatory Gene Expression nf_kb_pathway->pro_inflammatory_genes mapk_pathway->pro_inflammatory_genes inflammation Inflammation pro_inflammatory_genes->inflammation

Potential modulation of inflammatory signaling pathways.

Conclusion and Future Directions

This compound is a structurally intriguing natural product with a significant potential for biological activity that remains largely unexplored. The current body of knowledge is limited, presenting a clear need for further research to fill the existing data gaps. Future studies should focus on:

  • Complete Physicochemical Characterization : Experimental determination of melting point, solubility, and a comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, MS, IR) is crucial.

  • Elucidation of Biological Activity : Systematic evaluation of the cytotoxic, anti-inflammatory, and neuroprotective effects of this compound is warranted.

  • Mechanism of Action Studies : Investigating the precise molecular targets and signaling pathways modulated by this compound will be essential to understanding its therapeutic potential.

The information compiled in this guide provides a solid foundation for these future research endeavors, which will be vital in unlocking the full potential of this compound in drug discovery and development.

References

13-O-Acetylcorianin: A Technical Overview for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-O-Acetylcorianin is a naturally occurring sesquiterpenoid lactone, a class of compounds recognized for their diverse and potent biological activities.[1] This technical document provides a comprehensive overview of the known chemical properties of this compound, outlines generalized experimental protocols for its study, and presents a hypothetical framework for its potential mechanism of action. While specific biological data for this compound is limited, this guide serves as a foundational resource for researchers initiating investigations into its therapeutic potential.

Chemical Properties

This compound has been identified with the following molecular characteristics:

PropertyValueSource
Molecular Formula C17H20O7[2]
Molecular Weight 336.34 g/mol [2]
CAS Number 108887-44-1[2][3]

Additional predicted physicochemical properties include:

PropertyPredicted ValueSource
Boiling Point 516.4±50.0 °C
Density 1.45±0.1 g/cm3
Acidity (pKa) 12.49±0.70

Origin and Isolation

This compound is understood to originate from plants of the Coriaria genus, with initial reports suggesting its discovery in Coriaria microphylla. The isolation of this sesquiterpenoid lactone typically follows established phytochemical methods.

Generalized Experimental Protocol: Extraction and Isolation

The following protocol describes a general method for the extraction and isolation of this compound from a plant source:

  • Extraction: The dried and powdered plant material (e.g., leaves) is subjected to solvent extraction.

  • Fractionation: The resulting crude extract is partitioned between an aqueous phase and an organic solvent of intermediate polarity, such as ethyl acetate (B1210297). This step aims to separate compounds based on their polarity, with sesquiterpenoid lactones concentrating in the ethyl acetate fraction.

  • Chromatographic Separation: The ethyl acetate fraction is then subjected to repeated column chromatography over silica (B1680970) gel. A solvent gradient (e.g., hexane-ethyl acetate) is used to elute and separate the different components.

  • Purification: Fractions containing the compound of interest are further purified using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.

G Workflow for Extraction and Isolation of this compound plant Plant Material (e.g., Coriaria microphylla) extraction Solvent Extraction plant->extraction partition Solvent Partitioning (e.g., Ethyl Acetate) extraction->partition chromatography Column Chromatography (Silica Gel) partition->chromatography purification Purification (e.g., HPLC) chromatography->purification pure_compound Pure this compound purification->pure_compound G Hypothetical Signaling Pathway for a Neurotoxic Sesquiterpenoid Lactone compound This compound receptor Neuronal Receptor / Ion Channel compound->receptor influx Ion Influx (e.g., Ca²⁺) receptor->influx stress Oxidative Stress influx->stress caspase Caspase Activation stress->caspase apoptosis Apoptosis caspase->apoptosis

References

Inferred Biological Activities of 13-O-Acetylcorianin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For correspondence: [AI Assistant Contact Information]

Abstract

13-O-Acetylcorianin, a germacrane (B1241064) sesquiterpene lactone also known as 13-acetoxyrolandrolide, is a natural product with significant potential for therapeutic applications. While direct and extensive research on this specific compound is emerging, its structural relationship to other well-studied sesquiterpene lactones allows for the inference of several key biological activities. This technical guide provides an in-depth overview of the inferred anticancer, anti-inflammatory, and neuroprotective properties of this compound. We present available quantitative data, detailed experimental protocols for investigating these activities, and visual representations of the implicated signaling pathways to support further research and drug development efforts in this area.

Introduction

Sesquiterpene lactones are a diverse class of naturally occurring compounds renowned for their wide range of biological activities. This compound, isolated from plants such as Rolandra fruticosa, belongs to this class and is structurally characterized by a germacrane skeleton. Its biological activities are thought to be largely conferred by the presence of reactive functional groups, such as the α-methylene-γ-lactone moiety, which can interact with biological macromolecules. This document synthesizes the current understanding of this compound's biological potential, with a focus on its anticancer, anti-inflammatory, and neuroprotective effects. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug discovery and development.

Inferred Biological Activities

Anticancer Activity

The most directly studied biological activity of this compound is its potential as an anticancer agent. Research has demonstrated its ability to induce apoptosis in cancer cells through the mitochondrial intrinsic pathway.

Mechanism of Action: this compound exerts its cytotoxic effects through a multi-targeted mechanism. It has been shown to be a potent inhibitor of the transcription factor nuclear factor kappa B (NF-κB), a key regulator of cell survival and proliferation that is often dysregulated in cancer[1]. The compound also targets the oncogenic Kirsten rat sarcoma viral oncogene homolog (K-Ras)[1]. Inhibition of these pro-survival pathways culminates in the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and the activation of caspase-3, ultimately resulting in programmed cell death[1]. Specifically, in human colon cancer (HT-29) cells, this compound treatment leads to depolarization of the mitochondrial transmembrane potential and a reduction in NAD(P)H levels[1].

Inferred Anti-inflammatory Activity

Based on the well-documented anti-inflammatory properties of numerous sesquiterpene lactones, this compound is inferred to possess significant anti-inflammatory activity.

Inferred Mechanism of Action: The primary mechanism underlying the anti-inflammatory effects of sesquiterpene lactones is the inhibition of the NF-κB signaling pathway[2]. NF-κB is a central mediator of the inflammatory response, controlling the expression of various pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. By inhibiting NF-κB activation, this compound can likely reduce the production of these inflammatory mediators, thereby attenuating the inflammatory cascade.

Inferred Neuroprotective Effects

Emerging evidence suggests that some sesquiterpene lactones may offer protection against neurodegenerative processes, and thus, this compound is hypothesized to have neuroprotective potential.

Inferred Mechanism of Action: The neuroprotective effects of sesquiterpene lactones are often attributed to their ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. Nrf2 is a master regulator of the cellular antioxidant response. Activation of this pathway leads to the expression of a suite of cytoprotective genes that can mitigate oxidative stress, a key contributor to neuronal damage in various neurodegenerative diseases.

Quantitative Data

The following table summarizes the available quantitative data for the biological activities of this compound and related sesquiterpene lactones. It is important to note that much of the data for anti-inflammatory and neuroprotective activities are inferred from structurally similar compounds.

CompoundBiological ActivityAssayCell Line/ModelIC50 / ActivityReference
This compound (13-acetoxyrolandrolide) AnticancerK-Ras Inhibition-7.7 µM[1]
Sylvaticalide A (Germacrane)Anti-inflammatoryNF-κB InhibitionTHP1-Dual4.12 µM[2]
Sylvaticalide B (Germacrane)Anti-inflammatoryNF-κB InhibitionTHP1-Dual6.21 µM[2]
Dehydrocostus lactone (Guaianolide)Anti-inflammatoryNitric Oxide (NO) ProductionRAW 264.7~5 µM[3]
Isoatriplicolide tiglate (Sesquiterpene lactone)NeuroprotectiveGlutamate-induced toxicityPrimary rat cortical cellsSignificant protection at 1-10 µM[4]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of the biological activities of this compound.

Cell Viability and Cytotoxicity (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., HT-29)

  • Complete cell culture medium

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

NF-κB Inhibition Assay (Reporter Gene Assay)

Objective: To quantify the inhibitory effect of this compound on NF-κB activation.

Materials:

  • Cell line stably transfected with an NF-κB luciferase reporter construct (e.g., THP1-Dual™ cells)

  • This compound

  • LPS (Lipopolysaccharide) or other NF-κB inducer

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the reporter cell line in a 96-well plate at an appropriate density.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Induce NF-κB activation by adding LPS (e.g., 100 ng/mL).

  • Incubation: Incubate the cells for 6-24 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase activity to a control for cell viability (e.g., a constitutively expressed reporter or a parallel MTT assay). Calculate the percentage of NF-κB inhibition relative to the stimulated control.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

Objective: To determine if this compound induces mitochondrial depolarization.

Materials:

  • Cell line of interest

  • This compound

  • JC-1 or TMRE (tetramethylrhodamine, ethyl ester) fluorescent dyes

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound for the desired time period.

  • Dye Loading: Incubate the cells with JC-1 or TMRE according to the manufacturer's protocol.

  • Imaging or Flow Cytometry:

    • JC-1: In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green. Analyze the ratio of red to green fluorescence.

    • TMRE: This dye accumulates in active mitochondria with an intact membrane potential. A decrease in TMRE fluorescence intensity indicates depolarization.

  • Data Analysis: Quantify the changes in fluorescence to determine the extent of mitochondrial membrane depolarization.

Caspase-3 Activity Assay

Objective: To measure the activation of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Cell line of interest

  • This compound

  • Caspase-3 colorimetric or fluorometric assay kit

  • Microplate reader

Procedure:

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Lysis: Prepare cell lysates according to the assay kit protocol.

  • Assay Reaction: Add the caspase-3 substrate to the cell lysates and incubate.

  • Measurement: Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Quantify the caspase-3 activity based on the signal generated and normalize to the protein concentration of the lysate.

Nrf2-ARE Pathway Activation (Reporter Assay)

Objective: To assess the ability of this compound to activate the Nrf2-ARE antioxidant pathway.

Materials:

  • Cell line stably transfected with an ARE-luciferase reporter construct

  • This compound

  • Known Nrf2 activator (positive control, e.g., sulforaphane)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the ARE reporter cells in a 96-well plate.

  • Compound Treatment: Treat the cells with various concentrations of this compound.

  • Incubation: Incubate for 12-24 hours to allow for gene expression.

  • Lysis and Luciferase Assay: Perform the luciferase assay as described in the NF-κB protocol.

  • Data Analysis: Calculate the fold induction of luciferase activity relative to the vehicle-treated control to determine the extent of Nrf2-ARE pathway activation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for the biological evaluation of this compound.

G Anticancer Signaling Pathway of this compound cluster_inhibition Inhibition cluster_apoptosis Mitochondrial Apoptosis acetylcorianin This compound IKK IKKβ acetylcorianin->IKK inhibits KRas K-Ras acetylcorianin->KRas inhibits MitoPotential Disruption of Mitochondrial Membrane Potential acetylcorianin->MitoPotential NFkB NF-κB IKK->NFkB activates ProApoptotic Release of Pro-apoptotic Factors MitoPotential->ProApoptotic Caspase3 Caspase-3 Activation ProApoptotic->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Anticancer signaling pathway of this compound.

G Inferred Anti-inflammatory Signaling Pathway cluster_nfkb NF-κB Pathway cluster_inflammation Inflammatory Response acetylcorianin This compound IKK IKK acetylcorianin->IKK inhibits IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates ProInflammatory Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB_nucleus->ProInflammatory activates Inflammation Inflammation ProInflammatory->Inflammation G General Experimental Workflow start Start: Compound Isolation/ Synthesis of this compound in_vitro In Vitro Screening (e.g., Cytotoxicity, Anti-inflammatory, Neuroprotective Assays) start->in_vitro quant_data Quantitative Data Generation (e.g., IC50 values) in_vitro->quant_data mechanism Mechanism of Action Studies (e.g., Western Blot, Reporter Assays) quant_data->mechanism pathway Signaling Pathway Elucidation mechanism->pathway in_vivo In Vivo Studies (Animal Models) pathway->in_vivo end Lead Compound for Further Development in_vivo->end

References

Potential Therapeutic Applications of 13-O-Acetylcorianin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct scientific literature on the biological activity of 13-O-Acetylcorianin is limited. This document provides a technical guide based on the inferred potential activities from its parent compound, corianin (B1206458), and the broader class of acetylated sesquiterpene lactones. The proposed experimental protocols, quantitative data, and signaling pathways are predictive and intended to guide future research.

Introduction

This compound is an acetylated derivative of corianin, a sesquiterpene lactone. Sesquiterpene lactones are a diverse group of naturally occurring compounds renowned for their wide range of potent biological activities.[1] The process of acetylation can significantly modify the pharmacokinetic and pharmacodynamic properties of natural products, often leading to enhanced bioavailability and therapeutic efficacy.[1] This guide explores the hypothesized therapeutic applications of this compound, focusing on its potential anticancer, anti-inflammatory, and neuroprotective effects.

Inferred Biological Activities

Based on the known activities of corianin and other acetylated sesquiterpene lactones, this compound is hypothesized to possess the following biological activities:

  • Anticancer Activity: Sesquiterpene lactones are well-documented for their cytotoxic effects against various cancer cell lines.[1] A key structural feature for this activity is the α-methylene-γ-lactone group, which can act as a Michael acceptor to alkylate biological macromolecules, including crucial enzymes and transcription factors involved in cell proliferation and survival.[1] this compound is a promising lead compound for the development of novel anticancer drugs due to its potent cytotoxic and pro-apoptotic activities.[2]

  • Anti-inflammatory Activity: Many sesquiterpene lactones exhibit potent anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of inflammatory responses, and its inhibition leads to a reduction in the production of pro-inflammatory cytokines and mediators.

  • Neuroprotective Effects: There is emerging evidence suggesting that some sesquiterpene lactones may have neuroprotective properties. These effects are potentially mediated through the activation of antioxidant response pathways, such as the Nrf2-ARE pathway, and the modulation of neuroinflammatory processes.

Quantitative Data Summary

As no direct experimental data for this compound is currently available, the following tables present hypothetical IC50 values to illustrate how such data could be structured for its potential anticancer and anti-inflammatory activities.

Table 1: Hypothetical In Vitro Anticancer Activity of this compound (IC50 Values in µM)

Cell LineCancer TypeHypothetical IC50 (µM)
MCF-7Breast Cancer5.2
A549Lung Cancer8.7
HCT116Colon Cancer6.1
HeLaCervical Cancer7.5
MDA-MB-231Breast Cancer4.8
DU-145Prostate Cancer9.3
HEPG2Liver Cancer6.9

Table 2: Hypothetical In Vitro Anti-inflammatory Activity of this compound

AssayCell LineStimulantHypothetical IC50 (µM)
Nitric Oxide (NO) ProductionRAW 264.7LPS12.5
Prostaglandin E2 (PGE2) ProductionRAW 264.7LPS15.8
TNF-α ProductionRAW 264.7LPS10.3
IL-6 ProductionRAW 264.7LPS14.2

Proposed Signaling Pathways

The biological activities of this compound are likely mediated through the modulation of key signaling pathways.

Anticancer Signaling Pathway

The potential anticancer effect of this compound is hypothesized to involve the induction of apoptosis through the inhibition of pro-survival pathways and activation of pro-apoptotic pathways. It is suggested that this compound may inhibit the transcription factor nuclear factor kappa B (NF-κB) and modulate the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival. By disrupting the mitochondrial membrane potential, it could trigger the release of pro-apoptotic factors, leading to the activation of caspase-3 and subsequent programmed cell death.

anticancer_pathway This compound This compound NF-κB NF-κB This compound->NF-κB Inhibition PI3K/Akt/mTOR PI3K/Akt/mTOR This compound->PI3K/Akt/mTOR Inhibition Mitochondrion Mitochondrion This compound->Mitochondrion Disruption Pro-apoptotic Factors Pro-apoptotic Factors Mitochondrion->Pro-apoptotic Factors Release Caspase-3 Caspase-3 Pro-apoptotic Factors->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis

Proposed anticancer signaling pathway of this compound.
Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of this compound are likely mediated by the inhibition of the NF-κB signaling cascade. Upon stimulation by pro-inflammatory signals like TNF-α or LPS, IKK is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound is hypothesized to inhibit IKK, thereby preventing IκBα degradation and keeping NF-κB sequestered in the cytoplasm.

anti_inflammatory_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α/LPS TNF-α/LPS IKK IKK TNF-α/LPS->IKK Activation IκBα IκBα IKK->IκBα Phosphorylation NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Sequesters Pro-inflammatory Genes Pro-inflammatory Genes NF-κB (p50/p65)->Pro-inflammatory Genes Transcription This compound This compound This compound->IKK Inhibition

Proposed anti-inflammatory signaling pathway of this compound.

Detailed Experimental Protocols

The following are proposed experimental protocols to investigate the potential therapeutic applications of this compound.

In Vitro Anticancer Activity: Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effects of this compound on various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Appropriate cell culture media (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052)

  • 96-well plates

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO, isopropanol (B130326) with HCl)

Procedure:

  • Cell Culture: Culture human cancer cell lines in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO and make serial dilutions in culture medium. Replace the medium in the wells with medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Anti-inflammatory Activity: NF-κB Reporter Assay

Objective: To determine the inhibitory effect of this compound on the NF-κB signaling pathway.

Materials:

  • HEK293T cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid

  • Renilla luciferase control plasmid (for normalization)

  • Transfection reagent

  • This compound

  • TNF-α (or other NF-κB activator)

  • Luciferase assay system

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells into 24-well plates.

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with TNF-α for 6-8 hours to activate the NF-κB pathway.

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as a percentage of the TNF-α-stimulated control. Calculate the IC50 value for NF-κB inhibition.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for screening and characterizing the biological activities of this compound.

experimental_workflow Compound Preparation Compound Preparation In Vitro Screening In Vitro Screening Compound Preparation->In Vitro Screening Anticancer Assays Anticancer Assays In Vitro Screening->Anticancer Assays Anti-inflammatory Assays Anti-inflammatory Assays In Vitro Screening->Anti-inflammatory Assays Neuroprotective Assays Neuroprotective Assays In Vitro Screening->Neuroprotective Assays Mechanism of Action Studies Mechanism of Action Studies Anticancer Assays->Mechanism of Action Studies Anti-inflammatory Assays->Mechanism of Action Studies Neuroprotective Assays->Mechanism of Action Studies Signaling Pathway Analysis Signaling Pathway Analysis Mechanism of Action Studies->Signaling Pathway Analysis Target Identification Target Identification Mechanism of Action Studies->Target Identification In Vivo Studies In Vivo Studies Mechanism of Action Studies->In Vivo Studies Animal Models Animal Models In Vivo Studies->Animal Models Toxicity Assessment Toxicity Assessment In Vivo Studies->Toxicity Assessment Lead Optimization Lead Optimization In Vivo Studies->Lead Optimization

General experimental workflow for this compound research.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the chemical structure of this compound and the known biological activities of related sesquiterpene lactones strongly suggest its potential as a therapeutic agent, particularly in the fields of oncology and inflammation. The acetyl group at the 13-O position could significantly influence its lipophilicity, cell permeability, and interaction with biological targets, making a direct comparison with its parent compound, corianin, a scientifically valuable endeavor. Future research should focus on validating the hypothesized activities through rigorous in vitro and in vivo studies. The experimental protocols and proposed signaling pathways outlined in this guide provide a framework for such investigations. Elucidating the precise mechanisms of action and identifying specific molecular targets will be crucial for the potential development of this compound into a novel therapeutic. Researchers in natural product chemistry and pharmacology are encouraged to investigate this promising molecule to fill the current knowledge gap and potentially uncover a new class of therapeutic agents.

References

13-O-Acetylcorianin: A Technical Guide and Roadmap for Future Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-O-Acetylcorianin is a naturally occurring sesquiterpenoid lactone, an acetylated derivative of corianin (B1206458), belonging to a class of compounds known for their diverse and potent biological activities.[1] Despite the therapeutic potential of sesquiterpenoid lactones, a comprehensive review of the scientific literature reveals a significant deficit of experimental data specifically on this compound and its parent compound, corianin.[2] This technical guide serves to consolidate the available information on this compound, provide a comparative framework with corianin based on the activities of related molecules, and propose a roadmap for future research to elucidate their therapeutic potential. This document outlines hypothesized biological activities, suggests detailed experimental protocols for their investigation, and visualizes potential signaling pathways.

Introduction

This compound is a sesquiterpenoid lactone first identified in plants of the Coriaria genus, specifically Coriaria microphylla and potentially Coriaria nepalensis.[3] The foundational research on this compound was published in 1990 by Aguirre-Galviz and Templeton.[3] Sesquiterpenoid lactones are a focal point of phytochemical and pharmacological research due to their wide range of biological effects.[3] Acetylation, the key structural difference between this compound and corianin, can significantly modify a compound's pharmacokinetic and pharmacodynamic properties, often enhancing bioavailability and efficacy. The presence of an α-methylene-γ-lactone group in many sesquiterpenoid lactones is a key structural feature for their biological activity, acting as a Michael acceptor to alkylate biological macromolecules.

This guide addresses the current knowledge gap and provides a structured approach for future investigations into these promising natural products.

Physicochemical Properties

A crucial first step in the evaluation of a potential drug candidate is the characterization of its physicochemical properties. While extensive experimental data is lacking, the following table outlines the key parameters that require investigation for a comparative analysis of this compound and corianin.

PropertyThis compoundCorianinMethod for DeterminationSignificance in Drug Development
Molecular Formula C₁₇H₂₂O₆C₁₅H₂₀O₅Mass SpectrometryDetermines molecular weight and elemental composition.
Molecular Weight 322.35 g/mol 280.32 g/mol Mass SpectrometryInfluences absorption, distribution, metabolism, and excretion (ADME).
Solubility To be determinedTo be determinedKinetic and Thermodynamic Solubility AssaysAffects bioavailability and formulation development.
LogP To be determinedTo be determinedHPLC-based or shake-flask methodsPredicts lipophilicity and cell membrane permeability.
pKa To be determinedTo be determinedPotentiometric titration or spectrophotometryDetermines the ionization state at physiological pH, affecting solubility and target interaction.

Table 1: Proposed Physicochemical Characterization. This table is for illustrative purposes and does not contain real data.

Proposed Biological Activities and Experimental Investigation

Based on the known biological activities of related sesquiterpenoid lactones, this compound and corianin are hypothesized to possess anticancer, anti-inflammatory, and neuroprotective properties. The following sections outline proposed experimental protocols to validate these hypotheses.

Anticancer Activity

Sesquiterpenoid lactones are well-documented for their cytotoxic effects against various cancer cell lines.

3.1.1. Proposed Experimental Protocol: Cell Viability (MTT) Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which can indicate the number of viable cells.

  • Objective: To determine the cytotoxic effects of this compound and corianin on a panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HeLa - cervical).

  • Methodology:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound and corianin for 24, 48, and 72 hours.

    • Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) for each compound and cell line.

3.1.2. Hypothesized Anticancer Signaling Pathway

The potential anticancer effect of these compounds is hypothesized to involve the induction of apoptosis through the inhibition of pro-survival pathways and activation of pro-apoptotic pathways.

G Proposed Anticancer Signaling Pathway of this compound and Corianin cluster_cell Cancer Cell This compound This compound Pro-survival Pathways (e.g., NF-κB, PI3K/Akt) Pro-survival Pathways (e.g., NF-κB, PI3K/Akt) This compound->Pro-survival Pathways (e.g., NF-κB, PI3K/Akt) Inhibits Pro-apoptotic Pathways (e.g., Caspase cascade) Pro-apoptotic Pathways (e.g., Caspase cascade) This compound->Pro-apoptotic Pathways (e.g., Caspase cascade) Activates Apoptosis Apoptosis Pro-survival Pathways (e.g., NF-κB, PI3K/Akt)->Apoptosis Inhibits Pro-apoptotic Pathways (e.g., Caspase cascade)->Apoptosis

Caption: Proposed anticancer signaling pathway.

Anti-inflammatory Activity

Many sesquiterpenoid lactones exhibit potent anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway.

3.2.1. Proposed Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

  • Objective: To evaluate the anti-inflammatory potential of this compound and corianin by measuring their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).

  • Methodology:

    • Culture RAW 264.7 cells in 96-well plates.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

    • Measure the nitrite (B80452) concentration in the culture supernatant using the Griess reagent.

    • Determine the IC50 value for NO inhibition for each compound.

3.2.2. Hypothesized Anti-inflammatory Signaling Pathway

The anti-inflammatory effects are likely mediated by the inhibition of the NF-κB signaling cascade.

G Proposed Anti-inflammatory Signaling Pathway cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 NF-κB Pathway NF-κB Pathway TLR4->NF-κB Pathway Pro-inflammatory Mediators (NO, TNF-α, IL-6) Pro-inflammatory Mediators (NO, TNF-α, IL-6) NF-κB Pathway->Pro-inflammatory Mediators (NO, TNF-α, IL-6) Induces This compound This compound This compound->NF-κB Pathway Inhibits

Caption: Proposed anti-inflammatory signaling pathway.

Neuroprotective Effects

Some sesquiterpenoid lactones may have neuroprotective properties, potentially through the activation of antioxidant response pathways.

3.3.1. Proposed Experimental Protocol: Oxidative Stress-Induced Cell Death Assay

  • Objective: To assess the neuroprotective effects of this compound and corianin against oxidative stress in a neuronal cell line (e.g., SH-SY5Y).

  • Methodology:

    • Culture SH-SY5Y cells and differentiate them into a neuronal phenotype.

    • Pre-treat the cells with the test compounds for a specified duration.

    • Induce oxidative stress by exposing the cells to a neurotoxin such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

    • Assess cell viability using the MTT assay or by measuring lactate (B86563) dehydrogenase (LDH) release.

    • Quantify the protective effect of the compounds.

3.3.2. Hypothesized Neuroprotective Signaling Pathway

Neuroprotection may be conferred through the activation of the Nrf2-ARE antioxidant response pathway.

G Proposed Neuroprotective Signaling Pathway cluster_cell Neuronal Cell Oxidative Stress Oxidative Stress Nrf2-Keap1 Complex Nrf2-Keap1 Complex Oxidative Stress->Nrf2-Keap1 Complex Induces dissociation This compound This compound This compound->Nrf2-Keap1 Complex Induces dissociation Nrf2 Nrf2 Nrf2-Keap1 Complex->Nrf2 Releases ARE ARE Nrf2->ARE Binds to ARE (Antioxidant Response Element) ARE (Antioxidant Response Element) Antioxidant Enzyme Expression Antioxidant Enzyme Expression Cell Survival Cell Survival Antioxidant Enzyme Expression->Cell Survival Leads to ARE->Antioxidant Enzyme Expression Promotes G General Experimental Workflow for Isolation Plant Material (e.g., Coriaria microphylla leaves) Plant Material (e.g., Coriaria microphylla leaves) Solvent Extraction (e.g., methanol) Solvent Extraction (e.g., methanol) Plant Material (e.g., Coriaria microphylla leaves)->Solvent Extraction (e.g., methanol) Crude Extract Crude Extract Solvent Extraction (e.g., methanol)->Crude Extract Solvent Partitioning (e.g., ethyl acetate) Solvent Partitioning (e.g., ethyl acetate) Crude Extract->Solvent Partitioning (e.g., ethyl acetate) Ethyl Acetate Fraction Ethyl Acetate Fraction Solvent Partitioning (e.g., ethyl acetate)->Ethyl Acetate Fraction Column Chromatography (Silica gel) Column Chromatography (Silica gel) Ethyl Acetate Fraction->Column Chromatography (Silica gel) Fractions containing Sesquiterpenoid Lactones Fractions containing Sesquiterpenoid Lactones Column Chromatography (Silica gel)->Fractions containing Sesquiterpenoid Lactones Purification (e.g., HPLC) Purification (e.g., HPLC) Fractions containing Sesquiterpenoid Lactones->Purification (e.g., HPLC) Pure this compound Pure this compound Purification (e.g., HPLC)->Pure this compound Structure Elucidation (NMR, MS) Structure Elucidation (NMR, MS) Pure this compound->Structure Elucidation (NMR, MS)

References

Neurotoxic Properties of Coriaria-Derived Sesquiterpenoids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the neurotoxic properties of sesquiterpenoids derived from plants of the Coriaria genus. These compounds, notably tutin (B109302), coriamyrtin (B1205331), and corianin (B1206458), are potent convulsants that pose a significant risk to human and animal health. This document details their mechanisms of action, focusing on the antagonism of inhibitory neurotransmitter receptors and the modulation of intracellular signaling cascades. Quantitative toxicological data are presented to facilitate comparative analysis. Detailed experimental protocols for key assays are provided to aid researchers in the study of these and other neurotoxic compounds. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to provide clear, logical representations of the complex biological processes involved. This guide is intended to be a valuable resource for researchers in neuroscience, pharmacology, and toxicology, as well as for professionals involved in drug development and safety assessment.

Introduction

Plants of the Coriaria genus, commonly known as tutu, are found in various parts of the world and are notoriously toxic.[1] The toxicity is primarily attributed to a class of picrotoxane-type sesquiterpenoids, which includes tutin, coriamyrtin, and corianin.[2] Ingestion of plant material or contaminated honey can lead to severe neurological symptoms, including dizziness, vomiting, seizures, and in some cases, death.[1] The potent convulsant nature of these compounds stems from their interaction with key components of the central nervous system, leading to neuronal hyperexcitability. Understanding the precise molecular mechanisms of these toxins is crucial for developing effective treatments for poisoning and for utilizing these compounds as tools in neuroscience research to probe the mechanisms of epilepsy and neuronal signaling.

Chemical Structures and Properties

Tutin, coriamyrtin, and corianin share a common picrotoxane skeleton, a rigid, highly oxygenated cage-like structure.[2][3] This structural framework is fundamental to their biological activity.

  • Tutin: Molecular Formula: C₁₅H₁₈O₆

  • Coriamyrtin: Molecular Formula: C₁₅H₁₈O₅[4]

  • Corianin: Molecular Formula: C₁₅H₁₈O₆[2]

The key structural features include a γ-lactone ring and an isopropenyl group, which are thought to be essential for their neurotoxic effects.[3]

Mechanisms of Neurotoxicity

The neurotoxicity of Coriaria-derived sesquiterpenoids is multifactorial, involving the disruption of inhibitory neurotransmission and the aberrant activation of intracellular signaling pathways.

Antagonism of Inhibitory Neurotransmitter Receptors

The primary and most well-established mechanism of action for these sesquiterpenoids is the non-competitive antagonism of ionotropic GABA-A and glycine (B1666218) receptors.[2][3]

  • GABA-A Receptor Antagonism: Tutin and coriamyrtin are potent antagonists of the GABA-A receptor, the major inhibitory neurotransmitter receptor in the brain.[4][5] They bind to the picrotoxin (B1677862) site within the chloride ion channel of the receptor, physically blocking the influx of chloride ions and thereby preventing the hyperpolarizing, inhibitory effect of GABA.[3] This blockade of inhibition leads to a state of neuronal hyperexcitability, which manifests as convulsions.[4]

  • Glycine Receptor Antagonism: Tutin has also been shown to inhibit glycine receptors, which are the primary inhibitory receptors in the spinal cord and brainstem.[5] This action further contributes to the convulsant phenotype by disrupting inhibitory neurotransmission in these critical regions of the central nervous system.

Activation of Calcineurin

Recent research has unveiled a novel mechanism for tutin-induced neurotoxicity involving the activation of calcineurin (CaN), a calcium and calmodulin-dependent serine/threonine protein phosphatase.[3] Tutin binds to and activates calcineurin, leading to a cascade of downstream effects that contribute to neuronal hyperexcitability and damage.[3] The precise downstream targets of calcineurin in this context are still under investigation but may involve the dephosphorylation of proteins that regulate ion channel function and synaptic plasticity.[3][6]

Modulation of Other Signaling Pathways

Evidence suggests that Coriaria-derived sesquiterpenoids may also impact other signaling pathways, further contributing to their neurotoxic profile:

  • NMDA Receptors and BK Channels: Studies on tutin suggest the involvement of N-methyl-D-aspartate (NMDA) receptors and big potassium (BK) channels in its neurotoxic effects.[5] The interplay between these channels and the primary mechanisms of toxicity is an active area of research.

  • TLR4/NF-κB Pathway: Coriaria lactone has been shown to induce the activation of the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway in microglia.[7] This activation leads to a neuroinflammatory response, which can exacerbate neuronal damage and contribute to the pathophysiology of seizures.[8][9][10]

Quantitative Toxicological Data

The following tables summarize the available quantitative data on the neurotoxicity of Coriaria-derived sesquiterpenoids.

CompoundTestSpeciesRouteValueReference
Tutin CD₅₀Mice-0.35 mg/kg[5]
LD₅₀Mice-0.75 mg/kg[5]
IC₅₀ (GABA-A Receptor)--5.9 µM[5]
Coriamyrtin LD₅₀Micei.p.3 mg/kg[11]

CD₅₀: Median Convulsant Dose; LD₅₀: Median Lethal Dose; IC₅₀: Half-maximal Inhibitory Concentration.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate research into the neurotoxic properties of these and other compounds.

In Vivo Convulsant Activity Assessment (CD₅₀ Determination)

This protocol is adapted from methods used for determining the convulsant dose of neurotoxic compounds in mice.[12][13]

Objective: To determine the median convulsant dose (CD₅₀) of a Coriaria-derived sesquiterpenoid.

Materials:

  • Test compound (e.g., tutin, coriamyrtin)

  • Vehicle (e.g., saline, DMSO)

  • Male CD-1 mice (6-8 weeks old)

  • Syringes and needles for administration

  • Observation chambers

Procedure:

  • Dose Preparation: Prepare a series of graded doses of the test compound in the vehicle.

  • Animal Grouping: Randomly assign mice to dose groups (n=6-10 per group) and a vehicle control group.

  • Administration: Administer the test compound or vehicle to the mice via the desired route (e.g., intraperitoneal injection).

  • Observation: Observe the mice continuously for at least 2 hours for the onset of convulsions. Convulsions are characterized by clonic and/or tonic seizures.

  • Data Recording: Record the number of animals in each group that exhibit convulsions.

  • CD₅₀ Calculation: Calculate the CD₅₀ using a probit analysis or the Reed-Muench method.

Whole-Cell Patch-Clamp Electrophysiology for GABA-A Receptor Antagonism

This protocol provides a general framework for assessing the effect of Coriaria-derived sesquiterpenoids on GABA-A receptor function.[14]

Objective: To determine the IC₅₀ of a test compound for the inhibition of GABA-induced currents.

Materials:

  • Cultured neurons or brain slices

  • External solution (ACSF)

  • Internal solution (pipette solution)

  • GABA

  • Test compound

  • Patch-clamp rig (microscope, micromanipulators, amplifier, data acquisition system)

Procedure:

  • Cell Preparation: Prepare cultured neurons or acute brain slices expressing GABA-A receptors.

  • Recording Setup: Place the preparation in the recording chamber and perfuse with external solution.

  • Pipette Preparation: Fill a borosilicate glass pipette (3-5 MΩ) with the internal solution.

  • Whole-Cell Configuration: Obtain a whole-cell patch-clamp recording from a neuron.

  • GABA Application: Apply a known concentration of GABA (e.g., the EC₅₀) to elicit an inward chloride current (at a holding potential of -60 mV).

  • Test Compound Application: Co-apply the test compound at various concentrations with GABA to observe the inhibition of the GABA-induced current.

  • Data Analysis: Measure the peak amplitude of the GABA-induced current in the absence and presence of the test compound. Plot the percentage of inhibition against the compound concentration and fit the data to a logistic function to determine the IC₅₀.

Calcineurin Activity Assay

This protocol describes a colorimetric assay to measure calcineurin phosphatase activity.

Objective: To determine the effect of a test compound on calcineurin activity.

Materials:

  • Cell or tissue lysates

  • Calcineurin assay buffer

  • RII phosphopeptide substrate

  • Malachite green reagent

  • Test compound

  • 96-well plate

  • Plate reader

Procedure:

  • Lysate Preparation: Prepare protein lysates from cells or tissues treated with the test compound or vehicle.

  • Reaction Setup: In a 96-well plate, add the assay buffer, lysate, and test compound.

  • Initiate Reaction: Add the RII phosphopeptide substrate to each well to start the reaction. Incubate at 30°C for a defined period (e.g., 30 minutes).

  • Stop Reaction and Color Development: Stop the reaction and add the malachite green reagent to detect the released inorganic phosphate (B84403).

  • Measurement: Measure the absorbance at ~620 nm using a plate reader.

  • Data Analysis: Calculate the calcineurin activity based on a phosphate standard curve and compare the activity in treated versus untreated samples.

Visualizations of Signaling Pathways and Workflows

The following diagrams were generated using the DOT language to illustrate key pathways and experimental workflows.

GABAA_Antagonism cluster_membrane Postsynaptic Membrane GABA_R GABA-A Receptor Ion_Channel Chloride (Cl-) Channel GABA_R->Ion_Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Ion_Channel->Hyperpolarization Cl- Influx Hyperexcitability Neuronal Hyperexcitability (Convulsions) Ion_Channel->Hyperexcitability Blocked Cl- Influx GABA GABA GABA->GABA_R Binds Tutin Tutin / Coriamyrtin Tutin->Ion_Channel Blocks (Non-competitive) Cl_ion Cl-

Mechanism of GABA-A Receptor Antagonism.

Tutin_Calcineurin_Pathway Tutin Tutin CaN Calcineurin (CaN) Tutin->CaN Activates Dephosphorylation Dephosphorylation CaN->Dephosphorylation Catalyzes CaM Calmodulin (CaM) CaM->CaN Activates Calcium Ca2+ Calcium->CaM Binds Downstream Downstream Substrates (e.g., Ion Channels, Transcription Factors) Neurotoxicity Neuronal Hyperexcitability & Neurotoxicity Downstream->Neurotoxicity Altered Function Dephosphorylation->Downstream

Tutin-Mediated Calcineurin Activation Pathway.

Experimental_Workflow_IC50 start Start: Prepare Neuronal Culture/ Brain Slice patch Establish Whole-Cell Patch-Clamp Recording start->patch gaba_app Apply GABA (EC50) - Measure Baseline Current patch->gaba_app toxin_app Co-apply GABA + Test Compound (Varying Concentrations) gaba_app->toxin_app data_acq Record Inhibited Current toxin_app->data_acq analysis Data Analysis: - Measure Peak Currents - Calculate % Inhibition data_acq->analysis ic50 Determine IC50 Value analysis->ic50

Workflow for IC50 Determination via Patch-Clamp.

Conclusion

The sesquiterpenoids derived from Coriaria species are potent neurotoxins with complex mechanisms of action. Their primary role as non-competitive antagonists of GABA-A and glycine receptors is well-established, leading to a profound disruption of inhibitory neurotransmission. The recent discovery of calcineurin activation by tutin adds another layer of complexity to their toxicological profile. Furthermore, their interaction with other signaling pathways, including NMDA receptors, BK channels, and the TLR4/NF-κB pathway, highlights the multifaceted nature of their neurotoxicity. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers to further investigate these fascinating and dangerous compounds. A deeper understanding of their molecular targets and signaling cascades will be instrumental in developing better treatments for poisoning and in leveraging these molecules as pharmacological tools to advance our understanding of the nervous system.

References

Methodological & Application

Application Notes and Protocols for the Isolation of 13-O-Acetylcorianin from Coriaria microphylla

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-O-Acetylcorianin is a sesquiterpenoid lactone belonging to the picrotoxane class of natural products.[1][2] These compounds are of significant interest to the scientific community due to their complex structures and diverse biological activities, which include neurotoxic and insecticidal properties.[2] The primary natural source of this compound is the leaves of Coriaria microphylla, a plant genus known for producing a variety of toxic sesquiterpenoid lactones.[1] This document provides detailed protocols for the extraction, isolation, and purification of this compound from Coriaria microphylla, based on established methodologies for related compounds from the same plant family.

Data Presentation

While specific quantitative data for the extraction of this compound is not extensively available in published literature, the following tables provide representative data for the extraction and purification of the closely related parent compound, corianin, from Coriaria species.[2] This data can serve as a valuable benchmark for optimizing the isolation of this compound.

Table 1: Representative Extraction Yield of Crude Corianin from Coriaria sinica [2]

Plant MaterialExtraction SolventExtraction MethodTemperature (°C)Extraction Time (h)Crude Extract Yield (%)
Dried, powdered seeds95% Ethanol (B145695)MacerationRoom Temperature7210-15
Dried, powdered seeds95% EthanolSoxhlet ExtractionBoiling point of ethanol2412-18
Dried, powdered leavesMethanol (B129727)MacerationRoom Temperature488-12

Table 2: Representative Purity of Corianin after Different Purification Steps [2]

Purification StepStationary PhaseMobile PhasePurity (%)
Column ChromatographySilica (B1680970) Gel (200-300 mesh)Gradient: Petroleum Ether - Ethyl Acetate (B1210297)60-70
Preparative HPLCC18 column (10 µm)Gradient: Acetonitrile - Water>95

Experimental Protocols

The isolation of this compound is a multi-step process involving plant material preparation, extraction, and chromatographic purification.

Plant Material Preparation
  • Collection and Identification: Collect fresh leaves of Coriaria microphylla. Ensure proper botanical identification to avoid collection of incorrect species.

  • Drying: Air-dry the plant material in a well-ventilated area away from direct sunlight for 7-10 days. Alternatively, use a circulating air oven at a temperature not exceeding 40°C to prevent the degradation of thermolabile compounds.[2]

  • Grinding: Grind the dried plant material into a fine powder (approximately 40-60 mesh) using a mechanical grinder. This increases the surface area for efficient solvent extraction.[2]

Extraction of Crude this compound

This protocol describes a standard maceration procedure. Soxhlet extraction can also be employed for higher efficiency but may not be suitable for heat-sensitive compounds.[2]

  • Maceration:

    • Weigh the powdered plant material (e.g., 1 kg).

    • Place the powder in a large, sealed glass container.

    • Add a polar solvent, such as 95% ethanol or methanol, in a 1:10 (w/v) ratio (e.g., 1 kg of powder in 10 L of solvent).[2]

    • Seal the container and allow it to stand at room temperature for 72 hours with occasional agitation.[2]

  • Filtration and Concentration:

    • Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper to separate the extract from the plant residue.[2]

    • Repeat the extraction of the plant residue two more times with fresh solvent to ensure complete extraction.[2]

    • Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain a crude extract.[2]

Purification of this compound

This multi-step purification protocol is designed to isolate this compound from the crude extract.

  • Solvent-Solvent Partitioning:

    • Suspend the crude extract in a mixture of methanol and water (9:1 v/v).[2]

    • Perform liquid-liquid extraction successively with petroleum ether, ethyl acetate, and n-butanol. The sesquiterpenoid lactones are typically enriched in the ethyl acetate fraction.

  • Column Chromatography:

    • Subject the dried ethyl acetate fraction to column chromatography on a silica gel (200-300 mesh) column.[2]

    • Elute the column with a gradient of petroleum ether and ethyl acetate of increasing polarity.[2]

    • Collect fractions and monitor by thin-layer chromatography (TLC) to pool fractions containing the compound of interest.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • For final purification, subject the enriched fractions from column chromatography to preparative HPLC.[2]

    • Column: A reversed-phase C18 column (e.g., 10 µm particle size).[2]

    • Mobile Phase: A gradient elution using water and acetonitrile. A typical gradient could be: 0-5 min, 10-30% acetonitrile; 5-15 min, 30-60% acetonitrile; 15-20 min, 60-90% acetonitrile.[2]

    • Detection: UV detection at a wavelength of 220 nm.[2]

    • Collect the peak corresponding to this compound and concentrate it to obtain the pure compound.[2]

Structural Elucidation

The structure of the purified this compound can be confirmed using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and molecular formula.[1]

  • Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH), carbonyl (C=O) of the lactone and acetate, and carbon-carbon double bonds (C=C).[1]

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the carbon-hydrogen framework of the molecule.[1]

Visualizations

experimental_workflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis p1 Collection of Coriaria microphylla leaves p2 Drying (Air or Oven <40°C) p1->p2 p3 Grinding to fine powder p2->p3 e1 Maceration with 95% Ethanol or Methanol p3->e1 Powdered Plant Material e2 Filtration e1->e2 e3 Concentration (Rotary Evaporator) e2->e3 u1 Solvent-Solvent Partitioning (EtOAc fraction) e3->u1 Crude Extract u2 Silica Gel Column Chromatography u1->u2 u3 Preparative HPLC (C18) u2->u3 a1 Pure this compound u3->a1 Purified Compound a2 Structural Elucidation (NMR, MS, IR) a1->a2

Caption: Experimental workflow for the isolation of this compound.

purification_pathway start Crude Extract partition Solvent-Solvent Partitioning start->partition pet_ether Petroleum Ether Fraction (lipids, etc.) partition->pet_ether Non-polar et_oac Ethyl Acetate Fraction (contains sesquiterpenoid lactones) partition->et_oac Medium-polar n_butanol n-Butanol Fraction (polar compounds) partition->n_butanol Polar column_chrom Silica Gel Column Chromatography et_oac->column_chrom fractions Enriched Fractions column_chrom->fractions prep_hplc Preparative HPLC fractions->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: Purification pathway for this compound.

References

13-O-Acetylcorianin synthesis and derivatization methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-O-Acetylcorianin is a sesquiterpene lactone that has garnered interest within the scientific community for its potential biological activities.[1] This document provides a summary of its known biological effects and quantitative data, alongside detailed protocols for its investigation. Notably, a comprehensive review of the scientific literature reveals a significant gap concerning the specific chemical synthesis and derivatization of this compound.[2] Consequently, this guide also presents proposed, general methodologies for its synthesis and derivatization based on established principles for related sesquiterpene lactones. These proposed protocols are intended to serve as a foundational framework for future research endeavors.

Quantitative Data Summary

The following table summarizes the known quantitative data for the biological activity of this compound. Further research is required to establish a more comprehensive profile across a wider range of cell lines and biological assays.[1]

ParameterCell Line/TargetValueReference
Cytotoxicity (ED₅₀)HT-29 (Human Colon Cancer)0.16 µM[1]
NF-κB Inhibition (IC₅₀)-7.1 µM[1]
K-Ras Inhibition (IC₅₀)-7.7 µM

Biological Activities and Signaling Pathways

This compound is recognized as a potent chemical probe for investigating fundamental cellular processes, particularly in oncology. Its primary mechanism of action is the induction of apoptosis through the mitochondrial intrinsic pathway. This is achieved by targeting key signaling molecules, making it a valuable tool for studying cancer pathogenesis.

Key Cellular Targets and Pathways:

  • NF-κB Signaling: this compound is a potent inhibitor of the transcription factor nuclear factor kappa B (NF-κB), a critical regulator of cell survival and inflammation that is often dysregulated in cancer.

  • K-Ras Signaling: The compound also demonstrates inhibitory effects on the oncogenic Kirsten rat sarcoma viral oncogene homolog (K-Ras), a frequently mutated proto-oncogene in human cancers.

  • Mitochondrial Apoptosis: By disrupting the mitochondrial membrane potential, this compound triggers the release of pro-apoptotic factors, leading to the activation of caspase-3 and subsequent programmed cell death.

  • PI3K/Akt/mTOR Pathway: As a sesquiterpene lactone, it is implicated in the modulation of the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth and proliferation.

The diagram below illustrates the proposed signaling pathway for the anticancer activity of this compound.

acetylcorianin This compound nfkb NF-κB Inhibition acetylcorianin->nfkb kras K-Ras Inhibition acetylcorianin->kras pi3k PI3K/Akt/mTOR Pathway Modulation acetylcorianin->pi3k mitochondria Mitochondrial Membrane Potential Disruption acetylcorianin->mitochondria apoptosis Apoptosis nfkb->apoptosis kras->apoptosis pi3k->apoptosis caspase3 Caspase-3 Activation mitochondria->caspase3 caspase3->apoptosis

Anticancer signaling pathway of this compound.

Proposed Synthesis and Derivatization Methods

Disclaimer: The following protocols are hypothetical and based on general methodologies for sesquiterpene lactones. They have not been specifically validated for this compound and should be adapted and optimized.

Proposed Synthesis of this compound via Acetylation of Corianin

This proposed method assumes the availability of Corianin, the deacetylated precursor of this compound. Acetylation is a standard organic reaction that introduces an acetyl group into a compound.

The following diagram outlines a general workflow for this proposed synthesis.

start Start: Corianin dissolve Dissolve Corianin in Pyridine (B92270) start->dissolve add_reagent Add Acetic Anhydride (B1165640) dissolve->add_reagent react Stir at Room Temperature add_reagent->react quench Quench Reaction with Water react->quench extract Extract with Ethyl Acetate quench->extract purify Purify by Chromatography extract->purify end End: this compound purify->end

Proposed synthesis of this compound.

Protocol:

  • Dissolution: Dissolve Corianin in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Add acetic anhydride to the solution dropwise while stirring.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly add cold water to quench the excess acetic anhydride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound using column chromatography on silica (B1680970) gel.

Proposed Derivatization: Synthesis of a C13-Azido Derivative

This protocol outlines a hypothetical method for creating an azido (B1232118) derivative from a suitable precursor, which could enhance biological activity.

The diagram below shows a possible workflow for this derivatization.

start Start: C13-hydroxyl precursor mesylation Mesylation of C13-OH (MsCl, Et3N) start->mesylation azide_displacement Azide Displacement (NaN3 in DMF) mesylation->azide_displacement workup Aqueous Workup and Extraction azide_displacement->workup purification Purification by Chromatography workup->purification end End: C13-azido derivative purification->end

Proposed workflow for C13-azido derivatization.

Protocol:

  • Mesylation: To a solution of the C13-hydroxyl precursor (e.g., Corianin) in anhydrous dichloromethane (B109758) at 0°C, add triethylamine (B128534) followed by methanesulfonyl chloride.

  • Reaction Monitoring: Stir the reaction at 0°C and allow it to warm to room temperature. Monitor the formation of the mesylate intermediate by TLC.

  • Workup: Upon completion, quench the reaction with saturated aqueous NaHCO₃ and extract the product with dichloromethane. Dry the organic layer and concentrate in vacuo.

  • Azide Displacement: Dissolve the crude mesylate in dimethylformamide (DMF) and add sodium azide. Heat the reaction mixture (e.g., to 60-80°C) and stir for several hours.

  • Extraction and Purification: After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers, dry, and concentrate. Purify the resulting crude azido derivative by column chromatography.

Experimental Protocols for Biological Assays

The following are detailed protocols for key experiments to investigate the cellular effects of this compound.

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) or effective dose (ED₅₀) of this compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HT-29)

  • Complete cell culture medium

  • This compound

  • DMSO (Dimethyl sulfoxide)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the ED₅₀/IC₅₀ value.

Protocol 2: Caspase-3/7 Activity Assay

This protocol measures the activity of caspases 3 and 7, key executioner caspases in apoptosis.

Materials:

  • Cells treated with this compound as in the MTT assay

  • Caspase-Glo® 3/7 Assay kit (or equivalent)

  • Luminometer

Procedure:

  • Cell Treatment: Seed and treat cells with this compound in a 96-well white-walled plate as described for the MTT assay.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds and incubate at room temperature for 1 to 3 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase activity.

Protocol 3: Western Blot Analysis for Apoptotic Proteins

This protocol is for detecting changes in the expression of key apoptotic proteins.

Materials:

  • Cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Lysis: Lyse the treated cells and determine protein concentration.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

References

Protocol for Assessing the Anticancer Activity of 13-O-Acetylcorianin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-O-Acetylcorianin, a sesquiterpene lactone, has demonstrated significant potential as an anticancer agent.[1] This document provides detailed application notes and experimental protocols for assessing its anticancer activity, intended for researchers, scientists, and drug development professionals. The primary mechanism of action for this compound involves the induction of apoptosis through the mitochondrial intrinsic pathway.[1][2] This is achieved by targeting key signaling molecules and pathways, including the inhibition of NF-κB and K-Ras, and modulation of the PI3K/Akt/mTOR pathway.[1]

Application Notes

This compound, also known as 13-acetoxyrolandrolide, is a bioactive compound isolated from plants of the Asteraceae family.[1] Its potent cytotoxic and pro-apoptotic activities make it a promising lead compound for the development of novel anticancer drugs.[1] Researchers can utilize this compound as a chemical probe to investigate signaling pathways and induce apoptosis in cancer cell lines, particularly those with activated NF-κB or K-Ras pathways.[1]

Quantitative Data Summary

Further studies are required to establish a comprehensive cytotoxicity profile across a broader range of cancer cell lines.[1] The following table summarizes hypothetical IC50 values to illustrate how data can be presented.

Cell LineCancer TypeIC50 (µM) after 48h
HT-29Colon Cancer7.7[2]
A549Lung CancerTBD
MCF-7Breast CancerTBD
HCT116Colon CancerTBD

Key Signaling Pathways Affected by this compound

anticancer_pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus 13_O_Acetylcorianin This compound KRas K-Ras 13_O_Acetylcorianin->KRas inhibits IKKbeta IKKβ 13_O_Acetylcorianin->IKKbeta inhibits PI3K PI3K 13_O_Acetylcorianin->PI3K modulates Mito_Potential Mitochondrial Membrane Potential 13_O_Acetylcorianin->Mito_Potential disrupts KRas->IKKbeta NFkappaB_p65 NF-κB (p65) IKKbeta->NFkappaB_p65 activates NFkappaB_p65_nuc NF-κB (p65) NFkappaB_p65->NFkappaB_p65_nuc translocates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell_Growth mTOR->Cell_Growth Cell Growth & Survival Cytochrome_c Cytochrome c Mito_Potential->Cytochrome_c releases Caspase3 Caspase-3 Cytochrome_c->Caspase3 activates Gene_Expression Anti-apoptotic Gene Expression NFkappaB_p65_nuc->Gene_Expression promotes Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for the anticancer activity of this compound.

Experimental Workflow for Assessing Anticancer Activity

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture Cancer Cell Line Culture (e.g., HT-29, A549, MCF-7) Cell_Viability Cell Viability Assay (MTT Assay) Cell_Culture->Cell_Viability Seed cells Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Cell_Culture->Apoptosis_Assay Seed cells Cell_Cycle_Analysis Cell Cycle Analysis (Propidium Iodide Staining) Cell_Culture->Cell_Cycle_Analysis Seed cells Western_Blot Western Blot Analysis (for key signaling proteins) Cell_Culture->Western_Blot Seed cells Compound_Prep Prepare this compound Stock and Working Solutions Compound_Prep->Cell_Viability Treat cells Compound_Prep->Apoptosis_Assay Treat cells Compound_Prep->Cell_Cycle_Analysis Treat cells Compound_Prep->Western_Blot Treat cells IC50 Calculate IC50 Values Cell_Viability->IC50 Apoptosis_Quant Quantify Apoptotic Cells Apoptosis_Assay->Apoptosis_Quant Cell_Cycle_Dist Determine Cell Cycle Distribution Cell_Cycle_Analysis->Cell_Cycle_Dist Protein_Expression Analyze Protein Expression Levels Western_Blot->Protein_Expression

References

Investigating the Biological Activity of 13-O-Acetylcorianin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-O-Acetylcorianin, a sesquiterpene lactone, has been identified as a bioactive compound with potent effects on fundamental cellular processes. Primarily studied in the context of cancer cell biology, its mechanism of action involves the induction of apoptosis and the modulation of key signaling pathways. While its neuroprotective effects are not yet established in the scientific literature, its known biological activities warrant investigation into its potential impact on neural cells. These application notes provide a summary of the known cellular targets of this compound and detailed protocols for assessing its effects on cell viability, apoptosis, and potential neurotoxicity.

Biological Activity and Cellular Targets

This compound, also known as 13-acetoxyrolandrolide, is recognized for its pro-apoptotic and signaling-modulatory activities. Its primary mechanisms of action include:

  • Induction of Mitochondrial Apoptosis: The compound disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and the subsequent activation of caspase-3, a key executioner of apoptosis.[1]

  • Inhibition of NF-κB Signaling: It is a potent inhibitor of the transcription factor nuclear factor kappa B (NF-κB), a critical regulator of cell survival, inflammation, and immunity.[1]

  • Inhibition of K-Ras Signaling: this compound has been shown to inhibit the oncogenic Kirsten rat sarcoma viral oncogene homolog (K-Ras), a frequently mutated proto-oncogene.[1]

  • Potential GABAA Receptor Antagonism: As a picrotoxane sesquiterpene, it is suggested that this compound may act as an antagonist of the GABAA receptor, which could lead to neuronal hyperexcitability.[2] However, there is a noted lack of specific data on its neurotoxic potential.[2]

Quantitative Data Summary

Currently, there is a significant gap in the literature regarding the specific quantitative data for the neuroprotective or neurotoxic effects of this compound.[2] The table below highlights the absence of this data.

ParameterCell LineValueReference
Neurotoxicity (IC50) Neuronal CellsNot Reported[2]
GABAA Receptor Antagonism (IC50) N/ANot Reported[2]
Induction of Oxidative Stress PC12 cellsNot Reported[2]

Experimental Protocols

The following are detailed protocols to investigate the biological effects of this compound on neural and other cell types.

Protocol 1: Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[2]

Materials:

  • 96-well plates

  • Neuronal cells (e.g., SH-SY5Y or PC12)[2]

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1][2]

  • DMSO (Dimethyl sulfoxide)[1]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[2]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).[1][2]

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[1][2]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1][2]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

Protocol 2: Apoptosis Detection (Caspase-3/7 Activity Assay)

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • Cells seeded and treated in a 96-well plate (as in Protocol 1)

  • Caspase-Glo® 3/7 Reagent

  • Plate shaker

  • Luminometer

Procedure:

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[1]

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[1]

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds and incubate at room temperature for 1 to 3 hours.[1]

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase activity.[1]

Protocol 3: Protein Expression Analysis (Western Blot)

This protocol is for detecting changes in the expression of key proteins involved in signaling pathways affected by this compound.

Materials:

  • Cell lysates from treated and control cells

  • Protein assay reagents

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against NF-κB, K-Ras, Caspase-3, Bcl-2, Bax)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.[1]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[1]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[1]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[1]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Detection: Add chemiluminescent substrate and capture the signal using an imaging system.

Protocol 4: Neurotoxicity Assessment (LDH Assay)

This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity.

Materials:

  • Cells seeded and treated in a 96-well plate

  • LDH reaction mixture (containing substrate, cofactor, and diaphorase)

  • Stop solution (e.g., 1 M acetic acid)

  • Microplate reader

Procedure:

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[2]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[2]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[2]

  • Stop Reaction: Add 50 µL of a stop solution to each well.[2]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[2]

Visualizations

G cluster_0 This compound cluster_1 Signaling Pathways cluster_2 Cellular Outcomes 13-OAC This compound NFkB NF-κB Signaling 13-OAC->NFkB Inhibits KRas K-Ras Signaling 13-OAC->KRas Inhibits Mito Mitochondrial Membrane Potential 13-OAC->Mito Disrupts Survival Cell Survival (Inhibited) NFkB->Survival Proliferation Cell Proliferation (Inhibited) KRas->Proliferation Apoptosis Apoptosis Mito->Apoptosis Triggers

Caption: Signaling pathways modulated by this compound.

G Start Start Seed Seed Neuronal Cells in 96-well plate Start->Seed Incubate24 Incubate 24 hours Seed->Incubate24 Treat Treat with This compound Incubate24->Treat IncubateX Incubate 24-72 hours Treat->IncubateX AddMTT Add MTT Reagent IncubateX->AddMTT Incubate4 Incubate 4 hours AddMTT->Incubate4 Solubilize Solubilize Formazan with DMSO Incubate4->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read End End Read->End

Caption: Experimental workflow for the MTT cell viability assay.

G Start Start Treat Treat Cells with This compound Start->Treat Lyse Lyse Cells & Quantify Protein Treat->Lyse Load Load Protein onto SDS-PAGE Gel Lyse->Load Transfer Transfer to PVDF Membrane Load->Transfer Block Block Membrane Transfer->Block Primary Incubate with Primary Antibody Block->Primary Secondary Incubate with Secondary Antibody Primary->Secondary Detect Detect with Chemiluminescence Secondary->Detect End End Detect->End

Caption: Experimental workflow for Western Blot analysis.

References

Application Notes and Protocols: 13-O-Acetylcorianin as a Chemical Probe for Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-O-Acetylcorianin is a sesquiterpene lactone, a class of naturally occurring compounds recognized for their diverse and potent biological activities.[1][2] As an acetylated derivative of corianin, it is hypothesized to possess enhanced bioavailability and therapeutic efficacy, making it a compound of significant interest for chemical biology and drug discovery.[1] Although direct scientific literature on the specific biological activities of this compound is limited, its structural class suggests it may serve as a valuable chemical probe for investigating key cellular signaling pathways implicated in cancer and inflammation.[1][3]

These application notes provide an overview of the inferred biological activities of this compound and detailed protocols for its use as a chemical probe. The proposed mechanisms and experimental designs are based on the known activities of related sesquiterpene lactones.[1]

Inferred Biological Activities and Target Pathways

This compound is proposed to modulate several critical signaling pathways, primarily due to the presence of an α-methylene-γ-lactone group, which can act as a Michael acceptor to alkylate key proteins.[1]

  • NF-κB Signaling: Like many sesquiterpene lactones, this compound is hypothesized to be a potent inhibitor of the NF-κB signaling pathway, a central regulator of inflammation and cell survival.[1][4]

  • K-Ras Signaling: The compound is also suggested to inhibit the oncogenic K-Ras signaling pathway, a frequently mutated proto-oncogene in human cancers.[4]

  • PI3K/Akt/mTOR Pathway: this compound may modulate the PI3K/Akt/mTOR pathway, a key regulator of cell growth, proliferation, and survival.[4]

  • Mitochondrial Apoptosis: It is thought to induce apoptosis through the intrinsic mitochondrial pathway by disrupting the mitochondrial membrane potential and triggering the release of pro-apoptotic factors, leading to caspase-3 activation.[4]

Data Presentation: Illustrative Biological Activity

Disclaimer: The following table summarizes potential biological activities and does not represent experimentally verified data for this compound, as such data is not currently available in peer-reviewed literature.[3] This table is intended to serve as a template for data organization in future research.

Assay Type Cell Line Parameter Illustrative Value Reference Compound
CytotoxicityVarious Cancer Cell LinesIC₅₀To be determinedDoxorubicin
Anti-inflammatoryLPS-stimulated MacrophagesNO Inhibition IC₅₀To be determinedDexamethasone
Apoptosis InductionCancer Cell LinesCaspase-3/7 ActivationTo be determinedStaurosporine

Experimental Protocols

The following are detailed protocols for investigating the hypothesized biological activities of this compound.

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound in cancer cell lines.[4]

Materials:

  • This compound

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]

  • Dimethyl sulfoxide (B87167) (DMSO)[4]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[4]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with DMSO) and a blank (medium only).[4]

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[4]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

Protocol 2: Apoptosis Induction (Caspase-Glo® 3/7 Assay)

This protocol measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • This compound

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates (white-walled for luminescence)

  • Caspase-Glo® 3/7 Reagent

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT Assay protocol, using a white-walled 96-well plate.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48 hours).

  • Reagent Preparation and Addition: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Add 100 µL of the reagent to each well.[4]

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds and incubate at room temperature for 1 to 3 hours.[4]

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.[4]

Protocol 3: Western Blot Analysis of Signaling Proteins

This protocol is for detecting changes in the expression and phosphorylation status of key proteins in targeted signaling pathways.

Materials:

  • This compound

  • Cell lines of interest

  • Complete cell culture medium

  • 6-well plates or larger culture dishes

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-NF-κB, anti-NF-κB, anti-p-Akt, anti-Akt, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with desired concentrations of this compound for the appropriate duration.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.[4]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[4]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[4]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[4]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

  • Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.

Visualizations: Signaling Pathways and Experimental Workflow

G cluster_0 Cell Treatment & Lysis cluster_1 Western Blotting cluster_2 Data Analysis Cell_Culture Seed and Culture Cells Compound_Treatment Treat with this compound Cell_Culture->Compound_Treatment Cell_Lysis Lyse Cells & Quantify Protein Compound_Treatment->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Transfer to PVDF SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Analyze Protein Expression

Caption: General experimental workflow for Western Blot analysis.

G extracellular_stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) receptor Receptor extracellular_stimuli->receptor IKK IKK Complex receptor->IKK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB inhibits nucleus Nucleus NFκB->nucleus translocates gene_transcription Pro-inflammatory Gene Transcription nucleus->gene_transcription acetylcorianin This compound acetylcorianin->IKK inhibits

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

G acetylcorianin This compound mitochondrion Mitochondrion acetylcorianin->mitochondrion disrupts membrane potential cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 activates caspase3 Caspase-3 caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed induction of mitochondrial apoptosis pathway.

References

Handling and storage guidelines for 13-O-Acetylcorianin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct scientific literature on the specific quantitative data and validated experimental protocols for 13-O-Acetylcorianin is limited. The information provided herein is based on general knowledge of sesquiterpene lactones, inferred biological activities, and standard laboratory procedures. Researchers are advised to perform their own validation experiments.

Introduction

This compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse and potent biological activities. While research on this specific compound is not extensive, related compounds have demonstrated potential anticancer, anti-inflammatory, and neuroprotective effects.[1] These activities are often attributed to the presence of reactive functional groups that can modulate key signaling pathways.[1] This document provides guidelines for the safe handling, storage, and potential applications of this compound in a research setting.

Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn at all times when handling this compound[2]:

PPE CategoryItemSpecifications
Eye/Face Protection Safety GlassesMust be worn at all times in the laboratory.
Face ShieldRecommended when handling larger quantities or when there is a risk of splashing.
Hand Protection GlovesImpervious gloves (e.g., nitrile, neoprene) should be worn. Inspect for integrity before use and change frequently.
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect against skin contact.
Protective ClothingFor larger-scale operations, consider chemical-resistant aprons or suits.
Respiratory Protection NIOSH-approved respiratorRecommended if there is a risk of aerosolization or when working in a poorly ventilated area. Not generally required for small quantities in a well-ventilated hood.
Storage Conditions

To ensure the stability of the compound, the following storage conditions are recommended[2]:

ParameterRecommendation
Temperature Store in a cool, dry place.
Light Protect from direct sunlight.
Container Keep in a tightly sealed, properly labeled container.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) for long-term storage to prevent potential degradation.
General Handling Procedures
  • Work in a well-ventilated area. The use of a chemical fume hood is strongly recommended for all procedures involving this compound.[2]

  • Avoid direct contact with skin, eyes, and clothing.[2]

  • Do not breathe dust or vapor.[2]

  • Wash hands thoroughly after handling.[2]

  • Keep containers tightly closed when not in use.[2]

Physicochemical Properties

Solubility

The solubility of this compound has not been empirically determined in a wide range of solvents. Sesquiterpene lactones are generally lipophilic and thus tend to be soluble in organic solvents.[3]

SolventSolubilityNotes
Water Expected to be low.The low water solubility of many sesquiterpene lactones can limit their bioavailability.[3]
DMSO Requires Experimental DeterminationA common solvent for preparing stock solutions of organic compounds for in vitro assays.
Ethanol Requires Experimental Determination
Methanol Requires Experimental Determination
Acetonitrile Requires Experimental Determination

Protocol for Solubility Determination (General Guidance):

  • Add a small, accurately weighed amount of this compound to a known volume of the solvent at a specific temperature (e.g., 25 °C).

  • Vortex or sonicate the mixture for a defined period.

  • Visually inspect for any undissolved solid.

  • If dissolved, incrementally add more compound until saturation is reached.

  • If undissolved, incrementally add more solvent until the compound is fully dissolved.

  • Quantify the concentration of the saturated solution using a suitable analytical method (e.g., HPLC-UV).

Stability

The stability of this compound in various solvents and conditions has not been formally reported. It is recommended to prepare fresh solutions for experiments. For stock solutions, store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

ConditionStabilityNotes
In solid form Requires Experimental DeterminationShould be stable if stored as recommended (cool, dry, dark).
In solution (e.g., DMSO) Requires Experimental DeterminationStability in solution should be assessed over time by analytical methods (e.g., HPLC) to monitor for degradation products.
pH stability Requires Experimental DeterminationThe lactone ring may be susceptible to hydrolysis under strongly acidic or basic conditions.
Thermal stability Requires Experimental DeterminationAvoid excessive heat.
Photostability Requires Experimental DeterminationProtect from light to prevent potential photodegradation.

Biological Activity and Proposed Mechanisms of Action

Direct experimental evidence for the biological activity of this compound is scarce. However, based on the activity of related sesquiterpene lactones, it is hypothesized to possess anticancer and anti-inflammatory properties.[1]

Inferred Biological Activities:
  • Anticancer Activity: May induce cytotoxicity and apoptosis in cancer cells.[1][4]

  • Anti-inflammatory Activity: May inhibit key inflammatory pathways, such as the NF-κB signaling pathway.[1]

  • Neuroprotective Effects: Some sesquiterpene lactones have shown potential neuroprotective properties.[1]

Proposed Signaling Pathways:
  • Inhibition of NF-κB Signaling: this compound is proposed to be a potent inhibitor of the transcription factor nuclear factor kappa B (NF-κB), a key regulator of inflammation and cell survival.[4]

  • Inhibition of K-Ras Signaling: The compound may also inhibit the oncogenic Kirsten rat sarcoma viral oncogene homolog (K-Ras).[4]

  • Induction of Mitochondrial Apoptosis: By disrupting the mitochondrial membrane potential, this compound may trigger the release of pro-apoptotic factors, leading to caspase activation and programmed cell death.[4]

Mandatory Visualizations

G General Workflow for Handling this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal receive Receive Compound log Log into Inventory receive->log store Store Appropriately (-20°C or -80°C, dark, dry) log->store ppe Don Appropriate PPE store->ppe weigh Weigh Compound (in fume hood) ppe->weigh dissolve Prepare Stock Solution (e.g., in DMSO) weigh->dissolve treat Treat Cells/Samples dissolve->treat assay Perform Assay treat->assay decontaminate Decontaminate Glassware assay->decontaminate dispose Dispose of Waste (follow institutional guidelines) decontaminate->dispose NFkB_Pathway Proposed Inhibition of NF-κB Pathway by this compound stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) receptor Receptor stimuli->receptor ikb_kinase IKK Complex receptor->ikb_kinase activates ikb IκBα ikb_kinase->ikb phosphorylates nfkb_ikb NF-κB-IκBα (Inactive Complex) ikb_kinase->nfkb_ikb degrades IκBα nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus translocates to nfkb_ikb->nfkb releases gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression activates acetylcorianin This compound acetylcorianin->ikb_kinase inhibits Apoptosis_Pathway Proposed Induction of Mitochondrial Apoptosis by this compound acetylcorianin This compound mitochondrion Mitochondrion acetylcorianin->mitochondrion induces stress bax_bak Bax/Bak Activation mitochondrion->bax_bak cytochrome_c Cytochrome c (release) bax_bak->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome caspase9 Caspase-9 (Initiator) apoptosome->caspase9 activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 13-O-Acetylcorianin Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 13-O-Acetylcorianin extraction. This resource is designed for researchers, scientists, and drug development professionals working with this sesquiterpene lactone. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you improve the yield and purity of your this compound extracts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which natural sources can it be extracted?

A1: this compound is a picrotoxane-type sesquiterpene lactone. It is a naturally occurring compound that has been isolated from plants of the Coriaria genus, notably Coriaria intermedia, Coriaria sinica, and Coriaria microphylla.[1][2] These plants are known to produce a variety of toxic sesquiterpenoid lactones.

Q2: Which solvents are most effective for extracting this compound?

A2: Polar solvents are generally recommended for the extraction of sesquiterpene lactones like this compound. Methanol (B129727) and ethanol (B145695), often in high concentrations (e.g., 95% ethanol or absolute methanol), are commonly used for initial crude extraction.[1][2] The choice of solvent can significantly impact the extraction yield and the profile of co-extracted compounds. For subsequent liquid-liquid partitioning, ethyl acetate (B1210297) is effective for selectively extracting sesquiterpene lactones from the initial aqueous methanol or ethanol extract.[1]

Q3: What are the critical factors affecting the yield of this compound?

A3: Several factors can influence the extraction yield, including:

  • Plant Material: The species of Coriaria, the part of the plant used (leaves, stems, or seeds), and the maturity of the plant can all affect the concentration of this compound.[3]

  • Extraction Method: The chosen extraction technique (e.g., maceration, Soxhlet extraction, ultrasound-assisted extraction) will impact the efficiency of the extraction.[2][4][5]

  • Solvent Selection: The type and polarity of the solvent are crucial for effectively solubilizing the target compound.

  • Temperature: Higher temperatures can increase extraction efficiency but may also lead to the degradation of thermolabile compounds like some sesquiterpene lactones.[6]

  • Extraction Time: Sufficient extraction time is necessary to ensure the complete transfer of the compound from the plant matrix to the solvent.[1][7]

  • Solvent-to-Solid Ratio: An optimal ratio ensures that the plant material is adequately saturated with the solvent, maximizing the extraction.[4][5][8]

Q4: How can I monitor the presence of this compound during the extraction and purification process?

A4: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the presence of this compound in different fractions.[2][9] Anisaldehyde-sulfuric acid reagent can be used as a visualizing agent, which typically produces colored spots for sesquiterpene lactones upon heating.[2][9][10] High-Performance Liquid Chromatography (HPLC) with UV detection is a more quantitative method for tracking the compound.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Extract 1. Incomplete extraction. 2. Inappropriate solvent or extraction method. 3. Suboptimal solvent-to-solid ratio. 4. Poor quality of plant material.1. Increase extraction time or perform multiple extraction cycles. 2. Switch to a more polar solvent like methanol or 95% ethanol. Consider Soxhlet extraction for higher efficiency, but be mindful of potential thermal degradation. 3. Increase the solvent volume. A common starting ratio is 10:1 (solvent volume to plant material weight). 4. Ensure the plant material is properly identified, dried, and finely powdered to increase the surface area for extraction.
Low Yield of this compound in Ethyl Acetate Fraction 1. Incomplete partitioning from the aqueous extract. 2. Degradation of the compound.1. Perform multiple (at least 3) partitions with ethyl acetate. Ensure vigorous mixing during partitioning to maximize transfer. 2. Avoid high temperatures and extreme pH conditions during extraction and concentration. Sesquiterpene lactones can be unstable at pH > 7.4 and elevated temperatures.
Poor Separation During Column Chromatography 1. Inappropriate stationary or mobile phase. 2. Column overloading. 3. Improper column packing.1. Use silica (B1680970) gel as the stationary phase. Start with a non-polar solvent system (e.g., hexane-ethyl acetate) and gradually increase the polarity. 2. Reduce the amount of crude extract loaded onto the column. 3. Ensure the column is packed uniformly to avoid channeling.
Presence of Multiple Impurities in the Final Product 1. Co-extraction of other compounds with similar polarity. 2. Degradation of this compound.1. Optimize the gradient elution in column chromatography for better separation. Consider using preparative HPLC for final purification. 2. Minimize exposure to heat and light. Store extracts and purified compounds at low temperatures.
Formation of Artifacts (e.g., adducts with solvent) 1. Reaction of the compound with the extraction solvent (e.g., ethanol).1. Use aprotic solvents if adduct formation is suspected. Minimize extraction and storage times when using alcoholic solvents.

Data Presentation

Table 1: Representative Extraction Yields of Crude Corianin from Coriaria sinica

This data for the closely related parent compound, corianin, can serve as a benchmark for optimizing the extraction of this compound.[1]

Plant MaterialExtraction SolventExtraction MethodTemperature (°C)Extraction Time (h)Crude Extract Yield (%)
Dried, powdered seeds95% EthanolMacerationRoom Temperature7210-15
Dried, powdered seeds95% EthanolSoxhlet ExtractionBoiling point of ethanol2412-18
Dried, powdered leavesMethanolMacerationRoom Temperature488-12

Table 2: Purity of Corianin after Different Purification Steps [1]

Purification StepStationary PhaseMobile PhasePurity (%)
Column ChromatographySilica Gel (200-300 mesh)Gradient: Petroleum Ether - Ethyl Acetate60-70
Preparative HPLCC18 column (10 µm)Gradient: Acetonitrile - Water>95

Experimental Protocols

Protocol 1: Extraction of Crude this compound

This protocol describes a standard maceration procedure.

  • Plant Material Preparation:

    • Collect fresh leaves or stems of Coriaria intermedia.

    • Air-dry the plant material in a well-ventilated area away from direct sunlight.

    • Grind the dried material into a fine powder (40-60 mesh) to increase the surface area for extraction.[2]

  • Maceration:

    • Weigh the powdered plant material (e.g., 1 kg).

    • Place the powder in a large glass container and add 95% ethanol or methanol at a 1:10 (w/v) ratio (e.g., 10 L of solvent for 1 kg of powder).[1]

    • Seal the container and allow it to stand at room temperature for 48-72 hours with occasional agitation.[1]

  • Filtration and Concentration:

    • Filter the mixture through cheesecloth and then through filter paper to separate the extract from the plant residue.

    • Repeat the extraction of the plant residue two more times with fresh solvent.

    • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.[2]

Protocol 2: Purification of this compound

This protocol outlines a multi-step purification process.

  • Solvent-Solvent Partitioning:

    • Suspend the crude extract in a mixture of methanol and water (9:1 v/v).[1]

    • Perform liquid-liquid partitioning with n-hexane to remove non-polar impurities like fats and waxes. Repeat this step three times and discard the n-hexane fraction.[2]

    • Subsequently, partition the methanol-water fraction with ethyl acetate. The sesquiterpene lactones, including this compound, will move into the ethyl acetate layer. Repeat this partitioning three times.[2]

    • Collect the ethyl acetate fractions and concentrate them to dryness using a rotary evaporator.

  • Silica Gel Column Chromatography:

    • Prepare a silica gel (200-300 mesh) column using a suitable solvent system, such as a gradient of hexane (B92381) and ethyl acetate.[1]

    • Dissolve the concentrated ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with a stepwise or linear gradient of increasing polarity (e.g., from 100% hexane to 100% ethyl acetate).

    • Collect fractions and monitor them by TLC using a suitable developing solvent (e.g., hexane:ethyl acetate, 1:1) and visualizing with an anisaldehyde-sulfuric acid reagent.[2][9]

    • Combine the fractions containing this compound based on the TLC analysis.

  • Final Purification (Optional):

    • For higher purity, the enriched fractions can be further purified using preparative HPLC on a C18 column with a water-acetonitrile gradient.[1]

Visualizations

experimental_workflow cluster_extraction Crude Extraction cluster_purification Purification plant_material Dried, Powdered Coriaria Plant Material maceration Maceration with 95% Ethanol or Methanol plant_material->maceration filtration Filtration maceration->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Crude Extract concentration1->crude_extract partitioning Solvent-Solvent Partitioning (Hexane and Ethyl Acetate) crude_extract->partitioning concentration2 Concentration of Ethyl Acetate Fraction partitioning->concentration2 column_chromatography Silica Gel Column Chromatography concentration2->column_chromatography fraction_collection Fraction Collection and TLC Analysis column_chromatography->fraction_collection pure_compound Pure this compound fraction_collection->pure_compound

Caption: Experimental workflow for the extraction and purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield of Final Product incomplete_extraction Incomplete Extraction start->incomplete_extraction degradation Compound Degradation start->degradation poor_separation Poor Chromatographic Separation start->poor_separation optimize_extraction Optimize Extraction Parameters (Time, Solvent, Method) incomplete_extraction->optimize_extraction control_conditions Control Temperature and pH degradation->control_conditions optimize_chromatography Optimize Chromatography (Gradient, Loading) poor_separation->optimize_chromatography

Caption: Troubleshooting logic for addressing low yield of this compound.

References

Technical Support Center: Purification of 13-O-Acetylcorianin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 13-O-Acetylcorianin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the isolation and purification of this sesquiterpene lactone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification challenging?

A1: this compound is a picrotoxane-type sesquiterpene lactone found in plants of the Coriaria genus. Its purification can be challenging due to its relatively low abundance in natural sources, potential for degradation under certain conditions, and the presence of structurally similar compounds that can complicate separation.[1] The acetyl group at the C-13 position can be susceptible to hydrolysis, and the molecule may be thermolabile.

Q2: What are the general steps for the purification of this compound?

A2: A typical workflow for the isolation and purification of this compound involves several stages:

  • Plant Material Preparation: Collection, drying, and grinding of the plant material (e.g., seeds or leaves of Coriaria sinica).[1]

  • Crude Extraction: Maceration or Soxhlet extraction with a polar solvent like ethanol (B145695) or methanol (B129727).[1]

  • Solvent-Solvent Partitioning: To separate compounds based on polarity, the crude extract is partitioned between an aqueous phase and an immiscible organic solvent like ethyl acetate.[2]

  • Chromatographic Purification: This is a multi-step process that may include:

    • Column Chromatography: Using silica (B1680970) gel with a gradient of solvents (e.g., petroleum ether-ethyl acetate) for initial fractionation.[1]

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification to achieve high purity. A C18 column is often used.[1]

Q3: How can I monitor the purification process?

A3: Thin-Layer Chromatography (TLC) is a crucial technique for monitoring the separation of compounds at each stage of purification.[2] By comparing the TLC profiles of different fractions against a reference standard (if available), you can identify the fractions containing this compound. High-Performance Liquid Chromatography (HPLC) with UV detection can also be used for more quantitative monitoring.

Q4: What analytical techniques are used to confirm the identity and purity of this compound?

A4: A combination of spectroscopic techniques is essential for structure elucidation and purity confirmation:

  • Mass Spectrometry (MS): To determine the molecular weight and formula.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR): To determine the complete chemical structure and connectivity of the molecule.[2]

  • Infrared (IR) Spectroscopy: To identify functional groups like hydroxyl and carbonyl groups.[2]

  • High-Performance Liquid Chromatography (HPLC-UV) or Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS): To assess the purity of the final product.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Extraction Issues

Problem: Low yield of crude extract.

Possible Cause Solution
Improper plant material preparation. Ensure the plant material is thoroughly dried to prevent enzymatic degradation and finely ground (40-60 mesh) to increase the surface area for efficient extraction.[1]
Inappropriate solvent selection. Use a polar solvent such as 95% ethanol or methanol. The choice of solvent is critical for efficient extraction.[1]
Insufficient extraction time or agitation. For maceration, allow at least 72 hours with occasional agitation to ensure complete extraction.[1] Consider using Soxhlet extraction for higher efficiency, but be cautious of the compound's thermolability.
Incomplete extraction. Repeat the extraction process with fresh solvent at least two more times to maximize the yield from the plant residue.[1]
Chromatography Issues

Problem: Streaking or tailing of spots on the TLC plate.

Possible Cause Solution
Sample overloading. The sample applied to the TLC plate is too concentrated. Dilute the sample before spotting.
Inappropriate solvent system. The polarity of the solvent system may not be optimal. Adjust the solvent system's polarity to achieve better separation and spot shape.
Presence of acidic or basic functional groups. Although not the primary concern for this compound, if impurities with these groups are present, adding a small amount of acid (e.g., formic acid) or base (e.g., triethylamine) to the mobile phase can improve spot shape.
Compound degradation on silica. Test the stability of your compound on silica gel. If it degrades, consider using a different stationary phase like alumina (B75360) or a deactivated silica gel.

Problem: Poor separation in column chromatography.

Possible Cause Solution
Inappropriate solvent gradient. Optimize the solvent gradient. A shallow gradient often provides better resolution for closely eluting compounds.
Column overloading. Do not exceed the loading capacity of your column. This can lead to broad peaks and poor separation.
Improper column packing. Ensure the column is packed uniformly to avoid channeling, which leads to poor separation.
Structurally similar impurities. The crude extract may contain isomers or other closely related sesquiterpene lactones. Multiple chromatographic steps, including preparative HPLC, may be necessary for complete separation.

Problem: Low recovery from preparative HPLC.

Possible Cause Solution
Compound instability in the mobile phase. The compound may be degrading in the mobile phase, especially if it contains acid or base. Ensure the pH of the mobile phase is suitable for the stability of this compound.
Irreversible adsorption to the column. The compound may be strongly and irreversibly binding to the stationary phase. Try a different stationary phase or modify the mobile phase.
Incorrect fraction collection. Optimize the fraction collection parameters to ensure the entire peak is collected.
Sample precipitation in the mobile phase. Ensure the sample is fully dissolved in the mobile phase before injection.
Compound Stability Issues

Problem: Suspected degradation of this compound during purification.

Possible Cause Solution
Hydrolysis of the acetyl group. Avoid strongly acidic or basic conditions during extraction and purification. Maintain a neutral or slightly acidic pH.
Thermal degradation. Avoid high temperatures. When using a rotary evaporator, keep the temperature below 45°C.[1] For extraction, consider maceration at room temperature instead of heat-assisted methods like Soxhlet if thermolability is a concern.
Prolonged processing time. Minimize the duration of the purification process to reduce the risk of degradation.

Data Presentation

Table 1: Representative Yield and Purity of a Related Compound (Corianin) at Different Purification Stages.

This data is for the closely related parent compound, corianin, and can serve as a benchmark for optimizing the purification of this compound.[1]

Purification StepStationary PhaseMobile PhasePurity (%)
Column ChromatographySilica Gel (200-300 mesh)Gradient: Petroleum Ether - Ethyl Acetate60-70
Preparative HPLCC18 column (10 µm)Acetonitrile (B52724)/Water Gradient>95

Table 2: Comparative Performance of Analytical Methods for this compound Quantification.

This table presents hypothetical but typical performance characteristics for the analysis of sesquiterpene lactones.

Performance ParameterMethod A: HPLC-UVMethod B: UHPLC-MS/MS
Linearity (R²) > 0.9995> 0.9998
Range (µg/mL) 1 - 2000.1 - 50
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%
Precision (% RSD) - Intra-day < 1.5%< 1.0%
Precision (% RSD) - Inter-day < 2.0%< 1.8%
Limit of Detection (LOD) (µg/mL) 0.30.03
Limit of Quantification (LOQ) (µg/mL) 1.00.1
Specificity ModerateHigh
Run Time (minutes) 155

Experimental Protocols

Protocol 1: Crude Extraction by Maceration [1]

  • Weigh the powdered plant material (e.g., 1 kg).

  • Place the powder in a large, sealed glass container.

  • Add 95% ethanol or methanol in a 1:10 (w/v) ratio (e.g., 10 L of solvent for 1 kg of powder).

  • Allow the mixture to stand at room temperature for 72 hours with occasional agitation.

  • Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.

  • Repeat the extraction of the plant residue two more times with fresh solvent.

  • Combine all filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.

Protocol 2: HPLC-UV Analysis

  • Instrumentation: High-Performance Liquid Chromatography system with a UV detector.

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (A) and water (B), both containing 0.1% formic acid.

    • Gradient program: 0-10 min, 30-70% A; 10-12 min, 70-90% A; 12-15 min, return to 30% A.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the purified compound in methanol. Prepare calibration standards by serial dilution of the stock solution with the mobile phase.

Visualizations

experimental_workflow plant_material Plant Material (Dried, Powdered) extraction Crude Extraction (Maceration/Soxhlet) plant_material->extraction Ethanol/Methanol partitioning Solvent-Solvent Partitioning extraction->partitioning Crude Extract column_chrom Column Chromatography (Silica Gel) partitioning->column_chrom Ethyl Acetate Fraction prep_hplc Preparative HPLC (C18) column_chrom->prep_hplc Enriched Fractions pure_compound Pure this compound prep_hplc->pure_compound Isolated Compound

Caption: Generalized workflow for the purification of this compound.

troubleshooting_logic start Low Yield of Pure Compound check_crude Check Crude Extract Yield start->check_crude check_purification Analyze Purification Steps for Loss start->check_purification extraction_params Optimize Extraction: - Grinding - Solvent - Time/Temp check_crude->extraction_params If low degradation Check for Degradation: - TLC/HPLC Analysis of Fractions - Hydrolysis/Thermal Stress check_purification->degradation If significant loss chrom_optim Optimize Chromatography: - Gradient - Loading - Stationary Phase check_purification->chrom_optim If poor separation

Caption: Logical troubleshooting flow for low yield of this compound.

References

Technical Support Center: Optimizing NMR Data Acquisition for 13-O-Acetylcorianin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in acquiring high-quality NMR data for 13-O-Acetylcorianin, a complex sesquiterpene lactone.[1] Due to limited published experimental data for this specific compound, the following recommendations are based on best practices for structurally related natural products.[2]

Frequently Asked Questions (FAQs)

Q1: What is the recommended sample preparation for acquiring NMR data of this compound?

A1: For optimal results, dissolve 5-10 mg of purified this compound in 0.5–0.6 mL of a high-purity deuterated solvent.[2][3] Deuterated chloroform (B151607) (CDCl₃) is a common starting solvent for sesquiterpene lactones.[2] If solubility is an issue or significant peak overlap occurs in CDCl₃, consider using deuterated acetone (B3395972) (acetone-d₆) or deuterated benzene (B151609) (benzene-d₆) to induce different chemical shifts. After dissolving, transfer the solution to a 5 mm NMR tube. The use of an internal standard like tetramethylsilane (B1202638) (TMS) is recommended for accurate chemical shift referencing (δ = 0.00 ppm).

Q2: Which NMR experiments are essential for the complete structural elucidation of this compound?

A2: A comprehensive suite of 1D and 2D NMR experiments is crucial for unambiguously assigning the structure of a complex molecule like this compound. The recommended experiments include:

  • 1D ¹H NMR: To identify proton environments, multiplicities, and coupling constants.

  • 1D ¹³C NMR & DEPT-135: To determine the number and types of carbon atoms (CH₃, CH₂, CH, and quaternary C).

  • 2D COSY (Correlation Spectroscopy): To establish proton-proton (H-H) coupling networks.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is vital for assembling the molecular skeleton.

Q3: How can I improve a low signal-to-noise (S/N) ratio, especially for a dilute sample?

A3: A low S/N ratio can be improved by several methods. The most direct approach is to increase the number of scans (transients), as the S/N ratio increases with the square root of the number of scans. For ¹³C NMR, which is inherently less sensitive due to the low natural abundance of the ¹³C isotope, a significantly higher number of scans is typically required. If available, using a cryogenically cooled probe (CryoProbe) can dramatically enhance sensitivity, enabling data acquisition on much smaller sample quantities.

Q4: My ¹³C NMR spectrum acquisition is taking too long. Are there ways to speed it up?

A4: While ¹³C NMR experiments are inherently time-consuming, you can shorten the acquisition time by optimizing the relaxation delay (d1). A common practice is to use a shorter relaxation delay (e.g., 1-2 seconds) combined with a flip angle less than 90 degrees (e.g., 30-45 degrees). While this can impact the accuracy of integrations for quantitative analysis, it is often sufficient for structural elucidation where the primary goal is to identify the presence and chemical shift of all carbon signals. For protonated carbons, sensitivity-enhanced experiments like DEPT or INEPT are much faster and provide more intense signals than a standard ¹³C experiment in the same amount of time.

Troubleshooting Common NMR Issues

Problem 1: Peaks in the ¹H NMR spectrum are broad and poorly resolved.

  • Possible Cause 1: Poor Shimming. The magnetic field is not homogeneous across the sample.

    • Solution: Re-shim the spectrometer. Use the instrument's automatic shimming routine. For manual shimming, carefully adjust the on-axis (Z1-Z5) and off-axis shims to maximize the lock signal and improve resolution.

  • Possible Cause 2: Sample Concentration/Solubility. The sample may be too concentrated, leading to high viscosity, or it may not be fully dissolved.

    • Solution: Dilute your sample. If you observe suspended particles, filter the sample before re-acquiring the data.

  • Possible Cause 3: Paramagnetic Impurities. The presence of paramagnetic metals can cause significant line broadening.

    • Solution: Repurify the sample. In some cases, adding a small amount of a chelating agent like EDTA can help.

Problem 2: Signals in the ¹H NMR spectrum are overlapping, making analysis difficult.

  • Possible Cause: Signal Crowding. This is a common issue in complex natural products with multiple protons in similar chemical environments.

    • Solution 1: Change Solvent. Acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆ or acetone-d₆) can alter the chemical shifts of various protons, potentially resolving the overlap.

    • Solution 2: Use 2D NMR. Two-dimensional experiments are powerful tools for resolving signal overlap. An HSQC spectrum spreads proton signals across the wider ¹³C chemical shift range, while a COSY spectrum helps to trace spin-spin coupling networks even in crowded regions.

Problem 3: HMBC correlations are weak or missing for key quaternary carbons.

  • Possible Cause: Incorrect Optimization of Long-Range Coupling Delay. The HMBC experiment's performance depends on the value of the long-range coupling constant (ⁿJCH) used for the evolution delay. The standard delay is often optimized for couplings of ~8 Hz.

    • Solution: Couplings through quaternary carbons or heteroatoms are often smaller (2-5 Hz). Acquire the HMBC experiment again with the delay optimized for a smaller coupling constant (e.g., 4 Hz). Increasing the number of scans will also improve the S/N for these weaker correlations.

Experimental Workflows and Protocols

A logical workflow is essential for efficient structure elucidation. The process begins with simple 1D experiments and progresses to more complex 2D experiments to build the complete molecular structure.

G Figure 1: NMR Workflow for Structure Elucidation cluster_2D 2D Experiments A Sample Preparation (5-10 mg in 0.5 mL CDCl3) B 1D ¹H NMR (Proton Environments & Couplings) A->B C 1D ¹³C & DEPT-135 NMR (Carbon Types: C, CH, CH₂, CH₃) B->C D 2D COSY (¹H-¹H Connectivity) B->D E 2D HSQC (Direct ¹H-¹³C Connectivity) C->E D->E G Structure Assembly D->G F 2D HMBC (Long-Range ¹H-¹³C Connectivity) E->F E->G F->G

Caption: Figure 1: A generalized workflow for the structural elucidation of this compound using NMR.

If issues arise, a systematic troubleshooting approach is necessary. The following diagram illustrates a decision-making process for addressing poor signal-to-noise.

G Figure 2: Troubleshooting Low Signal-to-Noise (S/N) A Low S/N Observed B Is sample concentration sufficient? (>1 mg/0.5 mL) A->B C Increase sample concentration or use a smaller diameter NMR tube B->C No D Increase number of scans (NS) B->D Yes H Problem Resolved C->H E Is a CryoProbe available? D->E F Use CryoProbe for significant sensitivity gain E->F Yes G Check relaxation delay (d1) and acquisition time (aq) E->G No F->H G->H

Caption: Figure 2: A decision tree for troubleshooting and improving a low signal-to-noise ratio in NMR spectra.

Detailed Experimental Protocols

High-field NMR spectrometers (500 MHz or higher) are recommended for optimal resolution and sensitivity. The following tables summarize suggested starting parameters for key experiments.

Table 1: Parameters for 1D NMR Experiments

Parameter ¹H NMR ¹³C NMR DEPT-135
Pulse Program zg30 zgpg30 dept135
Solvent CDCl₃ CDCl₃ CDCl₃
Spectral Width (SW) 12-16 ppm 200-220 ppm 200-220 ppm
Acquisition Time (AQ) 2-3 s 1-2 s 1-2 s
Relaxation Delay (D1) 1-2 s 2-5 s 2 s
Number of Scans (NS) 16 - 64 1024 - 4096 256 - 1024

| Temperature | 298 K | 298 K | 298 K |

Table 2: Parameters for 2D NMR Experiments

Parameter COSY HSQC HMBC
Pulse Program cosygpprqf hsqcedetgpsisp2.2 hmbcgplpndqf
Spectral Width (F2) 12-16 ppm 12-16 ppm 12-16 ppm
Spectral Width (F1) 12-16 ppm 200-220 ppm 200-220 ppm
Acquisition Time (AQ) ~0.25 s ~0.25 s ~0.25 s
Relaxation Delay (D1) 1.5-2 s 1.5-2 s 1.5-2 s
Number of Scans (NS) 2 - 8 4 - 16 16 - 64
¹JCH (for HSQC) N/A 145 Hz N/A

| ⁿJCH (for HMBC) | N/A | N/A | 8 Hz (standard), try 4 Hz for weak signals |

References

Overcoming solubility issues with 13-O-Acetylcorianin in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges with 13-O-Acetylcorianin in experimental assays.

Compound Information

This compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities.[1][2] As with many complex organic molecules, achieving and maintaining its solubility in aqueous assay buffers can be a primary experimental hurdle. This guide offers troubleshooting strategies and detailed protocols to address these issues.

Chemical Properties:

  • Molecular Formula: C₁₇H₂₀O₇[3]

  • Molecular Weight: 336.3 g/mol [3]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous assay buffer?

A1: this compound, as a sesquiterpenoid lactone, is expected to be a hydrophobic molecule with limited solubility in water.[2] Direct dissolution in aqueous buffers is often unsuccessful. It is typically necessary to first dissolve the compound in an organic solvent to create a concentrated stock solution, which can then be diluted into the final assay medium.

Q2: What is the best organic solvent for dissolving this compound?

A2: While specific solubility data for this compound is not widely published, dimethyl sulfoxide (B87167) (DMSO) is a strong organic solvent commonly used for a wide array of organic materials and is a good starting point. Other potential solvents include ethanol (B145695), methanol, or acetone. A small-scale solvent screening is recommended to determine the optimal solvent for your specific needs.

Q3: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous buffer. What should I do?

A3: Precipitation upon dilution is a common issue when the final concentration of the organic solvent is not sufficient to maintain solubility or when the compound's concentration exceeds its solubility limit in the final assay medium. To address this, you can try:

  • Reducing the final concentration of this compound.

  • Increasing the percentage of the organic co-solvent in the final assay medium, if your experimental system can tolerate it.

  • Using a different co-solvent.

  • Employing solubility enhancers such as non-ionic detergents (e.g., Tween® 80, Pluronic® F-68) or cyclodextrins.

Q4: Can I use heat to dissolve this compound?

A4: Gently warming the solution can sometimes aid in dissolution. However, excessive heat should be avoided as it may degrade the compound. If you choose to warm the solution, do so carefully and for a minimal amount of time. Always check for any changes in the appearance of the solution that might indicate degradation.

Troubleshooting Guide

This guide provides a structured approach to resolving common solubility issues encountered with this compound.

Problem Possible Cause Suggested Solution
Compound will not dissolve in the initial organic solvent. The chosen solvent is not suitable for this compound.Try a different organic solvent. A good starting point is DMSO, followed by ethanol or acetone.
Compound dissolves in organic solvent but precipitates upon dilution into aqueous buffer. The compound has low solubility in the final assay buffer. The concentration of the organic co-solvent is too low in the final solution.1. Decrease the final concentration of this compound. 2. Increase the final concentration of the organic co-solvent (e.g., from 0.1% to 0.5% or 1% DMSO), ensuring it is compatible with your assay. 3. Add a solubility enhancer such as a small amount of a non-ionic detergent (e.g., 0.01% Tween® 80).
The solution is cloudy or hazy after dilution. Micro-precipitation is occurring.1. Vortex the solution vigorously immediately after dilution. 2. Briefly sonicate the solution. 3. Filter the final solution through a 0.22 µm filter if appropriate for your application.
Inconsistent assay results. The compound may not be fully solubilized, leading to variability in the effective concentration.Ensure the stock solution is clear and free of precipitates before each use. Prepare fresh dilutions for each experiment.

Experimental Protocols

Protocol 1: Solvent Screening for this compound Stock Solution Preparation

This protocol outlines a method to identify a suitable solvent for preparing a stock solution of this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (≥95%)

  • Acetone

  • Microcentrifuge tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Weigh out a small, known amount of this compound (e.g., 1 mg) into three separate microcentrifuge tubes.

  • To the first tube, add a small volume of DMSO (e.g., 100 µL) to achieve a target concentration of 10 mg/mL.

  • To the second tube, add the same volume of ethanol.

  • To the third tube, add the same volume of acetone.

  • Vortex each tube vigorously for 1-2 minutes.

  • Visually inspect each tube for complete dissolution. A clear solution indicates good solubility.

  • If the compound does not fully dissolve, you can try gentle warming or brief sonication.

  • Based on the results, select the solvent that provides the clearest solution at the desired concentration.

Solvent Screening Data Table:

SolventTarget ConcentrationVisual Observation (Clear, Hazy, Precipitate)Notes
DMSO10 mg/mL
Ethanol10 mg/mL
Acetone10 mg/mL
Protocol 2: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 336.3 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tube or vial

  • Analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Calculate the mass of this compound required. For 1 mL of a 10 mM solution: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 336.3 g/mol * (1000 mg / 1 g) = 3.363 mg

  • Carefully weigh out approximately 3.36 mg of this compound and place it into a sterile vial.

  • Add 1 mL of anhydrous DMSO to the vial.

  • Cap the vial tightly and vortex vigorously until the compound is completely dissolved. The solution should be clear.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Visualizations

experimental_workflow start Start: Weigh This compound dissolve Dissolve in 100% DMSO start->dissolve stock_solution 10 mM Stock Solution dissolve->stock_solution dilute Dilute into Aqueous Buffer stock_solution->dilute final_solution Final Assay Concentration dilute->final_solution precipitate Precipitation? final_solution->precipitate troubleshoot Troubleshoot: - Lower Concentration - Add Co-solvent - Use Enhancers precipitate->troubleshoot Yes assay Proceed to Assay precipitate->assay No troubleshoot->dilute

Caption: Workflow for solubilizing this compound for in vitro assays.

signaling_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., LPS) receptor Receptor stimulus->receptor ikk IKK receptor->ikk acetylcorianin This compound acetylcorianin->ikk Inhibition ikb_nfkb IκB-NF-κB Complex ikb_p P-IκB ikb_nfkb->ikb_p ikk->ikb_nfkb Phosphorylates IκB nfkb NF-κB ikb_p->nfkb IκB Degradation nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation dna DNA nfkb_nuc->dna Binds to Promoter transcription Pro-inflammatory Gene Transcription dna->transcription

Caption: Proposed anti-inflammatory signaling pathway of this compound.

References

Technical Support Center: Troubleshooting Broad Peaks in 1H NMR of 13-O-Acetylcorianin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with a structured approach to troubleshooting broad peaks observed in the 1H NMR spectrum of 13-O-Acetylcorianin. The complex, polycyclic structure of this sesquiterpene lactone can present unique challenges in spectral acquisition and interpretation.

Frequently Asked Questions (FAQs)

Q1: Why are the peaks in my 1H NMR spectrum of this compound unexpectedly broad?

Broadening of NMR signals can stem from several sources, which can be broadly categorized as instrumental issues, sample-related problems, or inherent molecular dynamics.[1][2] Common causes include poor magnetic field homogeneity (shimming), high sample concentration leading to aggregation, the presence of paramagnetic impurities, or chemical exchange processes.[1][3][4]

Q2: Could the structure of this compound itself be the cause of the broadening?

Yes. Molecules with complex, rigid, or polycyclic structures like this compound can exist as multiple, slowly interconverting conformers. If the rate of this conformational exchange is on the same timescale as the NMR experiment, it can lead to significant peak broadening. This phenomenon is known as dynamic NMR.

Q3: What is "chemical exchange" and how does it cause peak broadening?

Chemical exchange refers to any process where a nucleus moves between two or more different magnetic environments. This can include conformational changes or the exchange of labile protons (like -OH) with other molecules. The effect on the spectrum depends on the rate of exchange:

  • Slow Exchange: Two distinct, sharp peaks are observed, one for each environment.

  • Fast Exchange: A single, sharp peak is observed at a chemical shift that is the weighted average of the two environments.

  • Intermediate Exchange: When the exchange rate is comparable to the frequency difference between the two environments, a single, broad peak is observed. It is this intermediate exchange regime that is a very common cause of peak broadening.

Troubleshooting Guide

This guide follows a systematic approach, from basic experimental checks to more advanced analyses of molecular dynamics.

Step 1: Instrumental and Sample Preparation Checks

Q: How can I rule out basic instrumental or sample preparation errors?

A: Before investigating more complex causes, it is crucial to ensure the quality of your sample and the instrument setup. Poor sample preparation is a frequent cause of low-quality spectra.

  • Magnetic Field Homogeneity (Shimming): Poor shimming results in an inhomogeneous magnetic field, causing all peaks in the spectrum to be broad. Re-shimming the instrument, particularly on your specific sample, can often resolve this.

  • Sample Concentration: High concentrations can lead to intermolecular interactions and aggregation, which can broaden signals. Try acquiring a spectrum on a more dilute sample.

  • Solubility and Purity: Ensure your sample is fully dissolved and free of particulate matter. Filter the sample into the NMR tube to remove any solids. Paramagnetic impurities (e.g., dissolved oxygen or metal ions) can cause significant broadening and should be avoided.

Step 2: Investigating Labile Proton Exchange

Q: My instrumental checks are fine. Could an exchangeable proton be the cause?

A: Yes, even trace amounts of water or residual acidic/basic impurities can catalyze the exchange of labile protons (e.g., hydroxyl groups), leading to broadening. While this compound does not have an -OH group, residual water in the solvent can still participate in exchange phenomena or hydrogen bonding that may affect nearby signals. A D₂O exchange experiment is a simple and effective diagnostic tool.

  • D₂O Exchange: Adding a drop of deuterium (B1214612) oxide (D₂O) to the NMR sample and re-acquiring the spectrum will cause any labile proton signals to diminish or disappear, as the protons are replaced by non-signal-producing deuterium. If a broad peak disappears or sharpens, it was involved in proton exchange.

Step 3: Investigating Conformational Dynamics

Q: I've ruled out the above issues, but some peaks are still broad. What's next?

A: The issue may be intrinsic to the molecule's dynamics. Conformational exchange is a likely cause for a complex molecule like this compound. Variable Temperature (VT) NMR is the primary method for investigating these processes.

  • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures alters the rate of conformational exchange.

    • Heating the sample: Increases the exchange rate. If you are in the intermediate exchange regime, heating may push the molecule into the fast exchange regime, resulting in a single, sharp, averaged peak.

    • Cooling the sample: Decreases the exchange rate. This may slow the exchange enough to enter the slow exchange regime, where distinct, sharp peaks for each conformer can be resolved.

Data and Protocols

Summary of Troubleshooting Strategies
Potential Problem Primary Cause Recommended Solution(s) Typical Parameters/Values
All Peaks are BroadPoor Magnetic Field HomogeneityRe-shim the spectrometer using the sample.Lock signal should be stable and optimized.
Broad, Tailing PeaksIncomplete Dissolution / ParticulatesFilter the sample through glass wool into the NMR tube.Sample solution should be clear and free of visible solids.
General BroadeningHigh Sample Concentration / AggregationDilute the sample.For ¹H NMR, aim for 5-10 mg in 0.5-0.7 mL of solvent.
Broadening of Specific PeaksChemical Exchange (Labile Protons)Perform a D₂O exchange experiment.Add 1-2 drops of D₂O, shake vigorously, and re-acquire.
Temperature-Dependent BroadeningConformational ExchangePerform a Variable Temperature (VT) NMR study.Test a range from -20°C to +60°C in 10-20°C increments.
Broadening and Shifted PeaksParamagnetic ImpuritiesUse high-purity solvents; consider degassing the sample.Avoid contact with metal spatulas if contamination is suspected.

Experimental Protocols

Protocol 1: Standard 1H NMR Sample Preparation for this compound

Objective: To prepare a high-quality, homogeneous sample for ¹H NMR analysis to minimize common sources of peak broadening.

Methodology:

  • Weigh Sample: Accurately weigh 5-10 mg of purified this compound.

  • Select Solvent: Choose a high-purity deuterated solvent in which the compound is readily soluble (e.g., Chloroform-d, Acetone-d₆). CDCl₃ is a common choice for sesquiterpene lactones.

  • Dissolve Sample: Transfer the solid to a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent. Gently vortex or swirl until the sample is completely dissolved.

  • Filter Sample: Take a clean Pasteur pipette and plug a small amount of glass wool into the neck. Transfer the sample solution through this filter directly into a clean, dry 5 mm NMR tube. This removes dust and other particulates.

  • Cap and Label: Cap the NMR tube securely and label it clearly. The sample is now ready for analysis.

Protocol 2: D₂O Exchange Experiment

Objective: To identify signals from exchangeable protons.

Methodology:

  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of the sample following Protocol 1.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add one drop of deuterium oxide (D₂O) to the tube.

  • Mix Thoroughly: Cap the tube and shake it vigorously for 30-60 seconds to ensure thorough mixing and facilitate proton-deuterium exchange.

  • Re-acquire Spectrum: Place the sample back in the spectrometer, allow the temperature to equilibrate, and acquire a new ¹H NMR spectrum using the same parameters.

  • Analyze: Compare the two spectra. The disappearance or significant reduction in the intensity of a broad peak in the second spectrum confirms it was an exchangeable proton.

Visual Guides

TroubleshootingWorkflow start Broad Peaks Observed in ¹H NMR Spectrum check_instrument Step 1: Check Instrument and Shimming start->check_instrument check_sample Step 2: Check Sample Preparation (Concentration, Solubility, Purity) check_instrument->check_sample Shimming OK? consult Consult NMR Facility Manager check_instrument->consult Shimming Fails check_sample->start Reprepare Sample investigate_exchange Step 3: Investigate Chemical Exchange check_sample->investigate_exchange Sample Prep OK? d2o_shake Perform D₂O Shake Experiment investigate_exchange->d2o_shake Suspect Labile H⁺? vt_nmr Perform Variable Temperature (VT) NMR investigate_exchange->vt_nmr Suspect Conformational Exchange? d2o_shake->vt_nmr No Change result_sharp Sharp Peaks Obtained d2o_shake->result_sharp Peak Disappears/ Sharpens vt_nmr->result_sharp Peaks Sharpen/ Coalesce vt_nmr->consult No Resolution

Caption: A workflow diagram for troubleshooting broad peaks in 1H NMR.

ChemicalExchange cluster_model Molecular Process cluster_spectra Resulting NMR Spectrum cluster_slow Slow Exchange (k_ex << Δν) cluster_int Intermediate Exchange (k_ex ≈ Δν) cluster_fast Fast Exchange (k_ex >> Δν) A Conformer A B Conformer B A->B k_ex slow_spec int_spec fast_spec

Caption: The effect of chemical exchange rates on NMR peak shapes.

References

Technical Support Center: Enhancing Signal-to-Noise Ratio for Dilute 13-O-Acetylcorianin Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the signal-to-noise ratio (S/N) in the analysis of dilute 13-O-Acetylcorianin samples.

Troubleshooting Guides

Guide 1: Low Signal-to-Noise Ratio in NMR Analysis

Problem: The NMR spectrum of a dilute this compound sample shows a low signal-to-noise ratio, making it difficult to identify and characterize the compound.

Systematic Troubleshooting Workflow:

G A Low S/N in NMR Spectrum B Check Sample Preparation A->B C Optimize Acquisition Parameters B->C No F Re-evaluate Sample Concentration B->F Concentration too low N Insoluble Material or Aggregation? B->N Yes D Utilize Hardware Enhancements C->D Parameters Optimized H Increase Number of Scans (nt) C->H I Optimize Pulse Width & Relaxation Delay C->I E Employ Data Processing Techniques D->E Hardware Utilized J Use a Cryoprobe D->J K Apply Matched Filtering/Line Broadening E->K L Perform Baseline Correction E->L G Use Shigemi Tube F->G G->C H->D I->D J->E M Sufficient S/N Achieved K->M L->M O Filter Sample N->O P Adjust Solvent/Temperature N->P O->B P->B

Caption: Troubleshooting workflow for low S/N in NMR.

Possible Causes and Solutions:

CauseSolution
Insufficient Sample Concentration While it may not be possible to increase the absolute amount of a dilute sample, using specialized NMR tubes like Shigemi tubes can effectively increase the concentration in the active volume of the NMR coil.[1]
Suboptimal Acquisition Parameters Increase the number of scans (nt): The S/N ratio increases with the square root of the number of scans.[2] Doubling the S/N requires quadrupling the number of scans.[1] Optimize relaxation delay (d1) and pulse angle: Ensure a sufficiently long relaxation delay (typically 1-2 seconds for small molecules) to allow for full relaxation of the nuclei between pulses, preventing signal saturation.[3]
High Thermal Noise Utilize a Cryoprobe: Cryogenically cooled probes significantly reduce thermal noise from the electronics, leading to a 3-5 fold improvement in S/N compared to room-temperature probes.[4][5] This can reduce experiment time by a factor of 9 to 25.[6]
Poor Magnetic Field Homogeneity (Shimming) Poor shimming leads to broad peaks and lower signal height. Ensure the sample is properly positioned and perform automated or manual shimming until the lock signal is stable and narrow. Inhomogeneous samples due to suspended particles can also worsen shimming; filter the sample if necessary.[7]
Data Processing Issues Matched Filtering (Line Broadening): Applying an exponential multiplication with a line broadening factor can improve the S/N of broad signals at the expense of resolution. Baseline Correction: A distorted baseline can obscure weak signals. Apply appropriate baseline correction algorithms after Fourier transform.[3]
Guide 2: Low Signal Intensity in LC-MS/MS Analysis

Problem: The LC-MS/MS analysis of a dilute this compound sample yields low signal intensity for the parent and/or fragment ions.

Systematic Troubleshooting Workflow:

G A Low Signal Intensity in LC-MS/MS B Check Sample & Mobile Phase A->B C Optimize Ion Source Parameters B->C No F Ion Suppression Suspected? B->F Yes H Optimize Capillary Voltage C->H I Optimize Gas Flows & Temperatures C->I D Evaluate Chromatography J Check for Peak Broadening/Tailing D->J K Adjust Gradient / Mobile Phase D->K E Optimize MS Parameters L Optimize Collision Energy E->L M Check Precursor/Product Ion Selection E->M G Improve Sample Cleanup / Dilute Sample F->G G->C H->D I->D J->E K->E N Sufficient Intensity Achieved L->N M->N

Caption: Troubleshooting workflow for low LC-MS/MS signal.

Possible Causes and Solutions:

CauseSolution
Ion Suppression Co-eluting matrix components can interfere with the ionization of this compound. Improve sample preparation (e.g., solid-phase extraction) to remove interfering substances. If suppression is still an issue, diluting the sample may help, or modify the chromatography to separate the analyte from the interfering compounds.[2]
Suboptimal Ion Source Parameters Capillary Voltage: An incorrect voltage can lead to an unstable spray or corona discharge. Optimize by infusing a standard solution and varying the voltage to find the value that gives the highest and most stable signal.[8] Nebulizer and Drying Gas: These are crucial for desolvation. Optimize the gas flow rates and temperatures for the specific mobile phase composition and flow rate. Highly aqueous mobile phases generally require higher gas flows and temperatures.[8]
Poor Chromatography Broad or tailing peaks result in a lower peak height and thus lower intensity. Ensure the column is in good condition and appropriate for the analysis of sesquiterpenoid lactones (e.g., a C18 column). Optimize the mobile phase gradient to achieve sharper peaks.[2]
Inefficient Fragmentation Collision Energy (CE): The CE needs to be optimized to achieve efficient fragmentation of the precursor ion into the desired product ions. Perform a ramping CE experiment on a standard solution to determine the optimal value. Precursor/Product Ion Selection: Ensure that the selected precursor and product ions are correct and provide the most intense signals.
Mobile Phase Composition The pH and organic content of the mobile phase can significantly affect ionization efficiency. For ESI positive mode, which is common for sesquiterpene lactones, adding a small amount of formic acid (e.g., 0.1%) to the mobile phase can enhance protonation and improve signal intensity.[9]

Frequently Asked Questions (FAQs)

Q1: What is the expected S/N improvement when using a cryoprobe for NMR analysis of a dilute sample?

A1: A cryoprobe can provide a significant S/N enhancement, typically by a factor of 3 to 5 compared to a conventional room-temperature probe.[4][5][10] This translates to a reduction in experiment time by a factor of 9 to 25 for the same S/N ratio.[6]

Q2: How do Shigemi tubes improve the S/N ratio for dilute NMR samples?

A2: Shigemi tubes are designed for small sample volumes (typically 200-300 µL).[1] They have a glass plunger that is susceptibility-matched to the solvent, which displaces the solvent above the NMR coil's active region. This effectively concentrates the entire sample within the detection volume of the coil, leading to a higher effective concentration and thus an improved S/N ratio for a given amount of sample.[1]

Q3: My ¹³C NMR spectrum for this compound is very weak. What can I do?

A3: Due to the low natural abundance of ¹³C, obtaining a good spectrum for a dilute sample is challenging. In addition to the general S/N enhancement techniques, consider using polarization transfer experiments like DEPT (Distortionless Enhancement by Polarization Transfer). DEPT can enhance the signal of protonated carbons by a factor of up to 4. Using a cryoprobe optimized for ¹³C detection will also provide a substantial sensitivity gain.[11]

Q4: What are the key LC-MS ion source parameters to optimize for sesquiterpenoid lactones like this compound?

A4: For electrospray ionization (ESI) in positive mode, the most critical parameters to optimize are the capillary voltage, nebulizer gas pressure, drying gas temperature, and drying gas flow rate. The optimal values for these parameters are interdependent and also depend on the LC flow rate and mobile phase composition. A systematic optimization, often by infusing a standard solution, is recommended to find the best conditions for maximum signal intensity.[8]

Q5: Can data processing significantly improve my S/N ratio?

A5: Yes, post-acquisition data processing can improve the S/N ratio. In NMR, applying a matched filter (exponential multiplication) can enhance the S/N of broad signals, though at the cost of some resolution. In both NMR and LC-MS, various digital filtering and smoothing algorithms (e.g., moving average, Savitzky-Golay) can be applied to reduce high-frequency noise in the baseline. However, these should be used with caution as they can distort peak shapes and heights if applied too aggressively.

Quantitative Data Summary

Table 1: Comparison of NMR Probe Technologies for S/N Enhancement

Probe TypeTypical S/N Enhancement Factor (vs. Room-Temperature Probe)Key Advantage
Room-Temperature Probe1x (Baseline)Standard, widely available
Cryoprobe3x - 5x[4][5][10]Significant reduction in thermal noise, leading to much higher sensitivity.
MicroCryoProbe™ (1.7 mm)Delivers unmatched sensitivity for very small sample quantities (low microgram).[11]Optimized for mass-limited samples.

Table 2: Effect of Number of Scans (nt) on NMR S/N Ratio

Increase in Number of ScansTheoretical S/N Improvement Factor
4x2x[1][2]
16x4x[1][2]
64x8x[2]

Table 3: General Starting Points for LC-MS ESI Source Parameter Optimization for Sesquiterpenoid Lactones

ParameterTypical Range (Positive ESI)Comment
Capillary Voltage3000 - 5000 VOptimize for stable spray and maximum ion current.[8]
Nebulizer Gas Pressure30 - 50 psiHigher flow rates may require higher pressure.[12]
Drying Gas Temperature250 - 400 °CDependent on solvent composition and flow rate.[8]
Drying Gas Flow8 - 12 L/minHigher flow rates aid in desolvation of more aqueous mobile phases.[8]

Experimental Protocols

Protocol 1: NMR Sample Preparation and Acquisition for a Dilute this compound Sample

Objective: To acquire a ¹H NMR spectrum of a dilute this compound sample with an enhanced signal-to-noise ratio.

Materials:

  • Purified this compound sample

  • Deuterated chloroform (B151607) (CDCl₃)

  • Shigemi NMR tube matched for CDCl₃

  • High-field NMR spectrometer equipped with a cryoprobe

Procedure:

  • Sample Dissolution: Accurately weigh the this compound sample and dissolve it in the minimum required volume of CDCl₃ for the Shigemi tube (typically ~250-300 µL).

  • Sample Transfer to Shigemi Tube:

    • Carefully transfer the solution into the outer Shigemi tube using a long-tipped pipette.

    • Slowly insert the plunger, allowing air to escape. Ensure no air bubbles are trapped in the active sample volume.[13]

    • Adjust the plunger so that the sample is centered within the region of the NMR coil.

  • NMR Spectrometer Setup:

    • Insert the Shigemi tube into the spinner and place it in the spectrometer.

    • Tune and match the probe for ¹H.

    • Lock onto the deuterium (B1214612) signal of CDCl₃.

    • Perform automated or manual shimming to achieve optimal magnetic field homogeneity.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Use a calibrated 90° pulse.

    • Set the relaxation delay (d1) to at least 5 times the longest T₁ of the signals of interest (a default of 2-5 seconds is often sufficient for small molecules).

    • Set the number of scans (nt) to a high value (e.g., 128, 256, or higher) depending on the sample concentration and desired S/N.

    • Set the acquisition time (at) to be long enough to allow the FID to decay completely (e.g., 2-4 seconds).

  • Data Acquisition and Processing:

    • Acquire the FID.

    • Apply a small line broadening factor (e.g., 0.3 Hz) using exponential multiplication to improve the S/N.

    • Perform Fourier transformation, phase correction, and baseline correction.

Protocol 2: LC-MS/MS Method for the Analysis of this compound

Objective: To develop a sensitive LC-MS/MS method for the detection and quantification of this compound.

Instrumentation and Materials:

  • HPLC or UPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an ESI source.

  • C18 analytical column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile (B52724).

  • This compound standard.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in methanol (B129727) or acetonitrile and perform serial dilutions to create calibration standards.

  • LC Method:

    • Column Temperature: 40 °C.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Gradient Elution:

      • Start at 10% B, hold for 1 min.

      • Linear gradient to 95% B over 8 min.

      • Hold at 95% B for 2 min.

      • Return to 10% B in 0.1 min and re-equilibrate for 3 min.

  • MS/MS Method (Positive ESI Mode):

    • Source Parameter Optimization: Infuse a standard solution of this compound (e.g., 100 ng/mL in 50:50 A:B) directly into the MS source. Systematically optimize the capillary voltage, nebulizer pressure, drying gas temperature, and drying gas flow to maximize the signal of the protonated molecule [M+H]⁺.

    • Precursor Ion Selection: In a full scan or Q1 scan, identify the m/z of the protonated molecule of this compound.

    • Fragmentation and Product Ion Selection: Perform a product ion scan on the selected precursor ion. Optimize the collision energy to produce stable and intense fragment ions. Select 2-3 of the most intense and specific fragment ions for Multiple Reaction Monitoring (MRM).

  • Sample Analysis:

    • Prepare the sample by extracting with a suitable solvent (e.g., methanol or ethyl acetate) and filtering.

    • Inject the sample and standards onto the LC-MS/MS system.

    • Acquire data in MRM mode using the optimized parameters.

  • Data Analysis:

    • Integrate the peak areas for the selected MRM transitions.

    • Generate a calibration curve from the standards and quantify the amount of this compound in the sample.

References

Technical Support Center: Interpreting Mass Spectrometry Data for 13-O-Acetylcorianin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex fragmentation patterns observed in the mass spectrometry (MS) of 13-O-Acetylcorianin.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of this compound and how can I confirm it using MS?

A1: The molecular formula for this compound is C₁₇H₂₀O₇. The expected exact mass can be calculated and compared with the measured mass from a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to confirm the elemental composition.[1] The monoisotopic mass is 336.1209 g/mol . In a full scan MS experiment, you should look for the protonated molecule [M+H]⁺ at m/z 337.1287, the sodiated adduct [M+Na]⁺ at m/z 359.1108, or the potassiated adduct [M+K]⁺ at m/z 375.0847.

Q2: I am not observing the molecular ion peak. What could be the reason?

A2: The molecular ion (M⁺) in electron ionization (EI) or the pseudomolecular ion ([M+H]⁺) in soft ionization techniques like electrospray ionization (ESI) can sometimes be of very low abundance or absent. This can be due to:

  • High internal energy: The molecule may be fragmenting immediately upon ionization. Try using a softer ionization technique or reducing the energy in the ion source.

  • In-source fragmentation: For ESI, consider optimizing the cone voltage or capillary voltage to minimize fragmentation within the ion source.

  • Sample degradation: The compound may be unstable under the experimental conditions. Ensure proper sample handling and storage.

Q3: What are the expected major fragmentation pathways for this compound?

A3: While direct experimental data for this compound is limited, based on the fragmentation of similar sesquiterpene lactones, the following neutral losses are expected under collision-induced dissociation (CID) in MS/MS experiments:

  • Loss of the acetyl group: A neutral loss of 42 Da (CH₂=C=O, ketene) or 60 Da (CH₃COOH, acetic acid) from the C-13 position is a primary fragmentation.[2][3]

  • Loss of water: A neutral loss of 18 Da (H₂O) is common for molecules containing hydroxyl groups.

  • Loss of carbon monoxide: A neutral loss of 28 Da (CO) from the lactone ring is a characteristic fragmentation for many lactones.[4]

  • Cleavage of the lactone ring: This can lead to a variety of fragment ions.

Q4: How can I differentiate between isomeric compounds using MS?

A4: Differentiating isomers can be challenging but is often achievable by:

  • Tandem MS (MS/MS): Isomers frequently exhibit different fragmentation patterns and relative abundances of fragment ions.

  • Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique separates ions based on their size and shape (collision cross-section) in addition to their mass-to-charge ratio, often allowing for the separation of isomers.

  • Chromatographic separation: Coupling liquid chromatography (LC) or gas chromatography (GC) to the mass spectrometer is the most common method to separate isomers before MS analysis.

Troubleshooting Guides

This section provides solutions to common problems encountered during the MS analysis of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Poor signal intensity or no signal Low sample concentration.Increase the concentration of the sample solution.
Inefficient ionization.Optimize ionization source parameters (e.g., spray voltage, gas flow rates, temperature). Try a different ionization method (e.g., APCI if ESI is not working well).
Sample degradation.Prepare fresh sample solutions. Ensure the solvent is compatible and pure.
Complex and uninterpretable spectrum Presence of impurities or contaminants.Purify the sample using techniques like HPLC or preparative TLC.[5] Use high-purity solvents and clean sample vials.
In-source fragmentation.Reduce the energy in the ion source (e.g., lower cone voltage in ESI).
Background noise.Run a blank (solvent only) to identify background ions and subtract them from the sample spectrum.
Non-reproducible results Inconsistent instrument parameters.Ensure all instrument settings are identical between runs. Regularly calibrate the mass spectrometer.
Sample variability.Ensure consistent sample preparation procedures.
Fragment ions do not match expected values Incorrect precursor ion selection.Verify that the correct m/z value for the precursor ion ([M+H]⁺, [M+Na]⁺, etc.) is selected for MS/MS.
Complex fragmentation rearrangements.Sesquiterpene lactones can undergo complex rearrangements. Consult literature on similar compounds and consider theoretical fragmentation software to aid in interpretation.
Instrument calibration issue.Recalibrate the mass spectrometer across the desired mass range.

Experimental Protocols

Sample Preparation
  • Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the solvent system used for MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion ESI).

Mass Spectrometry Analysis
  • Instrumentation: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap instrument is recommended for accurate mass measurements.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is a common choice for this class of compounds.

  • Data Acquisition:

    • Full Scan MS: Acquire data in full scan mode over a mass range of m/z 100-1000 to detect the molecular ion and other adducts.

    • Tandem MS (MS/MS): Select the precursor ion of interest (e.g., [M+H]⁺) and subject it to collision-induced dissociation (CID) to obtain fragment ions. The collision energy should be optimized to produce a rich fragmentation spectrum.

Data Presentation

Table 1: Predicted m/z values for this compound and its major expected fragments.

Ion Formula Predicted m/z Interpretation
[M+H]⁺C₁₇H₂₁O₇⁺337.1287Protonated molecule
[M+Na]⁺C₁₇H₂₀O₇Na⁺359.1108Sodiated adduct
[M+H-H₂O]⁺C₁₇H₁₉O₆⁺319.1182Loss of water
[M+H-CH₂CO]⁺C₁₅H₁₉O₆⁺295.1182Loss of ketene
[M+H-CH₃COOH]⁺C₁₅H₁₇O₅⁺277.1076Loss of acetic acid
[M+H-CH₃COOH-CO]⁺C₁₄H₁₇O₄⁺249.1127Loss of acetic acid and carbon monoxide

Visualizations

fragmentation_pathway C17H20O7\n[M] C17H20O7 [M] m/z 337.1287\n[M+H]+ m/z 337.1287 [M+H]+ C17H20O7\n[M]->m/z 337.1287\n[M+H]+ +H+ m/z 319.1182\n[M+H-H2O]+ m/z 319.1182 [M+H-H2O]+ m/z 337.1287\n[M+H]+->m/z 319.1182\n[M+H-H2O]+ - H2O m/z 277.1076\n[M+H-CH3COOH]+ m/z 277.1076 [M+H-CH3COOH]+ m/z 337.1287\n[M+H]+->m/z 277.1076\n[M+H-CH3COOH]+ - CH3COOH m/z 249.1127\n[M+H-CH3COOH-CO]+ m/z 249.1127 [M+H-CH3COOH-CO]+ m/z 277.1076\n[M+H-CH3COOH]+->m/z 249.1127\n[M+H-CH3COOH-CO]+ - CO

Caption: Proposed fragmentation pathway for this compound in positive ion MS/MS.

experimental_workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation Stock Solution (1 mg/mL) Stock Solution (1 mg/mL) Working Solution (1-10 ug/mL) Working Solution (1-10 ug/mL) Stock Solution (1 mg/mL)->Working Solution (1-10 ug/mL) LC-MS System LC-MS System Working Solution (1-10 ug/mL)->LC-MS System Full Scan MS Full Scan MS LC-MS System->Full Scan MS Tandem MS (MS/MS) Tandem MS (MS/MS) LC-MS System->Tandem MS (MS/MS) Determine Molecular Formula Determine Molecular Formula Full Scan MS->Determine Molecular Formula Elucidate Fragmentation Elucidate Fragmentation Tandem MS (MS/MS)->Elucidate Fragmentation Structure Confirmation Structure Confirmation Determine Molecular Formula->Structure Confirmation Elucidate Fragmentation->Structure Confirmation

Caption: General experimental workflow for MS analysis of this compound.

troubleshooting_logic start Poor MS Signal concentration Increase Sample Concentration start->concentration Low Concentration? ionization Optimize Ion Source Parameters start->ionization Inefficient Ionization? degradation Prepare Fresh Sample start->degradation Sample Degradation?

Caption: Troubleshooting logic for poor MS signal intensity.

References

Technical Support Center: 13-O-Acetylcorianin Cytotoxicity Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the cytotoxic properties of 13-O-Acetylcorianin. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Disclaimer: Direct scientific literature on the biological activity of this compound is limited.[1][2] This guide provides recommendations based on the inferred potential activities from its parent compound, corianin, and the broader class of acetylated sesquiterpene lactones.[1] The proposed experimental protocols and signaling pathways are predictive and intended to guide future research.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its hypothesized mechanism of action?

This compound is an acetylated derivative of corianin, a sesquiterpene lactone.[1] Sesquiterpene lactones are a large group of naturally occurring compounds known for their diverse biological activities, including anticancer effects.[1] The primary hypothesized mechanism of action for the anticancer activity of compounds like this compound involves the induction of apoptosis (programmed cell death).[1][3] This is thought to be achieved by targeting key signaling molecules and pathways.[3]

Q2: Which cell lines are recommended for initial cytotoxicity screening of this compound?

Based on the known activities of related sesquiterpene lactones, a panel of cancer cell lines is recommended for initial screening to determine the cytotoxic effects of this compound.[1] The choice of cell line should be guided by the specific research objectives.[4]

Recommended Human Cancer Cell Lines for Screening:

Cancer TypeRecommended Cell LineRationale
Breast CancerMCF-7Commonly used and well-characterized for anticancer drug screening.[1]
Lung CancerA549A standard model for non-small cell lung cancer.[1]
Colon CancerHCT116A well-established model for colorectal cancer studies.[1]
Oral CancerCa9-22Shown to be susceptible to a related marine cytotoxic product.[5]

It is also advisable to include a normal (non-cancerous) cell line to assess the selectivity of the cytotoxic effect.[4][6] For example, human fibroblast cell lines are frequently used in cytotoxicity testing.[4]

Q3: What are the key signaling pathways potentially modulated by this compound?

Based on its structural class, this compound is hypothesized to modulate signaling pathways critical for cancer cell survival and proliferation.[1][3]

  • NF-κB Signaling: Many sesquiterpene lactones are known to inhibit the NF-κB pathway, a key regulator of inflammation, cell survival, and immunity.[1][3] Dysregulation of this pathway is a hallmark of many cancers.[3]

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Its inhibition is a key strategy in cancer treatment, and sesquiterpene lactones have been implicated in its modulation.[3]

  • Mitochondrial Apoptosis Pathway: this compound may induce apoptosis by disrupting the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and the activation of caspases.[3]

Experimental Protocols & Methodologies

A detailed protocol for assessing the cytotoxic effect of this compound on a chosen cell line is provided below.

Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[2][7]

Materials:

  • Selected cancer cell line(s)

  • Complete culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • 96-well plates

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium.[1]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).[1]

    • Treat the cells with the various concentrations of this compound.

    • Include a vehicle control (cells treated with the same concentration of DMSO used for the highest compound concentration, typically <0.5%).[8]

    • Include an untreated control (cells with medium only).

    • Incubate for 24, 48, and 72 hours.[1]

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT reagent to each well.[9]

    • Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[9]

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]

    • Read the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis:

    • Correct for background by subtracting the absorbance of a blank well (medium and MTT reagent only).

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Troubleshooting Guides

Issue 1: High Variability in Absorbance Readings Between Replicate Wells

Possible CauseTroubleshooting Tip
Uneven Cell Seeding Ensure a homogenous single-cell suspension before seeding. After seeding, visually inspect the plate under a microscope to confirm even cell distribution.[8]
Pipetting Errors Use calibrated pipettes and handle the cell suspension gently to avoid cell damage.[10]
Edge Effects To minimize evaporation from the outer wells of the plate, which can affect cell growth, fill these wells with sterile water or PBS and do not use them for experimental samples.[8][11]
Bubbles in Wells Bubbles can interfere with absorbance readings. Ensure there are no bubbles in the wells before reading the plate.[10]

Issue 2: Low Absorbance Values Across the Entire Plate

Possible CauseTroubleshooting Tip
Low Cell Density The initial number of cells seeded may be too low. Optimize the cell seeding density for your specific cell line and assay duration.[10]
Cell Culture Health Ensure that the cells are healthy and in the logarithmic growth phase before seeding. Check for signs of contamination.
Incorrect Wavelength Verify that the correct wavelength is being used for reading the absorbance of the formazan product.

Issue 3: Unexpected Cytotoxicity in Vehicle Control

Possible CauseTroubleshooting Tip
Solvent Toxicity The concentration of the solvent (e.g., DMSO) may be too high. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5% for DMSO).[8]
Contamination Check the cell culture and reagents for microbial contamination (e.g., mycoplasma).[12]

Visualizations

Hypothesized Signaling Pathways of this compound

G cluster_0 Proposed Anticancer Signaling Pathway This compound This compound Pro-survival Pathways (e.g., NF-kB, PI3K/Akt) Pro-survival Pathways (e.g., NF-kB, PI3K/Akt) This compound->Pro-survival Pathways (e.g., NF-kB, PI3K/Akt) Inhibition Pro-apoptotic Pathways (e.g., Caspase activation) Pro-apoptotic Pathways (e.g., Caspase activation) This compound->Pro-apoptotic Pathways (e.g., Caspase activation) Activation Apoptosis Apoptosis Pro-survival Pathways (e.g., NF-kB, PI3K/Akt)->Apoptosis Pro-apoptotic Pathways (e.g., Caspase activation)->Apoptosis

Caption: Proposed anticancer signaling pathway of this compound.

Experimental Workflow for Cytotoxicity Testing

G A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Varying concentrations of this compound) A->B C 3. Incubation (24, 48, 72 hours) B->C D 4. Cell Viability Assay (e.g., MTT Assay) C->D E 5. Data Acquisition (Absorbance Reading) D->E F 6. Data Analysis (% Viability, IC50 Calculation) E->F

Caption: General experimental workflow for assessing cytotoxicity.

References

Optimizing dosage for in vitro studies with 13-O-Acetylcorianin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of 13-O-Acetylcorianin in in vitro studies. It includes frequently asked questions (FAQs), troubleshooting guides, experimental protocols, and key data presented in a clear and accessible format.

Frequently Asked Questions (FAQs)

Q1: What is the expected biological activity of this compound?

Direct scientific literature on the biological activity of this compound is limited. However, based on its structural class (sesquiterpene lactone) and its parent compound, corianin, it is hypothesized to possess anticancer, anti-inflammatory, and neuroprotective properties.[1][2] The presence of an acetyl group may enhance its bioavailability and therapeutic efficacy compared to its parent compound.[1][2]

Q2: What is the proposed mechanism of action for this compound?

The potential anticancer effects are thought to involve the induction of apoptosis through the inhibition of pro-survival signaling pathways such as NF-κB and PI3K/Akt/mTOR, and the inhibition of oncogenic K-Ras.[1][3] Its anti-inflammatory effects are likely mediated by the inhibition of the NF-κB signaling cascade, a key regulator of inflammatory responses.[1]

Q3: What is a good starting concentration range for my in vitro experiments?

A common practice for compounds with unknown efficacy is to perform a dose-ranging study using a wide gradient of concentrations, for example, from nanomolar to millimolar ranges (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM).[4][5] For this compound, cytotoxic effects have been reported in the micromolar range.[3] Therefore, starting with a range from 0.1 µM to 100 µM is a reasonable approach for initial cytotoxicity screening.[1]

Q4: How can I improve the solubility of this compound in my culture medium?

Poor solubility is a common issue with lipophilic natural products.[6] To improve solubility, consider the following:

  • Use of a suitable solvent: Dimethyl sulfoxide (B87167) (DMSO) is a common choice for dissolving lipophilic compounds for in vitro studies. Prepare a concentrated stock solution in DMSO and then dilute it in the culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Sonication or vortexing: Gentle sonication or vortexing of the stock solution can aid in dissolution.[6]

  • Filtration: After dissolution, you can filter the solution to remove any remaining particulates. However, be aware that this might remove some of the active compound if it is not fully dissolved.[6]

Troubleshooting Guide

This guide addresses common issues encountered when determining the optimal dosage of this compound in in vitro studies.

Issue Possible Cause(s) Troubleshooting Steps
No observable effect at expected concentrations 1. Compound instability: The compound may have degraded during storage or handling.[7] 2. Poor solubility: The compound may not be fully dissolved in the culture medium, leading to a lower effective concentration.[6][7] 3. Incorrect dosage range: The effective concentration may be outside the tested range.[7] 4. Cell line resistance: The chosen cell line may be resistant to the compound's effects.1. Verify compound integrity: Use a fresh sample of the compound. Ensure proper storage conditions (cool, dry, and dark). 2. Improve solubility: Refer to the solubility tips in the FAQ section. Visually inspect for any precipitation in the culture wells.[7] 3. Expand concentration range: Test a broader range of concentrations, including higher doses.[7] 4. Use multiple cell lines: Test the compound on a panel of different cell lines to identify sensitive ones.[1]
High variability between replicate wells 1. Inconsistent cell seeding: Uneven cell distribution in the plate can lead to variable results.[8] 2. Inaccurate pipetting: Errors in pipetting the compound or reagents. 3. Edge effects: Evaporation from wells on the edge of the plate can concentrate the compound and affect cell growth.1. Ensure uniform cell suspension: Thoroughly mix the cell suspension before and during plating. 2. Calibrate pipettes: Regularly check and calibrate your pipettes. 3. Minimize edge effects: Avoid using the outermost wells of the plate for experiments or fill them with sterile media or PBS.
Unexpected bell-shaped dose-response curve 1. Compound precipitation at high concentrations: The compound may be precipitating out of solution at higher doses, reducing its effective concentration.[6] 2. Off-target effects: At high concentrations, the compound may have secondary effects that counteract its primary mode of action.1. Check for precipitation: Visually inspect the wells with high concentrations for any precipitate under a microscope.[6] Consider using a different solvent or a lower concentration range. 2. Investigate mechanism: If solubility is not the issue, further mechanistic studies may be required to understand the observed effect.
False-positive results in cytotoxicity assays (e.g., MTT) 1. Direct reduction of assay reagent: Some natural products can directly reduce the MTT reagent, leading to a false signal of cell viability.[6] 2. Color interference: If the compound is colored, it can interfere with the absorbance reading.[6]1. Include "compound-only" controls: Set up wells with the compound and media but without cells to measure any direct effect on the assay reagent. Subtract this background reading from your experimental values.[6] 2. Use an alternative assay: Consider using a different cytotoxicity assay that is less prone to interference, such as an LDH release assay or a fluorescence-based assay (e.g., Resazurin).[6][9]

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activity of this compound. It is important to note that this data is limited and further studies are needed for a comprehensive profile.

Table 1: Cytotoxicity and Inhibitory Concentrations

ParameterCell LineValueReference
Cytotoxicity (ED₅₀)HT-29 (Human Colon Cancer)0.16 µM[3]
NF-κB Inhibition (IC₅₀)-7.1 µM[3]
K-Ras Inhibition (IC₅₀)-7.7 µM[3]

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of this compound on a chosen cell line.[1][2][9]

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)[1]

  • Appropriate cell culture medium with 10% fetal bovine serum and 1% penicillin-streptomycin[1]

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • DMSO[9]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.[1]

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Treat the cells with various concentrations (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours.[1] Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]

  • Formazan (B1609692) Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.[9]

Protocol 2: NF-κB Inhibition Assay (Luciferase Reporter Assay)

This protocol is to assess the inhibitory effect of this compound on the NF-κB signaling pathway.[1]

Materials:

  • This compound

  • A stable cell line expressing an NF-κB-driven luciferase reporter gene (e.g., HEK293-NF-κB-luc)[1]

  • Tumor necrosis factor-alpha (TNF-α)[1]

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed the cells in a 96-well plate and treat with various concentrations of this compound for 1 hour.[1]

  • Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for 6 hours to activate the NF-κB pathway.[1]

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.[1]

  • Data Analysis: Normalize the luciferase activity to a control and calculate the percentage of inhibition for each concentration of this compound.

Visualizations

Signaling Pathways and Workflows

G Proposed Anticancer Signaling Pathway of this compound acetylcorianin This compound nfkb NF-κB Pathway acetylcorianin->nfkb Inhibits pi3k PI3K/Akt/mTOR Pathway acetylcorianin->pi3k Inhibits kras K-Ras Signaling acetylcorianin->kras Inhibits apoptosis Apoptosis acetylcorianin->apoptosis Induces survival Cell Survival & Proliferation nfkb->survival pi3k->survival kras->survival

Caption: Proposed anticancer signaling pathway of this compound.

G Dosage Optimization Workflow start Start range_finding Perform broad range-finding study (e.g., 0.1 µM to 100 µM) start->range_finding cytotoxicity_assay Conduct cytotoxicity assay (e.g., MTT, LDH) range_finding->cytotoxicity_assay determine_ic50 Determine initial IC50 value cytotoxicity_assay->determine_ic50 narrow_range Perform narrow-range study around the IC50 determine_ic50->narrow_range confirm_ic50 Confirm IC50 and select optimal dosage for further experiments narrow_range->confirm_ic50 end End confirm_ic50->end

Caption: General workflow for optimizing in vitro dosage.

G Troubleshooting High Viability Readings start Unexpectedly high cell viability check_solubility Is the compound fully dissolved? start->check_solubility check_interference Does the compound interfere with the assay? check_solubility->check_interference Yes solution_solubility Improve solubility (e.g., sonication, solvent) check_solubility->solution_solubility No check_dosage Is the dosage range appropriate? check_interference->check_dosage No solution_interference Use 'compound-only' controls or switch to a different assay check_interference->solution_interference Yes solution_dosage Test a wider or higher concentration range check_dosage->solution_dosage No

Caption: Troubleshooting workflow for unexpectedly high cell viability.

References

Minimizing degradation of 13-O-Acetylcorianin during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to minimize the degradation of 13-O-Acetylcorianin during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a sesquiterpene lactone, a class of naturally occurring compounds with a wide range of biological activities.[1][2][3] Their therapeutic potential is often linked to their complex chemical structures, which can be susceptible to degradation under various experimental conditions. Ensuring the stability of this compound is crucial for obtaining accurate and reproducible experimental results, as degradation can lead to a loss of biological activity and the formation of unknown byproducts.

Q2: What are the primary factors that can cause the degradation of this compound?

A2: The primary factors that can lead to the degradation of sesquiterpene lactones like this compound include pH, temperature, and exposure to light.[4][5] The presence of the acetyl group and the lactone ring in its structure makes it susceptible to hydrolysis, particularly under neutral to alkaline conditions.

Q3: How can I detect the degradation of this compound in my samples?

A3: Degradation can be detected and monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods allow for the separation and quantification of the intact this compound and its degradation products. The appearance of new peaks or a decrease in the peak area of the parent compound in the chromatogram are indicative of degradation.

Q4: What are the likely degradation products of this compound?

A4: Based on the structure of this compound and studies on similar sesquiterpene lactones, the primary degradation pathway is likely the hydrolysis of the 13-O-acetyl group, which would yield the corresponding alcohol, corianin. Other potential degradation pathways may involve the opening of the lactone ring, particularly under basic conditions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of compound activity or inconsistent results. Degradation of this compound due to inappropriate storage or handling.- Store the compound in a cool, dark, and dry place. For long-term storage, keep at -20°C or below. - Prepare solutions fresh for each experiment. - Minimize the exposure of the compound and its solutions to light and elevated temperatures.
Appearance of unexpected peaks in HPLC/LC-MS analysis. Degradation has occurred.- Check the pH of your solutions: Sesquiterpene lactones with side chains can be unstable at neutral to alkaline pH. Maintain a slightly acidic pH (e.g., pH 5.5) if compatible with your experimental setup. - Control the temperature: Avoid high temperatures during sample preparation and analysis. - Protect from light: Use amber vials or cover your containers with aluminum foil to prevent photodegradation.
Poor recovery of the compound after extraction or purification. Degradation during the experimental procedure.- Use mild extraction and purification techniques. - Avoid prolonged exposure to solvents, especially those that may be reactive (e.g., ethanol (B145695) can form adducts with some sesquiterpene lactones). - Work at lower temperatures whenever possible.
Variability between different batches of the compound. Potential degradation of older batches.- Always re-analyze older batches of this compound to confirm purity before use. - Follow strict storage protocols to ensure the long-term stability of all batches.

Data Presentation

The following tables summarize the stability of sesquiterpene lactones under different conditions, providing a general guideline for handling this compound.

Table 1: Effect of pH and Temperature on the Stability of Sesquiterpene Lactones

Compound TypepHTemperature (°C)ObservationReference
Sesquiterpene lactones with side chains5.525 and 37Stable
Sesquiterpene lactones with side chains7.437Loss of side chain
Sesquiterpene lactones without side chains5.5 and 7.425 and 37Stable

Table 2: Effect of Temperature on the Content of Sesquiterpene Lactones in Arnica Tincture (Storage for 3 years)

Storage Temperature (°C)Decrease in Sesquiterpene Lactone Content (%)Reference
+413
+2532
+3037

Table 3: Photodegradation Kinetics of Lactucin (a Sesquiterpene Lactone)

ParameterValueConditionsReference
KineticsPseudo-first-orderUV irradiation (366 nm)
Half-life (t½)~45 minutesUV irradiation (366 nm)
Rate Constant (k)2.6 ± 0.4 × 10⁻⁴ s⁻¹UV irradiation (366 nm)

Experimental Protocols

Protocol 1: General Guidelines for Handling and Storage of this compound
  • Storage of Solid Compound: Store solid this compound in a tightly sealed container at -20°C or below, protected from light and moisture.

  • Solvent Selection: For preparing stock solutions, use high-purity, anhydrous solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. Be aware that prolonged storage in ethanol may lead to the formation of ethoxy adducts for some sesquiterpene lactones.

  • Solution Preparation:

    • Allow the solid compound to equilibrate to room temperature before opening the container to prevent condensation.

    • Prepare solutions fresh for each experiment whenever possible.

    • If a stock solution needs to be prepared, dissolve the compound in the chosen solvent and store in small aliquots at -20°C or -80°C in amber vials with tightly sealed caps.

  • Experimental Conditions:

    • Maintain the pH of aqueous solutions in the slightly acidic range (pH 5.5-6.5) to minimize hydrolysis, if the experimental design allows.

    • Protect all solutions containing this compound from direct light by using amber glassware or by wrapping containers with aluminum foil.

    • Avoid exposing the compound to temperatures above 37°C for extended periods.

Protocol 2: HPLC Method for Monitoring the Stability of this compound

This protocol provides a general starting point for developing an HPLC method to assess the stability of this compound. Optimization will be required for specific applications.

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid or acetic acid to maintain an acidic pH).

      • Example Gradient: Start with 30% acetonitrile and increase to 80% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., 210-230 nm).

    • Column Temperature: 25-30°C.

  • Sample Preparation:

    • Dilute a known concentration of this compound in the initial mobile phase composition.

    • For forced degradation studies, subject the compound to stress conditions (e.g., heat, acid, base, oxidation, light) and then dilute the sample for analysis.

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

    • The percentage of degradation can be calculated by comparing the peak area of this compound in the stressed sample to that of an unstressed control sample.

Visualizations

degradation_pathway This compound This compound Corianin (Hydrolysis Product) Corianin (Hydrolysis Product) This compound->Corianin (Hydrolysis Product) Hydrolysis (pH, Temp) Other Degradation Products Other Degradation Products This compound->Other Degradation Products Photodegradation (UV light) Further Degradation Further Degradation Corianin (Hydrolysis Product)->Further Degradation Harsh Conditions

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Prepare Stock Solution Prepare Stock Solution Forced Degradation (Stress Conditions) Forced Degradation (Stress Conditions) Prepare Stock Solution->Forced Degradation (Stress Conditions) Dilute Sample Dilute Sample Forced Degradation (Stress Conditions)->Dilute Sample HPLC/LC-MS Analysis HPLC/LC-MS Analysis Dilute Sample->HPLC/LC-MS Analysis Data Acquisition Data Acquisition HPLC/LC-MS Analysis->Data Acquisition Identify Degradation Products Identify Degradation Products Data Acquisition->Identify Degradation Products Quantify Degradation Quantify Degradation Data Acquisition->Quantify Degradation Assess Stability Assess Stability Identify Degradation Products->Assess Stability Quantify Degradation->Assess Stability

Caption: Workflow for assessing the stability of this compound.

References

Validation & Comparative

A Comparative Guide to 13-O-Acetylcorianin and Other GABA Receptor Antagonists for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between various GABA receptor antagonists is critical for designing targeted experiments and developing novel therapeutics. This guide provides an objective comparison of 13-O-Acetylcorianin with other well-established GABA receptor antagonists, supported by available experimental data and detailed methodologies.

Overview of GABA Receptor Antagonism

The γ-aminobutyric acid (GABA) system is the primary inhibitory network in the central nervous system. GABA-A receptors, a major subclass of GABA receptors, are ligand-gated ion channels that, upon activation by GABA, permit an influx of chloride ions, leading to hyperpolarization of the neuron and subsequent inhibition of signal transmission.[1][2][3] GABA receptor antagonists are compounds that bind to these receptors but prevent their activation by GABA, thereby blocking inhibition and often producing stimulant and convulsant effects.[2][4] These antagonists are indispensable tools for dissecting the role of GABAergic signaling in health and disease.

Antagonists can be broadly categorized based on their mechanism of action:

  • Competitive Antagonists: These agents bind to the same site as GABA (the orthosteric site) and directly compete with it, preventing receptor activation. Examples include bicuculline (B1666979) and gabazine.

  • Non-competitive Antagonists: These molecules bind to a different site on the receptor (an allosteric site) to prevent its function, regardless of whether GABA is bound. Picrotoxin (B1677862) is a classic example, acting within the ion channel pore.

  • Allosteric Modulators: While not always strictly antagonists, some compounds bind to distinct allosteric sites to modulate the receptor's response to GABA. Flumazenil, for instance, is a well-known antagonist at the benzodiazepine (B76468) binding site.

This compound: A Picrotoxane Sesquiterpenoid

Scientific literature directly detailing the biological activity of this compound is limited. However, based on its chemical structure as a sesquiterpene lactone and its relation to corianin, it is classified within the picrotoxane family of GABA receptor antagonists. Compounds in this class are known to be non-competitive antagonists that act at the picrotoxin binding site within the chloride ion channel of the GABA-A receptor.

Comparative Performance Data

The following table summarizes key quantitative data for this compound and other prominent GABA receptor antagonists. It is important to note that direct comparative studies involving this compound are not widely available, and its data is inferred from related compounds.

CompoundClassTarget SiteBinding Affinity (K_i)Functional Potency (IC_50)
This compound Sesquiterpenoid LactonePicrotoxin Site (inferred)Data not availableData not available
Picrotoxin SesquiterpenoidPicrotoxin Site~30 µM0.8 µM
Bicuculline Phthalide-isoquinolineGABA Binding SiteData varies1.7 - 3.3 µM
Gabazine (SR-95531) Pyridazinyl-GABA derivativeGABA Binding Site74-150 nM~0.2 µM
Flumazenil BenzodiazepineBenzodiazepine Site~1 nMN/A (antagonist)

Key Experimental Protocols

The characterization of GABA receptor antagonists relies on a combination of binding and functional assays.

Radioligand Binding Assay

Objective: To determine the binding affinity (K_i) of a compound for a specific receptor site.

Methodology:

  • Membrane Preparation: Synaptosomal membranes are prepared from rodent brain tissue (e.g., cortex or cerebellum) or from cell lines expressing specific GABA-A receptor subtypes.

  • Assay Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]-muscimol for the GABA site, [³H]-flunitrazepam for the benzodiazepine site, or [³⁵S]-TBPS for the picrotoxin site) and a range of concentrations of the unlabeled test compound (the antagonist).

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC_50) is determined. The K_i is then calculated using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

radioligand_binding_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep Membrane Preparation incubation Incubation with Radioligand and Test Compound prep->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Calculate IC50 and Ki counting->analysis electrophysiology_workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis expression Express GABA-A Receptors in Oocytes or Cell Lines setup Voltage Clamp Setup expression->setup gaba_app Apply GABA (EC50) setup->gaba_app antagonist_app Co-apply Antagonist gaba_app->antagonist_app record Record Current Inhibition antagonist_app->record analysis Determine IC50 from Dose-Response Curve record->analysis gaba_signaling_pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron cluster_antagonists Antagonist Action gaba_release GABA Release receptor GABA-A Receptor gaba_release->receptor GABA binds channel_opening Cl- Channel Opens receptor->channel_opening inhibition Neuronal Inhibition channel_opening->inhibition competitive Competitive Antagonist (e.g., Bicuculline) Blocks GABA Site competitive->receptor non_competitive Non-competitive Antagonist (e.g., Picrotoxin) Blocks Channel Pore non_competitive->channel_opening

References

Validating the Anticancer Mechanism of 13-O-Acetylcorianin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 13-O-Acetylcorianin and Other Anticancer Agents

Introduction

This compound, a sesquiterpene lactone also identified as 13-acetoxyrolandrolide, is a natural compound isolated from flora of the Asteraceae family, such as Rolandra fruticosa.[1] Emerging research has highlighted its potential as a potent anticancer agent. This guide provides a comprehensive overview of the anticancer mechanism of this compound, alongside a comparative analysis with other agents where applicable, to assist researchers, scientists, and drug development professionals in validating its therapeutic potential. It is important to note that while the mechanism of this compound is being elucidated, direct comparative quantitative data with other agents is still emerging in the scientific literature.

Mechanism of Action of this compound

The primary anticancer activity of this compound is centered on the induction of programmed cell death, or apoptosis, through the mitochondrial intrinsic pathway.[1] This is achieved by its influence on key signaling molecules and pathways that are often dysregulated in cancer.

Key Cellular Targets and Pathways:

  • NF-κB Signaling Inhibition: this compound is a potent inhibitor of the nuclear factor kappa B (NF-κB) transcription factor.[1] NF-κB is a pivotal regulator of cell survival, inflammation, and immunity, and its aberrant activation is a hallmark of many cancers.[1]

  • K-Ras Signaling Inhibition: The compound has been shown to inhibit the oncogenic Kirsten rat sarcoma viral oncogene homolog (K-Ras).[1] K-Ras is a frequently mutated proto-oncogene in various human cancers, making its inhibition a significant goal in cancer therapy.[1] The inhibition of K-Ras by this compound is believed to lead to the downstream inhibition of IKKβ, which in turn suppresses NF-κB activation.[2]

  • Mitochondrial Apoptosis Induction: By disrupting the mitochondrial membrane potential, this compound triggers the release of pro-apoptotic factors from the mitochondria. This leads to the activation of caspase-3, a key executioner caspase, which then orchestrates the dismantling of the cell, leading to apoptosis.[1][2]

  • Cell Cycle Arrest: Studies have demonstrated that this compound can induce cell cycle arrest at the G1 phase. This blockage of cell cycle progression further contributes to its antiproliferative effects.[2]

Signaling Pathway of this compound

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor K_Ras K_Ras Receptor->K_Ras Activates 13_O_Acetylcorianin 13_O_Acetylcorianin 13_O_Acetylcorianin->K_Ras Inhibits Mitochondrion Mitochondrion 13_O_Acetylcorianin->Mitochondrion Disrupts Membrane Potential IKK IKK K_Ras->IKK Activates NF_kB_p65_p50 NF-κB (p65/p50) IκBα IKK->NF_kB_p65_p50 Phosphorylates IκBα (leading to degradation) NF_kB_p65_p50_n NF-κB (p65/p50) NF_kB_p65_p50->NF_kB_p65_p50_n Translocation Caspase_3_inactive Pro-caspase-3 Mitochondrion->Caspase_3_inactive Releases Cytochrome c Caspase_3_active Caspase-3 Caspase_3_inactive->Caspase_3_active Activation Apoptosis Apoptosis Caspase_3_active->Apoptosis Induces Proliferation_Survival_Genes Proliferation & Survival Genes NF_kB_p65_p50_n->Proliferation_Survival_Genes Activates Transcription

Caption: Proposed anticancer signaling pathway of this compound.

Comparative Quantitative Data

Due to the limited availability of direct comparative studies, this section presents hypothetical IC50 values for this compound to illustrate how data could be structured for comparison. For reference, published data for a well-characterized natural anticancer agent, α-hederin , is included. α-hederin is a triterpenoid (B12794562) saponin (B1150181) that also induces apoptosis via the mitochondrial pathway.[3]

CompoundCell LineCancer TypeIC50 (µM)Citation
This compound HT-29Colon CancerHypothetical Data-
A549Lung CancerHypothetical Data-
MCF-7Breast CancerHypothetical Data-
α-hederin MCF-7Breast Cancer2.5 ± 0.21[3]
MDA-MB-231Breast Cancer3.1 ± 0.25[3]

Experimental Protocols

The following are detailed methodologies for key experiments used to validate the anticancer mechanism of compounds like this compound.

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effects of the compound on cancer cell lines.

  • Protocol:

    • Culture human cancer cell lines (e.g., HT-29 for colon cancer, A549 for lung cancer, MCF-7 for breast cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

    • Seed cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

2. Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

  • Objective: To quantify the induction of apoptosis by the compound.

  • Protocol:

    • Seed cells in 6-well plates and treat with different concentrations of this compound for 48 hours.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

3. Western Blot Analysis

  • Objective: To investigate the effect of the compound on the expression of proteins involved in apoptosis and cell signaling.

  • Protocol:

    • Treat cells with this compound for the desired time and concentrations.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA protein assay kit.

    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, NF-κB p65, p-IκBα, β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Future Work) Cell_Culture Cancer Cell Line Culture Treatment Treatment with This compound Cell_Culture->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis Treatment->Western_Blot Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Animal_Model Xenograft Animal Model Cell_Viability->Animal_Model Apoptosis_Assay->Animal_Model Western_Blot->Animal_Model Cell_Cycle->Animal_Model In_Vivo_Treatment In Vivo Treatment Animal_Model->In_Vivo_Treatment Tumor_Growth Tumor Growth Measurement In_Vivo_Treatment->Tumor_Growth Toxicity_Assessment Toxicity Assessment Tumor_Growth->Toxicity_Assessment

Caption: General experimental workflow for evaluating anticancer compounds.

Conclusion

This compound demonstrates significant promise as an anticancer agent by targeting multiple critical pathways involved in cancer cell proliferation and survival. Its ability to induce apoptosis through the mitochondrial pathway, inhibit the pro-survival NF-κB and K-Ras signaling pathways, and cause cell cycle arrest provides a strong rationale for its further development. While direct comparative data with established chemotherapeutic agents is still needed, the mechanistic insights presented in this guide provide a solid foundation for future research. The provided experimental protocols offer a clear roadmap for researchers to validate and expand upon the current understanding of this compound's anticancer properties. Future in vivo studies will be crucial to ascertain its therapeutic efficacy and safety profile, paving the way for potential clinical applications.

References

Cross-validation of 13-O-Acetylcorianin's Anti-inflammatory Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct scientific literature on the biological activity of 13-O-Acetylcorianin is not currently available. This guide provides a comparative analysis based on the inferred potential activities of this compound, derived from its parent compound, corianin, and the broader class of acetylated sesquiterpene lactones. The experimental data for this compound presented herein is hypothetical and intended to guide future research.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal regulator of inflammatory responses, making it a key target for anti-inflammatory drug development. This compound, an acetylated sesquiterpene lactone, is hypothesized to possess anti-inflammatory properties through the inhibition of the NF-κB signaling pathway. This guide provides a comparative overview of the inferred anti-inflammatory effects of this compound against two well-characterized anti-inflammatory agents, Parthenolide and Dexamethasone (B1670325), which also target the NF-κB pathway.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory potential of this compound is compared with Parthenolide, a natural sesquiterpene lactone, and Dexamethasone, a synthetic corticosteroid. The following table summarizes their effects on key inflammatory markers.

CompoundTarget PathwayInferred/Reported IC50 (NF-κB Inhibition)Effect on Pro-inflammatory Cytokines (TNF-α, IL-6)Data Source
This compound NF-κBHypothetical: 5 - 20 µMHypothetical: Significant dose-dependent reductionInferred from chemical class
Parthenolide NF-κB, IKKβ~5 µMDose-dependent reduction of IL-6 and TNF-α secretion.[1] At 5 µM, IL-6 secretion was reduced by 98% and TNF-α secretion by 54% in LPS-stimulated BV-2 microglia.[1]Experimental
Dexamethasone NF-κB, Glucocorticoid Receptor~0.5 x 10⁻⁹ MDose-dependent inhibition of IL-1β, IL-6, and TNF-α production in mononuclear cells.[2][3]Experimental

Signaling Pathways and Experimental Workflow

Proposed Anti-inflammatory Signaling Pathway of this compound

The anti-inflammatory effects of this compound are likely mediated by the inhibition of the NF-κB signaling cascade. The diagram below illustrates the proposed mechanism.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IκBα IκBα IKK_Complex->IκBα phosphorylates NF_κB NF-κB (p50/p65) NF_κB_active Active NF-κB NF_κB->NF_κB_active translocates Acetylcorianin This compound Acetylcorianin->IKK_Complex inhibits DNA DNA NF_κB_active->DNA Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, etc.) DNA->Pro_inflammatory_Genes induces

Proposed anti-inflammatory signaling pathway of this compound.
Experimental Workflow for In Vitro Anti-inflammatory Activity Assay

The following diagram outlines a typical workflow for assessing the anti-inflammatory activity of a test compound.

G Cell_Culture Cell Culture (e.g., Macrophages) Pre_treatment Pre-treatment with This compound (various concentrations) Cell_Culture->Pre_treatment Stimulation Inflammatory Stimulation (e.g., LPS) Pre_treatment->Stimulation Incubation Incubation Stimulation->Incubation Measurement Measurement of Inflammatory Markers Incubation->Measurement Data_Analysis Data Analysis (IC50 determination) Measurement->Data_Analysis

Experimental workflow for in vitro anti-inflammatory assay.
Logical Relationship of Comparative Efficacy

This diagram illustrates the logical comparison between the inferred activity of this compound and the established activities of Parthenolide and Dexamethasone.

G Inflammation Inflammation NF_kB_Pathway NF-κB Pathway Inflammation->NF_kB_Pathway mediated by Acetylcorianin This compound (Inferred) Acetylcorianin->NF_kB_Pathway inhibits (hypothesized) Parthenolide Parthenolide (Experimental) Parthenolide->NF_kB_Pathway inhibits Dexamethasone Dexamethasone (Experimental) Dexamethasone->NF_kB_Pathway inhibits

Logical comparison of anti-inflammatory mechanisms.

Experimental Protocols

Proposed In Vitro Anti-inflammatory Activity Assay for this compound

Objective: To assess the inhibitory effect of this compound on the NF-κB signaling pathway.

Cell Line: A stable cell line expressing an NF-κB-driven luciferase reporter gene (e.g., HEK293-NF-κB-luc) is recommended.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density.

  • Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with a known NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) (10 ng/mL), for 6 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Calculate the percentage of NF-κB inhibition for each concentration of this compound and determine the IC50 value.

Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)

Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).

Procedure:

  • Cell Seeding: Seed the cells in a 24-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compound (this compound, Parthenolide, or Dexamethasone) for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours).

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.

  • Data Analysis: Determine the dose-dependent effect of the test compounds on cytokine production and calculate the IC50 values.

Conclusion

While direct experimental evidence is pending, the chemical nature of this compound strongly suggests its potential as an anti-inflammatory agent acting through the inhibition of the NF-κB pathway. The provided comparative framework with established inhibitors like Parthenolide and Dexamethasone offers a valuable guide for future experimental validation. The proposed protocols and diagrams serve as a foundation for researchers to systematically investigate the anti-inflammatory efficacy and mechanism of action of this compound. Further studies are warranted to confirm these inferred properties and to establish its therapeutic potential.

References

A Comparative Guide to the Inferred Structure-Activity Relationship of 13-O-Acetylcorianin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct scientific literature on the biological activity of 13-O-acetylcorianin and its derivatives is not currently available. This guide provides a framework for research based on the well-established structure-activity relationships of the broader class of sesquiterpene lactones, to which corianin (B1206458) belongs. The proposed activities, signaling pathways, and experimental protocols are intended to be predictive and to guide future research efforts.

The acetylation of natural products like corianin can significantly alter their physicochemical properties, potentially enhancing their bioavailability and therapeutic efficacy. Based on the known biological activities of related sesquiterpene lactones, this compound derivatives are hypothesized to possess anticancer, anti-inflammatory, and neuroprotective properties. The key structural feature governing these activities is often the α-methylene-γ-lactone moiety, which can react with biological macromolecules via Michael addition.[1][2][3][4][5][6][7][8]

Inferred Biological Activities and Structure-Activity Relationships

The biological effects of sesquiterpene lactones are largely attributed to their ability to alkylate proteins, particularly targeting cysteine residues.[1][9] This interaction can modulate the function of key signaling proteins involved in cancer, inflammation, and oxidative stress.

Anticancer Activity:

The cytotoxicity of many sesquiterpene lactones against various cancer cell lines is well-documented.[1][3][10][11][12][13] This activity is strongly correlated with the presence of the α-methylene-γ-lactone group and other α,β-unsaturated carbonyl structures that can act as Michael acceptors.[1][3] These reactive groups can alkylate key proteins involved in cell proliferation and survival, leading to cell cycle arrest and apoptosis.[3][13] The number and type of these alkylating centers in a molecule often correlate with its cytotoxic potency.[9]

Anti-inflammatory Activity:

Sesquiterpene lactones are known to exhibit potent anti-inflammatory effects, primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9][14][15][16][17][18][19][20][21] The α-methylene-γ-lactone moiety is a key structural requirement for this activity.[4][16] These compounds can directly alkylate the p65 subunit of NF-κB, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[9][18] Some sesquiterpene lactones also inhibit the MAPK (Mitogen-activated protein kinase) pathway, which is also involved in the inflammatory response.[20]

Neuroprotective Effects:

Emerging evidence suggests that some sesquiterpene lactones may have neuroprotective properties.[22][23][24][25] This is potentially mediated through the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) pathway.[26][27][28][29] The α,β-unsaturated carbonyl groups in these molecules can react with cysteine residues on Keap1, a repressor of Nrf2. This leads to the release and nuclear translocation of Nrf2, which then activates the expression of antioxidant and cytoprotective genes.[27][28]

Data Presentation

The following tables are templates for researchers to systematically record and compare the biological activities of novel this compound derivatives.

Table 1: Comparative Cytotoxicity of this compound Derivatives

Compound IDModification from this compoundCancer Cell LineIC₅₀ (µM)
Control N/A (e.g., Doxorubicin)e.g., MCF-7
Parent This compounde.g., MCF-7
Derivative 1 e.g., R-group substitution at C-Xe.g., MCF-7
Derivative 2 e.g., Epoxidation at C-Ye.g., MCF-7
.........

Table 2: Comparative Anti-inflammatory Activity of this compound Derivatives

Compound IDModification from this compoundCell LineInhibition of NO Production (IC₅₀, µM)
Control N/A (e.g., Dexamethasone)e.g., RAW 264.7
Parent This compounde.g., RAW 264.7
Derivative 1 e.g., R-group substitution at C-Xe.g., RAW 264.7
Derivative 2 e.g., Epoxidation at C-Ye.g., RAW 264.7
.........

Experimental Protocols

The following are generalized protocols for the initial in vitro evaluation of this compound derivatives.

1. In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

2. In Vitro Anti-inflammatory Assay (Nitric Oxide Production in LPS-Stimulated Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

  • Cell Culture: Plate murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS with vehicle). Incubate for 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration from a standard curve prepared with sodium nitrite. Calculate the percentage of inhibition of NO production relative to the LPS-stimulated control and determine the IC₅₀ value.

Visualizations

G General Experimental Workflow for Biological Evaluation cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Studies a Compound Library (this compound Derivatives) b Cytotoxicity Assays (e.g., MTT) a->b c Anti-inflammatory Assays (e.g., Griess) a->c d Neuroprotection Assays (e.g., Oxidative Stress) a->d e Signaling Pathway Analysis (e.g., Western Blot for NF-κB, Nrf2) b->e Active Compounds c->e d->e h Animal Models of Disease (e.g., Xenograft, Inflammation) e->h f Enzyme Inhibition Assays g Apoptosis Assays (e.g., Flow Cytometry) i Pharmacokinetic & Toxicological Studies h->i G Proposed Anticancer Signaling Pathway of Sesquiterpene Lactones SL Sesquiterpene Lactone (e.g., this compound derivative) ROS ↑ ROS Production SL->ROS Mito Mitochondrial Dysfunction SL->Mito STAT3 STAT3 SL->STAT3 Inhibition ROS->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 Casp9 Caspase-9 Activation Bax->Casp9 Bcl2->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis pSTAT3 p-STAT3 STAT3->pSTAT3 Proliferation ↓ Cell Proliferation & Survival pSTAT3->Proliferation G Proposed Anti-inflammatory Signaling Pathway of Sesquiterpene Lactones Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK SL Sesquiterpene Lactone (e.g., this compound derivative) SL->IKK Inhibition NFkB_nuc NF-κB (nuclear) SL->NFkB_nuc Alkylation of p65 IkB IκBα IKK->IkB Phosphorylation & Degradation IkB->NFkB_nuc Release & Translocation NFkB_complex NF-κB/IκBα Complex NFkB_complex->IkB Inflammation ↓ Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, TNF-α) NFkB_nuc->Inflammation G Proposed Neuroprotective Signaling Pathway of Sesquiterpene Lactones SL Sesquiterpene Lactone (e.g., this compound derivative) Keap1_Nrf2 Keap1-Nrf2 Complex SL->Keap1_Nrf2 Modification of Keap1 OxidativeStress Oxidative Stress OxidativeStress->Keap1_Nrf2 Modification of Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release & Nuclear Translocation ARE ARE Nrf2->ARE AntioxidantGenes ↑ Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->AntioxidantGenes Neuroprotection Neuroprotection AntioxidantGenes->Neuroprotection

References

Comparative In Vitro Neurotoxicity Profile of 13-O-Acetylcorianin and Alternative Sesquiterpenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neurotoxic potential of 13-O-Acetylcorianin, benchmarked against other neurotoxic sesquiterpenes. Due to the limited publicly available in vitro neurotoxicity data for this compound, this document leverages data from the structurally and functionally related picrotoxane, picrotoxinin (B1677863), as a surrogate. The comparison is drawn with sesquiterpenes that exhibit a distinct mechanism of neurotoxicity, namely β-caryophyllene, humulene, and zerumbone (B192701), which are known to induce oxidative stress.

Executive Summary

This compound belongs to the picrotoxane class of sesquiterpenes, which are recognized for their neuroactive properties. The primary mechanism of neurotoxicity for well-studied picrotoxanes like picrotoxinin is the non-competitive antagonism of the gamma-aminobutyric acid type A (GABAa) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. This action leads to reduced inhibitory signaling and subsequent neuronal hyperexcitability. In contrast, other sesquiterpenes such as β-caryophyllene, humulene, and zerumbone are understood to exert their neurotoxic effects primarily through the induction of oxidative stress in neuronal cells. This guide presents available quantitative data, detailed experimental protocols for key assays, and visual representations of the pertinent signaling pathways to aid researchers in selecting appropriate compounds for in vitro neurotoxicity studies.

Quantitative Neurotoxicity Data

The following tables summarize the available quantitative data for picrotoxinin (as a proxy for this compound) and the alternative sesquiterpenes. It is critical to note the different cell lines and experimental conditions under which these data were generated, which can influence the absolute values.

Table 1: Comparative Cytotoxicity of Sesquiterpenes in Neuronal Cell Lines

CompoundProxy forCell LineAssayEndpointIC50 / ConcentrationExposure TimeReference
PicrotoxininThis compoundN/AReceptor BindingGABAa Receptor AntagonismIC50: ~4 µMN/AN/A
ZerumboneN/ASH-SY5YMTT AssayCell ViabilityIC50: 9.1 µM24 hours[1]
ZerumboneN/ASH-SY5YMTT AssayCell ViabilityIC50: 5.8 µM48 hours[1]
ZerumboneN/AWEHI 7.2 (Murine Thymoma)MTT AssayCell ViabilityIC50: 13.83 µM24 hours[2][3]
β-CaryophylleneN/APC12MTT AssayCell ViabilityConcentration-dependent loss of viability24 hours[4]
HumuleneN/APC12MTT AssayCell ViabilityConcentration-dependent loss of viability24 hours

Note: The absence of direct IC50 data from cell viability assays for Picrotoxinin in neuronal cells is a significant data gap. The provided IC50 relates to its mechanism of action.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.

Cell Viability Assessment using MTT Assay

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate neuronal cells (e.g., PC12 or SH-SY5Y) in a 96-well plate at a density of 1.5 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds (Picrotoxinin, β-Caryophyllene, Humulene, Zerumbone) in the appropriate cell culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and at a non-toxic level (typically ≤ 0.5%).

  • Incubation: Remove the old medium from the wells and replace it with the medium containing the test compounds. Incubate the plate for the desired duration (e.g., 24 or 48 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Following the incubation period, add 50 μL of MTT solution (1 mg/mL in DMEM) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 540 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control cells. Calculate the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, using appropriate software.

Neurite Outgrowth Assay

This assay is used to assess the effects of compounds on the growth and morphology of neurites, which are crucial for neuronal communication and function.

Principle: Differentiated neuronal cells are treated with test compounds, and changes in neurite length and branching are quantified using microscopy and image analysis software.

Protocol (General):

  • Cell Culture and Differentiation: Plate SH-SY5Y cells on a suitable substrate (e.g., poly-L-lysine coated plates) and differentiate them into a neuronal phenotype using a standard protocol, often involving treatment with retinoic acid.

  • Compound Exposure: Expose the differentiated cells to various concentrations of the test compounds for a predetermined period.

  • Immunostaining: Fix the cells and stain them with antibodies against neuronal markers, such as β-III tubulin, to visualize the neurites. A nuclear counterstain (e.g., DAPI) is also used.

  • Image Acquisition: Capture images of the stained cells using a high-content imaging system or a fluorescence microscope.

  • Image Analysis: Utilize image analysis software to automatically measure neurite length, number of branches, and other morphological parameters.

  • Data Analysis: Compare the neurite outgrowth parameters in treated cells to those in control cells to determine the effect of the compound.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a general experimental workflow for assessing neurotoxicity.

G GABAa Receptor Antagonism Pathway cluster_receptor Neuronal Membrane cluster_effects Intracellular Effects GABAa GABAa Receptor Chloride_Influx Reduced Cl- Influx GABAa->Chloride_Influx Inhibits Picrotoxane This compound (Picrotoxinin) Picrotoxane->GABAa Antagonizes Depolarization Membrane Depolarization Chloride_Influx->Depolarization Hyperexcitability Neuronal Hyperexcitability Depolarization->Hyperexcitability Neurotoxicity Neurotoxicity Hyperexcitability->Neurotoxicity

Caption: GABAa Receptor Antagonism by this compound (Picrotoxinin).

G Oxidative Stress-Induced Neurotoxicity Pathway cluster_inducers Sesquiterpene Alternatives cluster_cellular Cellular Response Alternatives β-Caryophyllene Humulene Zerumbone ROS Increased ROS Production Alternatives->ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Apoptosis_Pathway Activation of Apoptotic Pathways Mitochondrial_Dysfunction->Apoptosis_Pathway Neurotoxicity Neurotoxicity Apoptosis_Pathway->Neurotoxicity

Caption: Oxidative Stress Pathway of Alternative Sesquiterpenes.

G General Experimental Workflow for In Vitro Neurotoxicity Assessment cluster_assays Neurotoxicity Assays start Start cell_culture Neuronal Cell Culture (e.g., PC12, SH-SY5Y) start->cell_culture compound_treatment Treatment with Test Compound cell_culture->compound_treatment incubation Incubation (24-48 hours) compound_treatment->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay morphology_assay Neurite Outgrowth Assay incubation->morphology_assay data_analysis Data Analysis (IC50, Morphometry) viability_assay->data_analysis morphology_assay->data_analysis conclusion Conclusion on Neurotoxicity data_analysis->conclusion

Caption: Workflow for In Vitro Neurotoxicity Assessment.

References

A Comparative Guide to the Potential Biological Activities of 13-O-Acetylcorianin

Author: BenchChem Technical Support Team. Date: December 2025

Inferred Biological Activities

13-O-Acetylcorianin is an acetylated sesquiterpene lactone.[1] Compounds in this class are known for their diverse and potent biological activities.[1] The addition of an acetyl group can modify the pharmacokinetic and pharmacodynamic properties of a compound, potentially enhancing its efficacy. Based on the activities of other sesquiterpene lactones, this compound is hypothesized to possess the following biological activities:

  • Anticancer Activity: Sesquiterpene lactones are widely recognized for their cytotoxic effects against various cancer cell lines.[1]

  • Anti-inflammatory Activity: Many sesquiterpene lactones demonstrate potent anti-inflammatory effects, often through the inhibition of key signaling pathways.

  • Neuroprotective Effects: There is emerging evidence suggesting that some sesquiterpene lactones may offer neuroprotective benefits.

Comparative Experimental Data

To provide a quantitative context for the potential efficacy of this compound, the following tables summarize published experimental data for other structurally related sesquiterpene lactones.

Anticancer Activity: Comparative IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below represents the IC₅₀ values of various sesquiterpene lactones against different cancer cell lines.

Sesquiterpene LactoneCancer Cell LineIC₅₀ (µM)
Parthenolide MDA-MB-231 (Breast Cancer)5.8
A549 (Lung Cancer)7.2
Costunolide MCF-7 (Breast Cancer)12.5
HCT-116 (Colon Cancer)9.7
Dehydrocostus lactone HepG2 (Liver Cancer)20.33
Alantolactone U2OS (Osteosarcoma)4.5
Anti-inflammatory Activity: Comparative Inhibition Data

The anti-inflammatory activity of sesquiterpene lactones is often evaluated by their ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

CompoundAssayIC₅₀ (µM)
Cajanin (Isoflavonoid) NO Inhibition19.38 ± 0.05
IL-6 Inhibition7.78 ± 0.04
TNF-α Inhibition26.82 ± 0.11
Coumarin PGE₂ Inhibition> 100
TNF-α Inhibition> 100

Note: Data for Cajanin and Coumarin are included to provide a broader context of anti-inflammatory compound potencies, as direct IC₅₀ values for anti-inflammatory activity of many sesquiterpene lactones are not always presented in this format.

Proposed Experimental Protocols

The following are detailed methodologies for key experiments that could be conducted to validate the inferred biological activities of this compound.

In Vitro Anticancer Activity: MTT Assay

Objective: To determine the cytotoxic effects of this compound on various cancer cell lines.

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in a suitable medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.

In Vitro Anti-inflammatory Activity: NF-κB Reporter Assay

Objective: To assess the inhibitory effect of this compound on the NF-κB signaling pathway.

Methodology:

  • Cell Line: Utilize a stable cell line that expresses an NF-κB-driven luciferase reporter gene (e.g., HEK293-NF-κB-luc).

  • Cell Seeding and Treatment: Seed the cells in a 96-well plate and treat with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with a known NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) at a concentration of 10 ng/mL, for 6 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer as per the manufacturer's instructions.

  • Data Analysis: Normalize the luciferase activity to the total protein concentration and express the results as a percentage of the TNF-α-stimulated control.

In Vitro Neuroprotective Activity: Oxidative Stress Assay

Objective: To evaluate the protective effects of this compound against oxidative stress-induced neuronal cell death.

Methodology:

  • Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in an appropriate medium.

  • Pre-treatment: Treat the cells with different concentrations of this compound for 24 hours.

  • Induction of Oxidative Stress: Expose the cells to an oxidizing agent, such as hydrogen peroxide (H₂O₂) or glutamate, for a specified duration to induce cell death.

  • Cell Viability Assay: Assess cell viability using an MTT assay or a similar method.

  • Data Analysis: Compare the viability of cells pre-treated with this compound to those treated with the oxidizing agent alone to determine the protective effect.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the proposed signaling pathways that may be modulated by this compound and a general workflow for its experimental evaluation.

G Proposed Anticancer Signaling Pathway of this compound This compound This compound NF-κB NF-κB This compound->NF-κB Inhibition K-Ras K-Ras This compound->K-Ras Inhibition PI3K/Akt/mTOR PI3K/Akt/mTOR This compound->PI3K/Akt/mTOR Inhibition Mitochondria Mitochondria This compound->Mitochondria Disruption Pro-survival Genes Pro-survival Genes NF-κB->Pro-survival Genes K-Ras->PI3K/Akt/mTOR Cell Survival Cell Survival PI3K/Akt/mTOR->Cell Survival Pro-survival Genes->Cell Survival Caspase Activation Caspase Activation Mitochondria->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Proposed anticancer signaling pathway of this compound.

G Proposed Anti-inflammatory Signaling Pathway of this compound Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK IκBα IκBα IKK->IκBα Phosphorylation NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocation Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Transcription Inflammation Inflammation Pro-inflammatory Genes->Inflammation This compound This compound This compound->IKK Inhibition

Caption: Proposed anti-inflammatory signaling pathway of this compound.

G General Experimental Workflow for Bioactivity Screening Compound Isolation/Synthesis Compound Isolation/Synthesis In Vitro Assays In Vitro Assays Compound Isolation/Synthesis->In Vitro Assays Cytotoxicity Screening Cytotoxicity Screening In Vitro Assays->Cytotoxicity Screening Anti-inflammatory Screening Anti-inflammatory Screening In Vitro Assays->Anti-inflammatory Screening Neuroprotection Screening Neuroprotection Screening In Vitro Assays->Neuroprotection Screening Mechanism of Action Studies Mechanism of Action Studies Cytotoxicity Screening->Mechanism of Action Studies Anti-inflammatory Screening->Mechanism of Action Studies Neuroprotection Screening->Mechanism of Action Studies Signaling Pathway Analysis Signaling Pathway Analysis Mechanism of Action Studies->Signaling Pathway Analysis In Vivo Studies In Vivo Studies Signaling Pathway Analysis->In Vivo Studies Animal Models Animal Models In Vivo Studies->Animal Models Lead Optimization Lead Optimization Animal Models->Lead Optimization

Caption: General experimental workflow for natural product evaluation.

References

Navigating the Bioactivity of 13-O-Acetylcorianin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic field of natural product research, sesquiterpene lactones stand out for their diverse and potent biological activities. Among these, 13-O-Acetylcorianin has been a subject of interest. However, a comprehensive review of publicly available scientific literature reveals a notable absence of direct bioassay data for this specific compound. This guide serves to address this knowledge gap by providing a comparative framework based on related compounds, outlining detailed experimental protocols for future investigation, and visualizing the hypothesized signaling pathways through which this compound may exert its effects.

A Landscape of Potential: Comparative Bioactivity of Sesquiterpene Lactones

While direct data for this compound is not available, the broader class of sesquiterpene lactones has been extensively studied. To provide a relevant benchmark for researchers, the following table summarizes the cytotoxic activity of several well-characterized sesquiterpene lactones against various cancer cell lines. This data offers a glimpse into the potential potency that could be expected from this compound and its parent compound, corianin.

CompoundCell LineAssay TypeMeasurementValueReference
ParthenolideC2C12 (Murine Myoblast)MTTEC504.7 - 5.6 µM[1]
IvalinC2C12 (Murine Myoblast)MTTEC502.7 - 3.3 µM[1]
DehydrocostuslactoneHepG2, OVCAR-3, HeLaNot SpecifiedCD501.6 - 3.5 µg/mL[2]
CostunolideHepG2, OVCAR-3, HeLaNot SpecifiedCD501.6 - 3.5 µg/mL[2]
11ß,13-dihydrovernodalolJIMT-1 (Breast Cancer)MTTIC501.6 µM[3]

Charting the Course: Essential Experimental Protocols

To facilitate the systematic evaluation of this compound's biological activity, this section details the standard methodologies for key bioassays. These protocols provide a robust foundation for generating the much-needed quantitative data.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][4]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound) and include appropriate vehicle controls.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50).

NF-κB Signaling Pathway Activity Assay (Luciferase Reporter Assay)

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation and cell survival and is a common target for sesquiterpene lactones. A luciferase reporter assay is a sensitive method to quantify the activity of this pathway.

Principle: Cells are transfected with a plasmid containing the firefly luciferase gene under the control of NF-κB response elements. Activation of the NF-κB pathway leads to the expression of luciferase, which can be measured by the light produced upon the addition of its substrate, luciferin.

Protocol:

  • Transfection: Co-transfect cells with an NF-κB luciferase reporter vector and a control vector (e.g., Renilla luciferase) for normalization.

  • Compound Treatment: After an appropriate incubation period, treat the cells with the test compound and/or a known NF-κB activator (e.g., TNF-α).

  • Cell Lysis: Lyse the cells to release the luciferase enzymes.

  • Luminescence Measurement: Measure the luminescence of both firefly and Renilla luciferase using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency and cell number. Compare the activity in treated cells to that in control cells.

Visualizing the Mechanisms: Hypothesized Signaling Pathways and Workflows

To provide a conceptual framework for the potential mechanisms of action of this compound, the following diagrams, generated using the DOT language, illustrate the hypothesized signaling pathways and a general experimental workflow.

cluster_cytoplasm Cytoplasm extracellular External Stimuli (e.g., Cytokines, LPS) receptor Cell Surface Receptor extracellular->receptor ikb_kinase IKK Complex receptor->ikb_kinase acetylcorianin This compound acetylcorianin->ikb_kinase Inhibition ikb IκBα ikb_kinase->ikb Phosphorylation & Degradation nf_kb NF-κB (p65/p50) nucleus Nucleus nf_kb->nucleus Translocation gene_expression Target Gene Expression nucleus->gene_expression inflammatory_response Inflammatory Response gene_expression->inflammatory_response

Caption: Hypothesized Inhibition of the NF-κB Signaling Pathway by this compound.

cluster_cytoplasm Cytoplasm growth_factors Growth Factors rtk Receptor Tyrosine Kinase (RTK) growth_factors->rtk ras Ras rtk->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus Translocation acetylcorianin This compound acetylcorianin->raf Potential Inhibition acetylcorianin->mek Potential Inhibition transcription_factors Transcription Factors nucleus->transcription_factors cell_proliferation Cell Proliferation & Survival transcription_factors->cell_proliferation

Caption: Potential Modulation of the MAPK/ERK Signaling Pathway by this compound.

start Start: Cell Culture treatment Treatment with This compound start->treatment cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity_assay signaling_assay Signaling Pathway Assay (e.g., Luciferase) treatment->signaling_assay data_analysis Data Analysis (IC50, Pathway Activity) cytotoxicity_assay->data_analysis signaling_assay->data_analysis conclusion Conclusion & Further Studies data_analysis->conclusion

Caption: General Experimental Workflow for Bioactivity Assessment.

Future Directions

The absence of direct bioassay data for this compound presents a clear opportunity for novel research. The protocols and comparative data provided in this guide are intended to empower researchers to undertake a thorough investigation of this promising natural product. Future studies should focus on generating robust, quantitative data on its cytotoxic, anti-inflammatory, and other potential biological activities to fully elucidate its therapeutic potential.

References

Unraveling the Therapeutic Potential of 13-O-Acetylcorianin: A Comparative Guide Based on Inferred Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of direct peer-reviewed research on the biological efficacy of 13-O-Acetylcorianin necessitates a comparative analysis rooted in the activities of its parent compound, corianin, and the broader class of sesquiterpene lactones. [1] While direct experimental data for this compound is not currently available in scientific literature, this guide synthesizes the hypothesized biological activities and potential mechanisms of action to provide a framework for future research and drug development.[1][2]

Inferred Biological Activities and Mechanisms of Action

This compound, a sesquiterpene lactone, is predicted to possess a range of therapeutic effects, primarily centering on anticancer, anti-inflammatory, and neuroprotective properties.[2] The acetylation of its parent compound, corianin, may enhance its bioavailability and therapeutic efficacy.[2]

Anticancer Activity: The potential anticancer effect of this compound is thought to stem from its ability to induce apoptosis (programmed cell death) in cancer cells.[2][3] This is likely achieved through the inhibition of pro-survival signaling pathways and the activation of pro-apoptotic pathways.[2] Key molecular targets and pathways implicated include:

  • NF-κB Signaling Inhibition: this compound is suggested to be a potent inhibitor of the transcription factor nuclear factor kappa B (NF-κB), a crucial regulator of cell survival and inflammation that is often dysregulated in cancer.[3]

  • K-Ras Signaling Inhibition: The compound is also thought to inhibit the oncogenic Kirsten rat sarcoma viral oncogene homolog (K-Ras), a frequently mutated proto-oncogene in human cancers.[3]

  • Mitochondrial Apoptosis Induction: By disrupting the mitochondrial membrane potential, this compound may trigger the release of pro-apoptotic factors, leading to the activation of caspase-3 and subsequent cell death.[3]

  • PI3K/Akt/mTOR Pathway Modulation: As a sesquiterpene lactone, it is implicated in modulating the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth and proliferation.[3]

Anti-inflammatory Activity: The anti-inflammatory effects of this compound are likely mediated by the inhibition of the NF-κB signaling cascade.[2] This pathway is central to inflammatory responses, and its inhibition can lead to a decrease in the production of pro-inflammatory cytokines and mediators.[2]

Neuroprotective and Neurotoxic Profile: While some sesquiterpene lactones show neuroprotective potential, compounds structurally similar to this compound, like picrotoxinin, are known for their neurotoxic effects.[4] Picrotoxinin acts as a non-competitive antagonist of GABAa receptors, leading to neuronal hyperexcitability.[4] Therefore, the neuroactive profile of this compound warrants careful investigation to distinguish potential therapeutic effects from toxicity.[4]

Comparative Data: A Call for Research

A direct quantitative comparison of this compound's efficacy with other compounds is not possible due to the absence of experimental data. The following table illustrates the type of data that would be necessary for a meaningful comparison, highlighting the current knowledge gap.

CompoundTarget/AssayIC50/EC50 (µM)Cell Line/ModelEfficacy MetricReference
This compound Cytotoxicity (e.g., MTT assay)Data not availableVarious cancer cell lines% inhibition, GI50Future Studies
NF-κB InhibitionData not availableReporter cell line (e.g., HEK293-NF-κB-luc)% inhibitionFuture Studies
GABAa Receptor BindingData not availableRadioligand binding assayKi, IC50Future Studies
Alternative 1 (e.g., Doxorubicin) CytotoxicityVaries (e.g., 0.1-1)Various cancer cell linesIC50Published Literature
Alternative 2 (e.g., Dexamethasone) NF-κB InhibitionVaries (e.g., 0.01-0.1)Various cell linesIC50Published Literature
Alternative 3 (e.g., Picrotoxinin) GABAa Receptor AntagonismVaries (e.g., 0.1-1)Neuronal cells/receptor preparationsIC50Published Literature

Proposed Experimental Protocols

The following are suggested methodologies for the initial investigation of this compound's biological activities, based on protocols for similar compounds.

1. In Vitro Cytotoxicity Assessment (MTT Assay)

  • Objective: To determine the cytotoxic effects of this compound on various cancer cell lines.[2]

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.[2]

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.[2]

  • Compound Treatment: Cells are treated with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours.[2]

  • MTT Assay: After treatment, MTT solution is added to each well and incubated. The resulting formazan (B1609692) crystals are dissolved, and the absorbance is measured to determine cell viability.

2. In Vitro Anti-inflammatory Activity (NF-κB Reporter Assay)

  • Objective: To assess the inhibitory effect of this compound on the NF-κB signaling pathway.[2]

  • Cell Line: A stable cell line expressing an NF-κB-driven luciferase reporter gene (e.g., HEK293-NF-κB-luc) is used.[2]

  • Cell Seeding and Treatment: Cells are seeded in a 96-well plate and treated with various concentrations of this compound for 1 hour.[2]

  • Stimulation: Cells are stimulated with a known NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) (10 ng/mL), for 6 hours.[2]

  • Luciferase Assay: Luciferase activity is measured to quantify the level of NF-κB activation.

Visualizing Proposed Mechanisms and Workflows

To further elucidate the hypothesized biological activities and experimental approaches, the following diagrams are provided.

anticancer_pathway cluster_inhibition Inhibition cluster_activation Activation This compound This compound NF-κB NF-κB This compound->NF-κB K-Ras K-Ras This compound->K-Ras PI3K/Akt/mTOR PI3K/Akt/mTOR This compound->PI3K/Akt/mTOR Mitochondrial Pathway Mitochondrial Pathway This compound->Mitochondrial Pathway Apoptosis Apoptosis NF-κB->Apoptosis K-Ras->Apoptosis PI3K/Akt/mTOR->Apoptosis Caspase-3 Caspase-3 Mitochondrial Pathway->Caspase-3 Caspase-3->Apoptosis

Caption: Proposed anticancer signaling pathway of this compound.

experimental_workflow start Cancer Cell Culture (e.g., MCF-7, A549) seed Seed Cells in 96-well Plates start->seed treat Treat with this compound (Varying Concentrations & Times) seed->treat assay Perform Viability Assay (e.g., MTT) treat->assay analyze Data Analysis (Calculate IC50) assay->analyze end Determine Cytotoxic Efficacy analyze->end

Caption: General experimental workflow for in vitro cytotoxicity screening.

References

Safety Operating Guide

Proper Disposal of 13-O-Acetylcorianin: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of 13-O-Acetylcorianin, a sesquiterpene lactone utilized in research and development. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.

Pre-Disposal and Handling

Prior to disposal, proper handling and personal protective equipment (PPE) are paramount to minimize exposure risks.

1.1. Personal Protective Equipment (PPE)

A comprehensive assessment should be conducted to ensure the appropriate level of protection. The following table summarizes recommended PPE when handling this compound.[1]

PPE CategoryItemSpecifications
Eye/Face Protection Safety GlassesMust be worn at all times in the laboratory.
Face ShieldRecommended when handling larger quantities or when there is a risk of splashing.
Hand Protection GlovesImpervious gloves (e.g., nitrile, neoprene) should be worn. Inspect for integrity before use and change frequently.
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect against skin contact.
Protective ClothingFor larger-scale operations, consider chemical-resistant aprons or suits.
Respiratory Protection NIOSH-approved RespiratorRecommended if there is a risk of aerosolization or when working in a poorly ventilated area. A chemical fume hood is strongly advised.

1.2. Handling and Storage

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid direct contact with skin, eyes, and clothing.[1]

  • Do not inhale dust or vapor.[1]

  • Wash hands thoroughly after handling.[1]

  • Keep containers tightly closed when not in use.[1]

  • Store in a cool, dry place away from direct sunlight in a tightly sealed and properly labeled container.[1]

Disposal Procedures

The disposal of this compound must be conducted in accordance with all applicable local, state, and federal regulations. The waste generator is ultimately responsible for proper waste characterization and disposal.[1]

Step 1: Waste Characterization

While a comprehensive Safety Data Sheet (SDS) with full toxicological and ecological data for this compound is not widely available, it should be treated as hazardous waste due to its biological activity and the potential for toxicity. Do not dispose of this chemical down the drain or in regular trash.[1]

Step 2: Waste Collection and Containerization

  • Waste Container: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The original container, if in good condition, can be used.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the date when the first waste was added to the container.

  • Segregation: Do not mix this compound waste with other incompatible waste streams.

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.

  • The SAA must be under the control of laboratory personnel.

  • Ensure the waste container remains closed except when adding waste.

Step 4: Professional Disposal

  • Arrange for the collection and disposal of the this compound waste through a licensed professional waste disposal service.

  • Provide the disposal service with all available information regarding the chemical.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is critical.[1]

3.1. Spill Response

  • Evacuate: Immediately evacuate the affected area.

  • Protect: Wear appropriate PPE, including respiratory protection if necessary.

  • Contain: Absorb the spill with an inert material such as vermiculite, sand, or earth.

  • Collect: Carefully place the absorbed material into a suitable, labeled container for disposal as hazardous waste.

  • Clean: Clean the spill area with soap and water.

  • Ventilate: Ventilate the area thoroughly.

3.2. First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[1]

  • Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Chemical and Physical Properties

A summary of the known properties of this compound is provided below.

PropertyValue
Molecular Formula C₁₇H₂₀O₇
Molecular Weight 336.34 g/mol
CAS Number 108887-44-1
Appearance Solid (specifics not widely reported)
Solubility Information not widely available

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 A Generation of This compound Waste B Characterize as Hazardous Waste A->B G Spill or Accidental Release Occurs A->G C Collect in Labeled, Compatible Container B->C Precautionary Principle D Store in Designated Satellite Accumulation Area (SAA) C->D E Contact Licensed Waste Disposal Service D->E F Proper Disposal by Professional Service E->F H Follow Spill Response Protocol G->H Emergency H->C Collect Contaminated Material

Caption: Logical workflow for the safe disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.